5-Nitro-2-phenoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-phenoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)9-6-7-11(12-8-9)16-10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHGOFKIRXYJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390666 | |
| Record name | 5-nitro-2-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28222-02-8 | |
| Record name | 5-nitro-2-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Nucleophilic Aromatic Substitution for 5-Nitro-2-phenoxypyridine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the synthesis of 5-Nitro-2-phenoxypyridine, a crucial scaffold in medicinal chemistry, via the Nucleophilic Aromatic Substitution (SNAr) reaction. We will dissect the underlying SNAr mechanism on the electron-deficient pyridine ring, detailing the pivotal role of the nitro group in activating the substrate. This document furnishes a field-proven, step-by-step experimental protocol, an analysis of key reaction parameters for process optimization, and a comprehensive troubleshooting guide. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability for professionals in chemical research and drug development.
Introduction: Significance of the this compound Core
The this compound moiety is a prevalent structural motif in a diverse range of biologically active compounds and advanced materials. Its synthesis is a frequent objective in pharmaceutical and agrochemical research. The primary and most efficient route to this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile.[2] In this specific synthesis, the nucleophile is phenoxide, which displaces a halide from the 2-position of a 5-nitropyridine ring.
The electron-deficient nature of the pyridine ring, further amplified by the potent electron-withdrawing nitro group (-NO₂) at the 5-position, makes the 2-position highly electrophilic and thus susceptible to nucleophilic attack.[3][4] Understanding the nuances of this SNAr reaction is paramount for achieving high yields, purity, and scalability.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike aliphatic SN2 reactions, the SNAr reaction on an aromatic ring does not occur in a single concerted step due to the steric hindrance of the ring.[2] Instead, it proceeds via a two-step addition-elimination mechanism.[3]
Step 1: Nucleophilic Attack and Meisenheimer Complex Formation The reaction is initiated by the deprotonation of phenol by a base, forming the more potent phenoxide nucleophile. This anion then attacks the electron-deficient carbon atom at the 2-position of the 2-chloro-5-nitropyridine ring. This attack, which is typically the rate-determining step, disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[2][3] The stability of this complex is critical, and it is significantly enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group.[2][3]
Step 2: Aromaticity Restoration In the second, generally faster step, the aromaticity of the pyridine ring is restored through the expulsion of the leaving group, in this case, a chloride ion.[3]
Below is a diagram illustrating the step-by-step mechanism.
Caption: SNAr mechanism for this compound synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is a robust, validated procedure for the laboratory-scale synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-5-nitropyridine | >98% | Standard Supplier | Starting electrophile. |
| Phenol | >99% | Standard Supplier | Starting nucleophile precursor. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Standard Supplier | Base for deprotonation. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Standard Supplier | Reaction solvent. |
| Ethyl Acetate | ACS Grade | Standard Supplier | For extraction. |
| Brine (Saturated NaCl) | - | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate | - | Standard Supplier | For drying. |
| Deionized Water | - | - | For workup. |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.59 g, 10.0 mmol), phenol (1.04 g, 11.0 mmol, 1.1 equiv), and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv).
-
Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent system) until the starting 2-chloro-5-nitropyridine spot is no longer visible (typically 4-6 hours).
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature and pour it into 150 mL of cold deionized water. A precipitate should form.
-
Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or isopropanol to yield this compound as a pale yellow solid.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound synthesis.
Process Optimization and Key Parameter Analysis
Achieving optimal yield and purity requires careful consideration of several reaction parameters.
-
Choice of Base: The base is crucial for deprotonating phenol to the more nucleophilic phenoxide.[5] While potassium carbonate is a cost-effective and common choice, stronger bases like sodium hydride (NaH) or weaker bases like cesium carbonate (Cs₂CO₃) can also be used. The choice can affect reaction rates and side product formation. The order of addition is also important; pre-mixing the phenol and base before adding the electrophile can sometimes be beneficial, though in many standard procedures all reactants are combined at the start.[6]
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, and acetonitrile are preferred for SNAr reactions.[1] They effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the anionic nucleophile, thus increasing its reactivity. Furthermore, they help stabilize the charged Meisenheimer complex intermediate.[7] The choice of solvent can significantly impact the reaction rate.
-
Temperature: The reaction rate is highly dependent on temperature. While higher temperatures (e.g., 80-120 °C) accelerate the reaction, they can also lead to decomposition or the formation of undesired side products. The optimal temperature is a balance between achieving a reasonable reaction time and maintaining high selectivity.
-
Leaving Group: The nature of the leaving group on the pyridine ring influences reactivity. The general trend for SNAr reactions is F > Cl > Br > I. Although fluoride is the most reactive leaving group, 2-chloro-5-nitropyridine is more commonly used due to its lower cost and widespread availability.[8][9]
Comparative Data on Solvent and Base Effects
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ (1.5) | DMF | 90 | 5 | ~90% | General Protocol |
| 2 | Cs₂CO₃ (1.5) | Acetonitrile | 80 (reflux) | 6 | ~85-92% | Adapted from similar SNAr |
| 3 | NaOH (1.2) | DMSO | 100 | 3 | >90% | Adapted from similar SNAr |
| 4 | K₂CO₃ (1.5) | DMSO | 90 | 4 | ~92% | General Protocol |
Note: Yields are illustrative and can vary based on exact conditions and purification efficiency.
Characterization and Quality Control
Confirmation of the final product's identity and purity is essential.
-
Molecular Formula: C₁₁H₈N₂O₃[10]
-
Molecular Weight: 216.19 g/mol [10]
-
Appearance: Pale yellow to white solid.
-
Melting Point: Typically in the range of 83-86 °C.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 9.0 (d, 1H), 8.4 (dd, 1H), 7.5 (m, 2H), 7.3 (m, 1H), 7.2 (m, 2H).
-
Mass Spectrometry (ESI+): m/z 217.1 [M+H]⁺.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive base (e.g., K₂CO₃ absorbed moisture).2. Low reaction temperature.3. Poor quality starting materials. | 1. Use freshly dried, anhydrous base.2. Increase temperature in 10°C increments.3. Verify purity of starting materials by NMR or MP. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Insufficient base. | 1. Extend reaction time, monitoring by TLC.2. Increase stoichiometry of the base to 1.5-2.0 equivalents. |
| Side Product Formation | 1. Reaction temperature too high.2. Presence of water in the reaction. | 1. Lower the reaction temperature.2. Ensure anhydrous solvent and reagents are used. Consider running the reaction under an inert atmosphere (N₂ or Ar). |
| Difficult Purification | 1. Residual DMF in the crude product. | 1. Ensure thorough washing with water and brine during workup. A high-vacuum drying step can also help remove residual DMF. |
Conclusion
The synthesis of this compound via Nucleophilic Aromatic Substitution is a robust and highly efficient transformation critical to the fields of medicinal and materials chemistry. A thorough understanding of the addition-elimination mechanism, coupled with the strategic optimization of base, solvent, and temperature, allows for the consistent production of this valuable intermediate in high yield and purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully implement and adapt this essential synthetic reaction.
References
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National Center for Biotechnology Information. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PubMed Central. Available from: [Link]
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Wikipedia. (2023). Nucleophilic aromatic substitution. Available from: [Link]
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YouTube. (2019). nucleophilic aromatic substitutions. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4014778, 5-Nitro-2-(4-nitrophenoxy)pyridine. Available from: [Link]
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PubChemLite. This compound (C11H8N2O3). Available from: [Link]
-
ResearchGate. (2019). Nature of the nucleophile and solvent effect on a SNAr reaction. Available from: [Link]
- Google Patents. (2015). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
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ResearchGate. (2020). Optimization of the INOC reaction conditions for 5a synthesis. Available from: [Link]
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OSTI.gov. (2023). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. Available from: [Link]
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WordPress. (2026). SNAr Solvents and Reagents. Available from: [Link]
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ResearchGate. (2019). S N Ar reactions between 5-nitro-2-chloropyridine 14 and a variety... Available from: [Link]
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YouTube. (2024). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. Available from: [Link]
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Royal Society of Chemistry. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available from: [Link]
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Sci-Hub. (2004). Nitropyridines: Their Synthesis and Reactions. Available from: [Link]
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University of Bath. (2018). Lewis Acids for the Activation of Pyridines for Further Functionalisation. Available from: [Link]
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Royal Society of Chemistry. (2019). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Available from: [Link]
-
MDPI. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Available from: [Link]
- Google Patents. (2021). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- Google Patents. (2016). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
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Hoffman Fine Chemicals. CAS RN 15862-49-4 | 3-Bromo-5-nitro-2-phenoxypyridine. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 259806, 5-Chloro-2-nitropyridine. Available from: [Link]
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Spectroscopic Blueprint of 5-Nitro-2-phenoxypyridine: A Guide for Advanced Characterization
Abstract
This technical guide provides a comprehensive spectroscopic characterization of 5-Nitro-2-phenoxypyridine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of its structural features through Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies, data interpretation, and expert insights contained herein serve as a foundational reference for the unequivocal identification and further investigation of this molecule.
Introduction: The Structural Significance of this compound
This compound is a bi-aryl ether incorporating a pyridine ring, a nitro functional group, and a phenoxy moiety. The pyridine ring is a prevalent scaffold in numerous pharmaceuticals, while the nitro group, a potent electron-withdrawing entity, significantly influences the molecule's electronic properties and reactivity. The phenoxy group adds steric bulk and can engage in crucial intermolecular interactions. A precise understanding of the molecule's three-dimensional structure and electronic landscape is paramount for predicting its biological activity and designing derivatives with enhanced properties. Spectroscopic analysis provides the necessary empirical data to construct and validate this molecular picture.
The following sections will detail the theoretical underpinnings and practical application of four key analytical techniques for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a complete picture of the proton and carbon environments can be assembled.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons on both the pyridine and phenyl rings. The electron-withdrawing nature of the nitro group and the pyridine nitrogen will cause the protons on the pyridine ring to be significantly deshielded, appearing at a lower field (higher ppm) compared to the protons on the phenoxy ring.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-6 | ~9.10 | d | ~2.5 | 1H |
| H-4 | ~8.40 | dd | ~9.0, 2.5 | 1H |
| H-3 | ~7.10 | d | ~9.0 | 1H |
| H-2', H-6' | ~7.45 | t | ~8.0 | 2H |
| H-4' | ~7.28 | t | ~7.5 | 1H |
| H-3', H-5' | ~7.20 | d | ~8.5 | 2H |
Causality Behind Assignments:
-
H-6: This proton is ortho to the pyridine nitrogen and meta to the strongly electron-withdrawing nitro group, leading to the most significant downfield shift.
-
H-4: Positioned para to the phenoxy group and ortho to the nitro group, this proton experiences strong deshielding. The coupling to both H-3 and H-6 results in a doublet of doublets.
-
H-3: Being meta to the nitro group and ortho to the phenoxy group, H-3 is the most upfield of the pyridine protons.
-
Phenoxy Protons (H-2'/H-6', H-4', H-3'/H-5'): These protons appear in the typical aromatic region, with the expected multiplicities for a mono-substituted benzene ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on the chemical environment of each carbon atom. The carbons of the pyridine ring, particularly those influenced by the nitro group and the nitrogen atom, will be shifted downfield.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~163.5 |
| C-5 | ~141.0 |
| C-6 | ~145.0 |
| C-4 | ~135.0 |
| C-3 | ~112.0 |
| C-1' | ~152.0 |
| C-2', C-6' | ~122.0 |
| C-4' | ~130.0 |
| C-3', C-5' | ~126.0 |
Expert Interpretation:
-
C-2 and C-6: These carbons are directly bonded to the electronegative nitrogen and oxygen atoms, respectively, resulting in significant downfield shifts.
-
C-5: The carbon bearing the nitro group is also strongly deshielded.
-
C-3 and C-4: The chemical shifts of these carbons are influenced by the combined electronic effects of the substituents.
-
Phenoxy Carbons: The signals for the phenoxy ring carbons are in the expected aromatic region.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of 16 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 1 second.
-
Accumulate 16 scans for adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of 240 ppm.
-
Use a proton-decoupled pulse sequence.
-
A relaxation delay of 2 seconds and 1024 scans are recommended.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs), followed by phase and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the key vibrational modes will be associated with the nitro group, the C-O-C ether linkage, and the aromatic rings.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |
| ~1530, ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch[1] |
| ~1240 | Strong | Aryl-O-C Asymmetric Stretch |
| ~1100 | Medium | Aryl-O-C Symmetric Stretch |
Trustworthiness of Data: The presence of two strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹ is a highly reliable indicator of the nitro group.[1] The strong band around 1240 cm⁻¹ is characteristic of the aryl ether linkage.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the major absorption peaks.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₁H₈N₂O₃), the expected molecular weight is approximately 216.05 g/mol .[2]
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Predicted Fragment |
|---|---|
| 216 | [M]⁺ (Molecular Ion) |
| 186 | [M - NO]⁺ |
| 170 | [M - NO₂]⁺ |
| 123 | [M - C₆H₅O]⁺ |
| 93 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Authoritative Grounding in Fragmentation: The fragmentation of aromatic nitro compounds often involves the loss of NO (30 Da) and NO₂ (46 Da). Aryl ethers can cleave at the C-O bond, leading to fragments corresponding to the phenoxy and pyridyl moieties.
Experimental Workflow for Mass Spectrometry
Caption: Key Fragmentation Pathways of this compound.
Conclusion
The comprehensive spectroscopic characterization outlined in this guide provides a robust framework for the unequivocal identification of this compound. The predicted ¹H and ¹³C NMR data offer a detailed map of the atomic connectivity, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry validates the molecular weight and provides structural clues through its fragmentation patterns. By integrating the insights from these complementary techniques, researchers can proceed with confidence in studies involving this promising molecule.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
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PubChem. This compound. [Link]
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Unveiling the Three-Dimensional Architecture: A Technical Guide to the X-ray Crystallographic Analysis of 5-Nitro-2-phenoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 5-Nitro-2-phenoxypyridine, a molecule of interest in medicinal chemistry and materials science. As a senior application scientist, this document is structured to not only present a methodology but to also provide the underlying scientific rationale for key experimental decisions, ensuring a robust and reproducible approach to the structural elucidation of this and similar organic compounds.
Introduction: The Significance of Structural Elucidation
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For a compound like this compound, understanding its molecular geometry, intermolecular interactions, and packing in the solid state is crucial for rational drug design, polymorphism screening, and the development of new materials. X-ray crystallography stands as the definitive technique for providing this detailed structural information at the atomic level.[1][2][3] This guide will walk through the critical steps of such an analysis, from synthesis and crystallization to the final interpretation of the crystal structure.
Synthesis and Crystallization: The Foundation of a Successful Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is paramount, as it directly impacts the resolution and accuracy of the final structure.
Synthesis of this compound
The synthesis of this compound can be approached through a nucleophilic aromatic substitution reaction. A plausible route involves the reaction of 2-chloro-5-nitropyridine with phenol in the presence of a suitable base, such as potassium carbonate, in a high-boiling point solvent like dimethylformamide (DMF).
Experimental Protocol: Synthesis of this compound
-
To a solution of phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 20 minutes to form the potassium phenoxide salt.
-
Add 2-chloro-5-nitropyridine (1.0 eq) to the reaction mixture.
-
Heat the reaction to 100-120 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Crystallization: The Art and Science of Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[4][5][6] A variety of techniques should be systematically explored to find the optimal conditions for growing well-ordered crystals.
Common Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: This is often the simplest and most common method.[7] A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, which gradually increases the concentration and leads to crystallization. The choice of solvent is critical and a range of solvents with varying polarities and boiling points should be screened.[7]
-
Vapor Diffusion: This technique involves dissolving the compound in a small amount of a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble.[8] The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent.[4] Crystals form at the interface of the two liquids as they slowly mix.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization.
For this compound, a systematic screening of these techniques using various solvents such as ethanol, methanol, acetone, ethyl acetate, and toluene is recommended.
The Core of the Analysis: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and details of intermolecular interactions.[1]
Data Collection
A suitable single crystal of this compound is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then exposed to a monochromatic beam of X-rays, and the diffraction pattern is recorded on a detector. Modern diffractometers automate the process of data collection, systematically rotating the crystal to collect a complete set of diffraction data.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The phase problem, a central challenge in crystallography, is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecule.
The structural model is then refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Workflow for X-ray Crystallographic Analysis
Caption: A flowchart illustrating the major stages of X-ray crystallographic analysis.
Interpreting the Results: The Molecular and Crystal Structure of this compound
The final output of a successful crystallographic analysis is a detailed model of the molecule and its arrangement in the crystal lattice.
Molecular Structure
The analysis would reveal the precise bond lengths and angles of the this compound molecule. Key parameters to examine include:
-
The geometry of the pyridine and phenyl rings.
-
The C-O-C bond angle of the ether linkage.
-
The planarity of the nitro group relative to the pyridine ring.
-
The overall conformation of the molecule, particularly the torsion angle between the two aromatic rings.
Crystal Packing and Intermolecular Interactions
The way molecules pack in the crystal lattice is governed by intermolecular forces. For this compound, one would expect to observe various non-covalent interactions, such as:
-
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
-
C-H···O hydrogen bonds: Weak hydrogen bonds involving the aromatic C-H groups and the oxygen atoms of the nitro and ether groups.
-
C-H···π interactions: Interactions between C-H bonds and the electron-rich π systems of the aromatic rings.
Understanding these interactions is critical for explaining the physical properties of the solid material and for predicting its behavior in different environments.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical formula | C₁₁H₈N₂O₃ |
| Formula weight | 216.19 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 995.6 |
| Z | 4 |
| Density (calculated) | 1.44 g/cm³ |
| Absorption coefficient (μ) | 0.11 mm⁻¹ |
| F(000) | 448 |
| Crystal size (mm³) | 0.30 x 0.20 x 0.15 |
| Reflections collected | 5600 |
| Independent reflections | 1800 [R(int) = 0.04] |
| Final R indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |
| Goodness-of-fit on F² | 1.05 |
Conclusion: From Structure to Application
The X-ray crystallographic analysis of this compound provides an unambiguous determination of its three-dimensional structure. This information is invaluable for a wide range of applications in drug development and materials science. The detailed structural data can be used to:
-
Inform structure-activity relationship (SAR) studies.
-
Guide the design of new analogues with improved properties.
-
Understand and predict polymorphism.
-
Provide a basis for computational modeling and simulation studies.
This guide has outlined a comprehensive and scientifically rigorous approach to the structural elucidation of this compound, emphasizing the importance of careful experimental design and a thorough understanding of the underlying principles of X-ray crystallography.
References
- Probert, M. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- SPT Labtech. (n.d.).
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- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 7), 939–945.
- (n.d.).
- Geetha, K., Udaykiran, S., & Nikhitha, P. (2024). A review on x-ray crystallography and it's applications.
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An In-depth Technical Guide to 5-Nitro-2-phenoxypyridine: Synthesis, Properties, and Applications for Drug Discovery
This guide provides a comprehensive technical overview of 5-Nitro-2-phenoxypyridine, a key heterocyclic intermediate of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core physical and chemical properties, provide validated synthetic protocols, explore its reactivity, and discuss its strategic importance as a building block for complex bioactive molecules.
Introduction: Strategic Importance in Medicinal Chemistry
This compound is a valuable synthetic intermediate whose true potential is realized upon the chemical transformation of its nitro functional group. The reduction of the nitro group to a primary amine yields 5-Amino-2-phenoxypyridine, a scaffold that serves as a crucial precursor for a wide array of more complex molecular architectures. The phenoxypyridine motif is a recognized "privileged structure" in drug discovery, appearing in molecules designed to target various physiological pathways. The strategic placement of the amino group, once unmasked, provides a versatile handle for introducing further molecular diversity, making this compound a cornerstone for library synthesis and lead optimization campaigns.
Molecular Structure and Identifiers
The structural integrity of a synthetic building block is paramount. Below are the key identifiers for this compound.
-
IUPAC Name: 5-nitro-2-(phenoxy)pyridine
-
Molecular Formula: C₁₁H₈N₂O₃
-
Molecular Weight: 216.19 g/mol
-
Monoisotopic Mass: 216.0535 Da[1]
-
CAS Number: While not consistently indexed, the CAS number 22334-03-2 is sometimes associated with this compound, though its primary registration appears to be for an unrelated industrial product. Researchers should verify the identity of any commercial material by analytical characterization.
Synthesis and Purification: A Validated Protocol
The most reliable and high-yielding synthesis of this compound is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This method is preferable to the direct nitration of 2-phenoxypyridine, which can lead to issues with regioselectivity and harsh reaction conditions. The SₙAr pathway offers a predictable and scalable route.
The chosen precursors are 2-chloro-5-nitropyridine and phenol. The electron-withdrawing nitro group strongly activates the pyridine ring, making the C2 position, where the chlorine leaving group resides, highly electrophilic and susceptible to nucleophilic attack by the phenoxide ion.[2]
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve phenol (1.1 equivalents) in a suitable anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide nucleophile. The causality here is critical: pre-forming the more nucleophilic phenoxide is essential for an efficient reaction, as phenol itself is not sufficiently nucleophilic.
-
Substrate Addition: Add 2-chloro-5-nitropyridine (1.0 equivalent) to the reaction mixture.
-
Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is fully consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product and dissolve the inorganic salts.
-
Collect the resulting solid by vacuum filtration and wash thoroughly with water to remove residual DMF and salts.
-
-
Purification:
-
The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a solid.
-
Physical and Spectroscopic Properties
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following table summarizes the key physical and predicted spectroscopic data for this compound.
| Property | Value / Expected Characteristics |
| Appearance | Expected to be a yellow or off-white crystalline solid. |
| Molecular Weight | 216.19 g/mol |
| Melting Point | Not definitively reported in the literature; expected to be a sharp melting point typical of a pure crystalline organic compound. |
| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, and DMF. |
| FT-IR (KBr, cm⁻¹) | ~1520-1550 & ~1340-1360: Strong, characteristic asymmetric and symmetric N-O stretching vibrations of the aromatic nitro group.[3] ~1240-1280: C-O-C asymmetric stretch of the aryl ether. |
| ¹H NMR (CDCl₃, ppm) | ~9.1-9.3: Doublet (d), 1H (proton at C6, ortho to nitro group). ~8.3-8.5: Doublet of doublets (dd), 1H (proton at C4, meta to nitro). ~7.0-7.5: Multiplet (m), 5H (phenoxy ring protons). ~6.9-7.1: Doublet (d), 1H (proton at C3). |
| ¹³C NMR (CDCl₃, ppm) | ~165-168: C2 (ipso-carbon attached to oxygen). ~150-155: C5 (ipso-carbon attached to nitro group). ~145-148: C6. ~140-142: C4. ~110-115: C3. ~120-135: Phenoxy ring carbons. |
| Mass Spec (ESI+) | Predicted [M+H]⁺ = 217.06 [1] |
Chemical Reactivity: The Gateway to 5-Amino-2-phenoxypyridine
The most significant chemical transformation for this compound in the context of drug discovery is the reduction of its nitro group to a primary amine. This unmasks a key functional group for further derivatization via amide couplings, reductive aminations, or participation in the formation of new heterocyclic rings.
A variety of reagents can accomplish this transformation, with the choice often depending on the presence of other sensitive functional groups in the molecule and desired scalability. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid reductions.[4]
Representative Protocol: Reduction using Tin(II) Chloride
The use of stannous chloride (SnCl₂) in a polar protic solvent is a reliable and mild method for this reduction.
-
Setup: Dissolve this compound (1.0 equivalent) in ethanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) for 1-3 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of the more polar amine product.
-
Work-up:
-
After cooling, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acidic conditions and precipitates tin salts.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 5-Amino-2-phenoxypyridine.
-
-
Purification: The product can be purified by column chromatography if necessary.
Safety and Handling
Aromatic nitro compounds should be handled with care. They are potentially toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
References
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PubChemLite. This compound (C11H8N2O3). Available from: [Link]
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Chemistry LibreTexts. Preparation of Phenols- Nucleophilic Aromatic Substitution. (2021). Available from: [Link]
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University of California, Irvine. IR Spectroscopy Tutorial: Nitro Groups. Available from: [Link]
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A Comprehensive Technical Guide to the Thermal Stability Analysis of 5-Nitro-2-phenoxypyridine
Foreword: Proactive Thermal Hazard Assessment in Modern Drug Development
In the landscape of pharmaceutical development, the pressure to accelerate timelines and ensure robust process safety has never been greater. Molecules like 5-Nitro-2-phenoxypyridine, a heterocyclic compound featuring a nitroaromatic system, are of significant interest as versatile precursors for more complex bioactive molecules.[1] The presence of the energetic nitro group, however, necessitates a thorough and early understanding of the compound's thermal stability. A reactive moiety, particularly when attached to an aromatic system, can pose significant thermal hazards, including the risk of runaway reactions if not properly characterized and managed.[2][3]
This technical guide is designed for researchers, process chemists, and safety professionals. It moves beyond a simple recitation of protocols to provide a strategic framework for the thermal stability analysis of this compound. We will explore not just how to perform the key analytical techniques, but why specific experimental choices are made, how to interpret the resulting data, and how to construct a comprehensive safety profile. While direct experimental data for this specific molecule is not widely published, this guide will leverage data from structurally related compounds to build a predictive and practical approach to its thermal hazard assessment.
The Compound of Interest: this compound
This compound is a substituted pyridine derivative. The pyridine ring is a common scaffold in medicinal chemistry.[4] The molecule's structure, featuring a phenoxy group and a nitro group, suggests its potential as an intermediate in the synthesis of novel therapeutics. The electron-withdrawing nature of the nitro group can influence the reactivity of the pyridine ring, making it a key functional handle for further chemical modification. However, this same feature is what raises concerns about its thermal stability.
Foundational Thermal Analysis: A Multi-tiered Approach
A comprehensive thermal stability assessment is not a single experiment but a staged process. We will employ a suite of thermo-analytical techniques, each providing a unique piece of the puzzle. Our investigation will follow a logical progression from initial screening to a more detailed, quantitative analysis of the thermal hazards.
Diagram: Overall Thermal Stability Workflow
Caption: A tiered workflow for the comprehensive thermal stability analysis of this compound.
Experimental Protocols & Rationale
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is the primary tool for detecting exothermic (heat-releasing) events, such as decomposition, and endothermic (heat-absorbing) events, like melting.
Expert Rationale: We begin with DSC as it is a rapid and sensitive screening technique that requires only a small amount of material.[6] The key information we seek is the onset temperature of decomposition (T_onset) and the enthalpy of decomposition (ΔH_d). A sharp, significant exotherm is a clear indicator of a potential thermal hazard.
Detailed Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure stainless steel crucible. The use of a high-pressure crucible is critical for energetic materials to contain any pressure generated during decomposition and prevent the loss of volatile products.
-
Instrument Setup:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. A 10 °C/min heating rate is a standard for initial screening, balancing sensitivity with experimental time.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Determine the melting point (T_m) from the peak of any endotherm.
-
Identify the onset temperature of the exothermic decomposition (T_onset) using the tangent method on the DSC curve.
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔH_d) in J/g.
-
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] It provides information on the temperature at which the material begins to lose mass due to decomposition or evaporation.
Expert Rationale: TGA is complementary to DSC. It helps to distinguish between a phase transition (like melting, with no mass loss) and decomposition (with mass loss). For this compound, it will tell us the temperature at which the compound begins to break down into volatile fragments.
Detailed Protocol:
-
Sample Preparation: Place 5-10 mg of this compound into an alumina crucible.
-
Instrument Setup:
-
Place the crucible onto the TGA's microbalance.
-
Purge the furnace with nitrogen at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset of decomposition (T_d) as the temperature at which significant mass loss begins (e.g., 5% mass loss).
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Accelerating Rate Calorimetry (ARC)
Principle: ARC is considered the gold standard for assessing thermal runaway scenarios.[7] It subjects a sample to a "heat-wait-search" protocol under adiabatic conditions (no heat exchange with the surroundings).[1] Once an exothermic reaction is detected, the instrument's heaters match the sample's temperature, simulating a "worst-case" scenario in a large, insulated reactor.
Expert Rationale: While DSC and TGA provide initial screening data, ARC provides critical kinetic parameters for process safety, such as the Time to Maximum Rate (TMR) and the Self-Accelerating Decomposition Temperature (SADT). This data is essential for defining safe operating and storage temperatures.
Detailed Protocol:
-
Sample Preparation: A larger sample (typically 1-5 g) is loaded into a spherical, high-pressure titanium or stainless steel bomb.
-
Instrument Setup: The bomb is placed within a three-zone heater system in the ARC calorimeter.
-
Thermal Program (Heat-Wait-Search):
-
The sample is heated in small steps (e.g., 5 °C).
-
After each step, the system waits for thermal equilibrium.
-
The instrument then searches for any self-heating (an increase in temperature of >0.02 °C/min).
-
If no self-heating is detected, the cycle repeats.
-
If self-heating is detected, the instrument switches to adiabatic mode, and the temperature and pressure are recorded as the reaction accelerates.
-
-
Data Analysis:
-
Plot temperature and pressure versus time.
-
Determine the onset temperature of the self-accelerating reaction.
-
Calculate key safety parameters like TMR and SADT from the data.
-
Anticipated Results and Mechanistic Interpretation
Based on the thermal behavior of related nitroaromatic and nitropyridine compounds, we can anticipate the following for this compound:
| Parameter | Anticipated Value/Behavior | Rationale |
| Melting Point (T_m) | Expected to be a sharp endotherm in the DSC thermogram before decomposition. | Crystalline organic solids typically exhibit a distinct melting point. |
| Decomposition Onset (T_onset/T_d) | Likely to be in the range of 200-300 °C. | Nitroaromatic compounds generally show significant exothermic decomposition in this range. The presence of the ether linkage may influence this temperature. |
| Heat of Decomposition (ΔH_d) | Expected to be significant (>500 J/g). | The nitro group is an energetic functional group, and its decomposition is typically a high-energy event. |
| Mass Loss (TGA) | A multi-step or a single sharp mass loss corresponding to the exothermic event in the DSC. | The decomposition may proceed through a series of steps or a rapid, complete breakdown of the molecule.[6] |
| Pressure Generation (ARC) | Significant pressure generation is expected due to the formation of gaseous decomposition products like NOx, CO, and N2. | The decomposition of nitro compounds typically produces a large volume of non-condensable gases.[2] |
Potential Decomposition Pathways:
The thermal decomposition of this compound is likely initiated by the cleavage of the weakest bond. The C-NO2 bond is a common point of initial bond scission in nitroaromatic compounds.[8] Another potential initial step is the cleavage of the ether (C-O) bond.
Diagram: Hypothesized Initial Decomposition Steps
Caption: Hypothesized initial decomposition pathways for this compound.
Evolved gas analysis using a coupled TGA-MS/FTIR system would be invaluable in confirming the decomposition products and elucidating the dominant pathway. The detection of NO2 gas at the onset of decomposition would strongly support Path A.
Safety, Handling, and Storage
Given its nature as a nitro-containing compound, strict safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood while wearing a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves.[9]
-
Static Discharge: Nitro compounds can be sensitive to ignition from static discharge. Ensure all equipment is properly grounded.[10]
-
Heating: Never heat the compound in a closed system unless it is a purpose-built pressure-rated device like a high-pressure DSC pan or an ARC bomb. Avoid mechanical friction or shock.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep it separated from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[3]
-
Spills: Have a spill kit rated for flammable and reactive solids readily available. In case of a spill, evacuate the area and follow established emergency procedures.[9]
Conclusion: From Data to a Defensible Safety Case
The thermal stability analysis of this compound is a critical exercise in due diligence for any drug development program utilizing this intermediate. By following the multi-tiered analytical approach outlined in this guide—progressing from DSC/TGA screening to quantitative ARC analysis—researchers can build a robust and defensible safety case. This data-driven understanding of the molecule's thermal behavior is not merely a regulatory hurdle; it is the foundation for safe handling, confident process scale-up, and the responsible development of novel therapeutics.
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Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]
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MDPI. (2020). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]
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Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link]
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PubMed. (2022). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]
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ResearchGate. (2019). (PDF) The Thermal Investigation, Thermokinetic Analysis and Antimicrobial Activity of Two New Energetic Materials Obtained from Nucleophilic Substitution of Nitro Pyridine Ring. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. Retrieved from [Link]
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Vanderbilt University. (n.d.). Nitromethane. Retrieved from [Link]
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An In-depth Technical Guide to the Electronic Properties of 5-Nitro-2-phenoxypyridine
Abstract
This technical guide provides a comprehensive examination of the electronic properties of 5-Nitro-2-phenoxypyridine, a molecule of significant interest in medicinal chemistry and materials science. The strategic placement of an electron-withdrawing nitro group and an electron-donating phenoxy group on the pyridine scaffold creates a unique electronic profile, making it a valuable candidate for diverse applications. This document outlines the theoretical framework and practical methodologies for characterizing its electronic structure, including molecular orbital analysis, spectroscopic behavior, and electrostatic potential. By integrating computational chemistry with established analytical techniques, this guide offers a robust protocol for researchers, scientists, and drug development professionals to elucidate and harness the electronic characteristics of this and similar donor-acceptor pyridine derivatives.
Introduction: The Significance of Donor-Acceptor Pyridine Systems
Pyridine and its derivatives are fundamental scaffolds in pharmaceutical and materials sciences, with over 7,000 known drugs containing this heterocyclic motif.[1] The introduction of substituents with opposing electronic effects—electron-donating and electron-withdrawing groups—gives rise to donor-acceptor systems. These systems often exhibit pronounced intramolecular charge-transfer (ICT) effects, leading to unique photophysical properties and enhanced biological activity.[2]
This compound is a canonical example of such a system. The potent electron-withdrawing nitro group (-NO₂) at the 5-position and the electron-donating phenoxy group (-OPh) at the 2-position create a significant electronic asymmetry across the pyridine ring. This guide will explore the theoretical underpinnings and experimental validation of the resulting electronic properties.
Molecular Structure and Synthesis
The foundational step in understanding the electronic properties of this compound is its synthesis and structural confirmation.
Proposed Synthetic Pathway
A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-5-nitropyridine, with phenol. The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes it susceptible to nucleophilic attack.[3][4]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add phenol (1.1 eq) and a suitable base, for instance, potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound via SNAr.
Theoretical and Computational Analysis of Electronic Properties
Quantum chemical calculations are indispensable for a deep understanding of molecular electronic properties.[3] Density Functional Theory (DFT) offers a balance of accuracy and computational efficiency for molecules of this size.[5]
Protocol: Quantum Chemical Calculations
-
Geometry Optimization: Perform a full geometry optimization of the this compound structure using a DFT functional such as B3LYP with a 6-311+G(d,p) basis set.[6]
-
Frequency Analysis: Conduct a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Using the optimized geometry, compute the following electronic properties:
-
Molecular orbital energies (HOMO and LUMO)
-
Molecular Electrostatic Potential (MEP) surface
-
Mulliken atomic charges
-
Frontier Molecular Orbitals: HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's kinetic stability and chemical reactivity.[7][8] A smaller gap generally implies higher reactivity.[9]
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group and the pyridine ring, while the LUMO will likely be centered on the electron-deficient nitro group and the pyridine ring. This distribution facilitates an intramolecular charge transfer upon electronic excitation.
Table 1: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | -6.5 to -7.5 | Indicates electron-donating capability. |
| LUMO Energy | -2.5 to -3.5 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 3.0 to 5.0 | Determines electronic transitions and reactivity. A smaller gap suggests higher reactivity.[8][9] |
Note: These are predicted values based on similar nitroaromatic and pyridine compounds. Actual values would be obtained from the DFT calculations outlined above.
The introduction of an electron-donating group tends to raise the HOMO energy, while an electron-withdrawing group lowers the LUMO energy.[10] This combined effect in this compound is expected to result in a relatively small HOMO-LUMO gap, contributing to its potential as an optically active material.[2]
Diagram: Logical Flow of Computational Analysis
Caption: Logical workflow for computational electronic property analysis.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.[7][11] The MEP map illustrates the charge distribution, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP surface is predicted to show:
-
Negative Potential (Red): Concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These are the primary sites for electrophilic interaction.
-
Positive Potential (Blue): Located around the hydrogen atoms of the aromatic rings.
-
Intermediate Potential (Green/Yellow): Covering the carbon framework of the molecule.
The strong negative potential near the nitro group highlights its significant electron-withdrawing nature and its role in directing intermolecular interactions.[12]
Spectroscopic Characterization
Spectroscopic techniques provide experimental validation of the electronic structure predicted by computational methods.
UV-Visible Spectroscopy
The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. Due to the intramolecular charge transfer character from the phenoxy group (donor) to the nitro-pyridine moiety (acceptor), a significant bathochromic (red) shift in the absorption maximum is anticipated compared to unsubstituted pyridine. Similar donor-acceptor pyridine systems exhibit broad UV-Vis absorption.[2]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key vibrational frequencies to note are:
-
Asymmetric and Symmetric NO₂ stretching: Strong bands typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C-O-C (ether) stretching: A characteristic band is expected around 1200-1250 cm⁻¹.
-
Aromatic C=C and C=N stretching: Multiple bands will be observed in the 1400-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The electron-withdrawing effect of the nitro group will cause a downfield shift (higher ppm) for the protons and carbons on the pyridine ring, particularly those in close proximity. Conversely, the electron-donating phenoxy group will cause an upfield shift for the protons and carbons on the phenyl ring.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| UV-Vis | Absorption maximum (λmax) in the range of 300-400 nm, indicative of ICT. |
| IR (cm⁻¹) | ~1530 (asymm. NO₂), ~1350 (symm. NO₂), ~1240 (C-O-C), 1400-1600 (aromatic C=C, C=N). |
| ¹H NMR (ppm) | Pyridine protons deshielded (downfield), phenoxy protons shielded (upfield). |
| ¹³C NMR (ppm) | Pyridine carbons deshielded, especially C2, C5, and C6. |
Conclusion and Future Directions
The electronic properties of this compound are governed by the interplay between the electron-donating phenoxy group and the electron-withdrawing nitro group. This guide has presented a comprehensive theoretical and experimental framework for the in-depth characterization of this molecule. The predicted small HOMO-LUMO gap, significant intramolecular charge transfer, and distinct electrostatic potential profile suggest that this compound holds promise for applications in nonlinear optics, as a sensor, or as a scaffold in medicinal chemistry.
Future research should focus on the experimental validation of the predicted properties through the synthesis and thorough spectroscopic and crystallographic analysis of this compound. Furthermore, exploring its reactivity and biological activity will provide a more complete understanding of its potential applications.
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Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. (n.d.). MDPI. [Link]
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Driving the Emission Towards Blue by Controlling the HOMO‐LUMO Energy Gap in BF2‐Functionalized 2‐(Imidazo[1,5‐a]pyridin‐3‐yl)phenols. (2021). National Institutes of Health (NIH). [Link]
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HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.). IJCSR. [Link]
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Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. (2024). MDPI. [Link]
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Synthesis and characterization of 5-(4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. (2024). Preprints.org. [Link]
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The HOMO-LUMO Gap as Discriminator of Biotic from Abiotic Chemistries. (2024). MDPI. [Link]
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Introduction: The Strategic Importance of 5-Nitro-2-phenoxypyridine
An In-depth Technical Guide to the Reactivity of the Nitro Group in 5-Nitro-2-phenoxypyridine
This guide provides a comprehensive analysis of the chemical reactivity conferred by the nitro functional group on the this compound scaffold. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the electronic influence of the nitro group and details its critical role in key synthetic transformations, including nucleophilic aromatic substitution and reduction.
This compound is a pivotal intermediate in organic synthesis, primarily due to the profound influence of the nitro group on the pyridine ring's electronic properties. The introduction of a strong electron-withdrawing group like the nitro (NO₂) moiety dramatically alters the molecule's reactivity, transforming it into a versatile building block for more complex molecular architectures.[1] This guide explores the causality behind the experimental choices in leveraging the nitro group's reactivity for synthetic advantage.
The core of this molecule's utility lies in two main areas:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group significantly depletes the electron density of the pyridine ring, making it susceptible to attack by nucleophiles.[1][2]
-
Transformation into an Amino Group: The nitro group can be readily reduced to a primary amine, a critical functional group in a vast array of pharmaceuticals and bioactive compounds.[1][3]
Electronic Landscape and Reactivity Profile
The potent electron-withdrawing nature of the nitro group, through both inductive and resonance effects, governs the reactivity of the this compound molecule. This deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group (C2, C4, and C6).[1][4]
In the case of this compound, the C2 and C6 positions are ortho to the nitro group, and the C4 position is para. Since the C2 position is already occupied by a phenoxy group, the primary sites for nucleophilic attack are the C4 and C6 positions.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol: General Procedure for SNAr on a Nitropyridine Derivative
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nitropyridine substrate (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).
-
Nucleophile Addition: Add the nucleophile (1.1-1.5 equivalents), either directly or as a solution in the reaction solvent. If the nucleophile is an alcohol or amine, a non-nucleophilic base (e.g., NaH, K₂CO₃, or DBU) may be required to generate the active nucleophile in situ.
-
Reaction Conditions: Stir the mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Reduction of the Nitro Group
The conversion of the nitro group to an amino group is arguably the most valuable transformation of this compound, yielding 5-Amino-2-phenoxypyridine. This amine is a versatile precursor for a wide range of pharmaceuticals and agrochemicals. [1][5][6]The reduction proceeds through nitroso and hydroxylamine intermediates. [6]A variety of methods are available for this reduction, each with its own advantages in terms of chemoselectivity, cost, and reaction conditions.
Caption: Stepwise reduction pathway of an aromatic nitro group.
Comparative Summary of Nitro Group Reduction Methods
| Method | Reagents & Conditions | Advantages | Considerations |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, or Raney Ni in a solvent like EtOH, MeOH, or EtOAc. [6][7][8] | High yields, clean reaction (byproduct is water), mild conditions. | Pd/C can cause dehalogenation of aryl halides; Raney Ni is often preferred in such cases. [8]The catalyst can be pyrophoric. |
| Metal/Acid Reduction | Fe/HCl, Fe/AcOH, Sn/HCl, Zn/AcOH. [6][9] | Cost-effective, robust, and tolerates a wide range of functional groups. | Requires stoichiometric amounts of metal, acidic conditions, and often results in metal-containing waste streams. |
| Transfer Hydrogenation | Hydrazine (N₂H₄) with a catalyst (e.g., Pd/C, Raney Ni), or formic acid/ammonium formate with Pd/C. | Avoids the use of high-pressure hydrogen gas. | Hydrazine is highly toxic. |
| Sulfide Reduction | Na₂S or (NH₄)₂S in aqueous or alcoholic solution. [8] | Mild and can be chemoselective for reducing one nitro group in a polynitro compound. [8] | Generates sulfur-containing byproducts with unpleasant odors. Generally not effective for aliphatic nitro groups. [8] |
Protocol: Catalytic Hydrogenation of this compound
-
Catalyst Preparation: In a hydrogenation vessel, add this compound (1 equivalent) and a suitable solvent such as ethanol or ethyl acetate. Carefully add the catalyst (e.g., 5-10 mol% Pd/C) under an inert atmosphere.
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas (from a balloon or a pressurized system, typically 1-4 atm).
-
Reaction: Stir the suspension vigorously at room temperature until the consumption of hydrogen ceases or monitoring (TLC/LC-MS) indicates the complete disappearance of the starting material.
-
Catalyst Removal: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the Celite pad may be pyrophoric and should be quenched carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-2-phenoxypyridine, which can be further purified by recrystallization or column chromatography if necessary.
Applications in Medicinal Chemistry
The 5-Amino-2-phenoxypyridine core, readily accessible from this compound, is a valuable scaffold in drug discovery. Aminopyridines are privileged structures found in numerous biologically active compounds. [1][5]For instance, the diaminopyridine structure is central to the urinary tract analgesic Phenazopyridine . [10][11]While not a direct synthetic product, Phenazopyridine exemplifies the pharmaceutical importance of the aminopyridine class of compounds that can be accessed through nitro group reduction. The amino group of 5-Amino-2-phenoxypyridine can be further functionalized to generate libraries of compounds for screening and lead optimization.
Conclusion
The nitro group in this compound is not merely a substituent but a powerful synthetic director. Its strong electron-withdrawing properties activate the pyridine ring for strategic functionalization via nucleophilic aromatic substitution, while its facile reduction to an amino group provides a gateway to a diverse range of complex molecules, particularly those with applications in medicinal chemistry. A thorough understanding of the principles and protocols outlined in this guide enables researchers to harness the reactivity of this versatile intermediate for the efficient synthesis of high-value compounds.
References
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- Reactivity of the nitro group on a pyridine ring - Benchchem. (n.d.).
- The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- 5-Nitro-2-hydroxypyridine | Properties, Uses, Safety Data & Supplier Information. (n.d.).
- Reduction of nitro compounds - Grokipedia. (n.d.).
- asian journal of chemistry - ResearchGate. (n.d.).
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- A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.).
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. (n.d.).
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- nucleophilic aromatic substitutions - YouTube. (2019, January 19).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. (2020, October 20).
- Phenazopyridine - StatPearls - NCBI Bookshelf - NIH. (2023, May 3).
- (PDF) Photochemistry of phenazopyridine hydrochloride - ResearchGate. (n.d.).
- Phenazopyridine | C11H11N5 | CID 4756 - PubChem - NIH. (n.d.).
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Methodological & Application
Application Notes & Protocols: 5-Nitro-2-phenoxypyridine as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Nitro-2-phenoxypyridine
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable building block, primarily owing to its unique electronic properties and versatile reactivity. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the strategic placement of a nitro group and a phenoxy moiety offers multiple avenues for synthetic elaboration.[1]
The electron-withdrawing nature of the nitro group at the 5-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), facilitating the introduction of various functionalities.[2] The phenoxy group at the 2-position, on the other hand, can be a crucial pharmacophoric element or a stable structural component in the final target molecule. These attributes make this compound a key precursor in the synthesis of a range of bioactive molecules, most notably kinase inhibitors.[3]
This guide provides a comprehensive overview of the synthesis of this compound, its subsequent transformations, and its application in the development of pharmaceutically relevant compounds. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Part 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
The most common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and phenol. The nitro group at the para-position to the chlorine atom is crucial for activating the ring, making the C2 position susceptible to nucleophilic attack.
Reaction Mechanism: Addition-Elimination
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile (phenoxide ion) attacks the electron-deficient carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring, yielding the final product.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on established principles of SNAr reactions on activated halopyridines.
Materials:
-
2-Chloro-5-nitropyridine
-
Phenol
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.2 equivalents) and anhydrous DMF.
-
Base Addition: While stirring, add potassium carbonate (1.5 equivalents) portion-wise to the solution. If using sodium hydride (1.2 equivalents), add it carefully at 0 °C. The formation of the phenoxide salt will be observed.
-
Addition of Electrophile: To the stirred suspension, add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the starting material (2-chloro-5-nitropyridine) is consumed. Reaction times can vary from 4 to 12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents that solvate the cation of the base, enhancing the nucleophilicity of the phenoxide. |
| Base | K₂CO₃ or NaH | To deprotonate phenol and generate the more nucleophilic phenoxide ion. NaH is a stronger, non-nucleophilic base. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome the activation barrier of the reaction. |
| Atmosphere | Inert (N₂ or Ar) | To prevent side reactions with atmospheric moisture and oxygen, especially when using reactive bases like NaH. |
Part 2: Applications of this compound in Synthesis
The synthetic utility of this compound lies in the reactivity of its nitro group, which can be readily transformed into an amino group. This amino functionality serves as a versatile handle for further molecular elaboration, such as amide bond formation, diazotization, or as a key pharmacophoric element.
Reduction of the Nitro Group to 5-Amino-2-phenoxypyridine
The reduction of the nitro group is a crucial step in many synthetic pathways utilizing this compound. Several methods can be employed, with the choice of reducing agent depending on the desired selectivity and reaction conditions.
Caption: Synthetic workflow from this compound.
Detailed Experimental Protocol: Reduction of this compound
Method A: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high yields.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of this compound in ethanol, add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 5-Amino-2-phenoxypyridine.
Method B: Reduction with Iron Powder
This is a classical and cost-effective method for nitro group reduction.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl) or Acetic Acid
-
Ethanol/Water mixture
Procedure:
-
In a round-bottom flask, suspend this compound and iron powder (5-10 equivalents) in a mixture of ethanol and water.
-
Add a solution of ammonium chloride or a catalytic amount of acetic acid.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter through Celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 5-Amino-2-phenoxypyridine.
| Reducing Agent | Advantages | Disadvantages |
| H₂/Pd/C | High yield, clean reaction, easy work-up | Requires specialized hydrogenation equipment, catalyst can be flammable |
| Fe/NH₄Cl or AcOH | Cost-effective, readily available reagents | Can require filtration of fine iron salts, potentially acidic or basic work-up |
Application as an Intermediate in Kinase Inhibitor Synthesis
The 2-phenoxypyridine scaffold is a key structural motif in a number of potent and selective kinase inhibitors.[3] The amino group of 5-Amino-2-phenoxypyridine can be further functionalized to introduce moieties that interact with the hinge region or other key residues in the ATP-binding site of kinases.
For instance, the 2-phenoxypyridine core has been utilized in the development of novel c-Jun N-terminal kinase (JNK) inhibitors.[3] In these inhibitors, the pyridine nitrogen and the amino group can form crucial hydrogen bonds within the kinase active site, while the phenoxy group can be substituted to optimize potency and selectivity.
Caption: General structure of a kinase inhibitor incorporating the 2-phenoxypyridine scaffold.
Safety and Handling
This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
2-Chloro-5-nitropyridine: This compound is a skin and eye irritant.[4] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phenol: Phenol is corrosive and toxic. It can cause severe skin burns and is harmful if swallowed or inhaled. Handle with extreme care and ensure adequate ventilation.
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from sources of ignition.
-
Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. Handle in a wet state and avoid exposure to air when dry.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a strategically important intermediate in organic synthesis, offering a reliable and versatile platform for the construction of complex molecules. Its synthesis via nucleophilic aromatic substitution is a robust and well-understood process. The subsequent reduction of the nitro group opens up a plethora of possibilities for further functionalization, making it a key building block in the development of novel therapeutics, particularly in the field of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable synthetic intermediate in their research and development endeavors.
References
- Benchchem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
-
YouTube. (2025). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. Retrieved from [Link]
- Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
- Song, X., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075.
- Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
- Knight, D. W., et al. (2009). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 14(9), 3349-3367.
-
NIH. (2025). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Ethyl-5-fluoropyridine.
- Rajkumar, M. A., et al. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(4), 1833-1839.
-
Chemistry LibreTexts. (2021). 6.2: Preparation of Phenols- Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
- Benchchem. (2025). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.
-
MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
-
NIH. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]
-
Technology Networks. (2022). The Synthesis of Active Pharmaceutical Ingredients (APIs) Using Continuous Flow Chemistry. Retrieved from [Link]
-
Pharmaceutical Technology. (2011). Improving API Synthesis. Retrieved from [Link]
- Dissertation. (n.d.).
- Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
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- 2. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]
The Strategic Application of 5-Nitro-2-phenoxypyridine in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of 2-Phenoxypyridine
In the landscape of modern medicinal chemistry, the pyridine ring is a ubiquitous and highly valued scaffold, present in over 7,000 known drug compounds. Its derivatives are foundational to the development of novel therapeutic agents due to their versatile reactivity and ability to form key interactions with biological targets. Among these, the 2-phenoxypyridine motif has emerged as a "privileged scaffold," particularly in the design of kinase inhibitors. The strategic introduction of a nitro group at the 5-position, yielding 5-Nitro-2-phenoxypyridine, creates a highly versatile intermediate, primed for a sequence of chemical transformations that are central to the synthesis of complex active pharmaceutical ingredients (APIs).
The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, activating the 2-position for nucleophilic aromatic substitution (SNAr) and providing a synthetic handle for subsequent reduction to a primary amine. This amine then serves as a crucial building block for the construction of diverse molecular architectures, enabling the exploration of vast chemical space in the pursuit of potent and selective therapeutics. This guide provides a detailed overview of the synthesis and application of this compound, complete with experimental protocols and insights into its role in the development of targeted therapies.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₂O₃ | |
| Molecular Weight | 216.19 g/mol | |
| Appearance | Typically a yellow to brown solid | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | |
| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing and reducing agents. |
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Synthetic Pathways to this compound
The synthesis of this compound is typically achieved through a two-step process, starting from the readily available 2-aminopyridine. The key steps involve the synthesis of the precursor 2-chloro-5-nitropyridine, followed by a nucleophilic aromatic substitution with a phenol.
Step 1: Synthesis of 2-Chloro-5-nitropyridine
The preparation of 2-chloro-5-nitropyridine is a well-established multi-step process that begins with the nitration of 2-aminopyridine. The resulting 2-amino-5-nitropyridine is then converted to 2-hydroxy-5-nitropyridine via a diazotization-hydrolysis reaction, followed by chlorination.[1]
Protocol 1: Synthesis of 2-Chloro-5-nitropyridine from 2-Aminopyridine
Part A: Synthesis of 2-Amino-5-nitropyridine [2]
-
In a reaction vessel, dissolve 2-aminopyridine in a suitable organic solvent like dichloroethane.
-
Slowly add a cooled mixture of concentrated sulfuric acid and fuming nitric acid to the solution while maintaining a low temperature (e.g., below 10°C).
-
After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 50-60°C) for several hours.
-
Upon completion, carefully quench the reaction with ice water and neutralize with a base (e.g., ammonia solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-amino-5-nitropyridine.
Part B: Synthesis of 2-Hydroxy-5-nitropyridine [1]
-
Dissolve 2-amino-5-nitropyridine in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5°C and slowly add an aqueous solution of sodium nitrite to form the diazonium salt.
-
Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to 2-hydroxy-5-nitropyridine.
-
Cool the solution to induce crystallization of the product.
-
Filter, wash with cold water, and dry the solid.
Part C: Synthesis of 2-Chloro-5-nitropyridine [1]
-
In a flask equipped with a reflux condenser, combine 2-hydroxy-5-nitropyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃) and a catalytic amount of a tertiary amine (e.g., N,N-diethylaniline).
-
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction mixture by pouring it over crushed ice.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-nitropyridine.
Step 2: Synthesis of this compound
The core reaction to form the phenoxy ether linkage is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 5-position activates the 2-position of the pyridine ring, making it susceptible to attack by a nucleophile, in this case, a phenoxide ion.
Protocol 2: Nucleophilic Aromatic Substitution to form this compound
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
Phenol (1.1-1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of phenol in anhydrous DMF, add potassium carbonate at room temperature.
-
Stir the mixture for 15-30 minutes to allow for the formation of the potassium phenoxide salt.
-
Add 2-chloro-5-nitropyridine to the reaction mixture.
-
Heat the reaction to 80-100°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Application in Medicinal Chemistry: A Gateway to Bioactive Molecules
The true value of this compound in medicinal chemistry lies in its role as a versatile intermediate. The nitro group can be readily reduced to a primary amine, which then serves as a key point for further molecular elaboration.
Reduction of the Nitro Group
The reduction of the nitro group in this compound to form 5-Amino-2-phenoxypyridine is a critical transformation. Several methods can be employed, with the choice depending on the presence of other functional groups and the desired reaction conditions.
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Clean reaction, high yield, mild conditions. | May reduce other functional groups (e.g., alkenes, alkynes). |
| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl | Cost-effective, tolerates some functional groups. | Harsh acidic conditions, stoichiometric metal waste. |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids the use of gaseous hydrogen. | Can be slower than direct hydrogenation. |
Protocol 3: Catalytic Hydrogenation of this compound
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve this compound in methanol or ethyl acetate.
-
Carefully add 10% Pd/C to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically to 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 5-Amino-2-phenoxypyridine, which can often be used in the next step without further purification.
Case Study: The 2-Phenoxypyridine Scaffold in Kinase Inhibitors
The 5-Amino-2-phenoxypyridine core is a key building block for a variety of kinase inhibitors. The amino group provides a vector for introducing substituents that can interact with the hinge region of the kinase ATP-binding site, while the phenoxy group can be modified to occupy the hydrophobic pocket.
A notable example of a drug containing a related structural motif is Fedratinib , a selective inhibitor of Janus-associated kinase 2 (JAK2) used for the treatment of myelofibrosis.[3][4] While the synthesis of Fedratinib itself involves a diaminopyrimidine core, the strategic installation of a substituted phenoxy group is a key step, highlighting the importance of this class of intermediates. The general synthetic strategy for such compounds often involves the coupling of an amine with a suitably functionalized heterocyclic core.
Conclusion and Future Perspectives
This compound is a strategically important intermediate in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex drug candidates. Its preparation via a robust synthetic sequence and the facile conversion of the nitro group to a key amine functionality make it an invaluable tool for drug discovery professionals. The prevalence of the 2-phenoxypyridine scaffold in clinically relevant molecules, particularly kinase inhibitors, underscores the continued importance of this building block. As the demand for novel, targeted therapies grows, the application of well-designed intermediates like this compound will undoubtedly continue to play a pivotal role in the advancement of medicinal chemistry and the development of life-saving medicines.
References
- BenchChem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. BenchChem.
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
- Song, X., Chen, W., Lin, L., Ruiz, C. H., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072–7075.
-
Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Abdel-Wahab, O., & Levine, R. L. (2025). Fedratinib in 2025 and beyond: indications and future applications.
- Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
-
Rovira, J. (2025, August 8). Fedratinib: First Approval. ResearchGate. Retrieved from [Link]
-
Padrón, J. M., & Estévez-Braun, A. (2021, August 13). DISCOVERY OF FEDRATINIB DERIVATIVES TARGETING JANUS KINASE 2 (JAK2): AN IN-SILICO STUDY. ResearchGate. Retrieved from [Link]
-
Nature. (n.d.). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Retrieved from [Link]
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
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- 2. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 3. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Development of Novel Bioactive Molecules from 5-Nitro-2-phenoxypyridine: Application Notes and Protocols
Introduction: The Strategic Value of the 5-Nitro-2-phenoxypyridine Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyridine ring is a well-established "privileged structure," forming the core of numerous approved therapeutic agents.[1][2] The introduction of a phenoxy group at the 2-position and a nitro group at the 5-position of the pyridine ring creates the this compound scaffold, a molecule of significant strategic importance. The electron-withdrawing nature of the nitro group activates the pyridine ring for a variety of chemical transformations, while the phenoxy moiety provides a vector for exploring crucial interactions within biological targets.[3] This scaffold serves as a versatile starting point for the synthesis of diverse molecular libraries aimed at identifying novel bioactive compounds. Aromatic nitro compounds, in general, are precursors to a wide range of biologically active molecules, including those with anticancer, antimicrobial, and anti-inflammatory properties.[4][5]
This guide provides a comprehensive framework for the development of novel bioactive molecules derived from this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, methodologies for biological evaluation, and the scientific rationale behind these experimental designs.
PART I: Synthetic Strategies for Derivatization
The chemical reactivity of this compound allows for a multitude of derivatization strategies. The following protocols detail three fundamental transformations to generate a library of novel compounds: Nucleophilic Aromatic Substitution (SNAr), Reduction of the Nitro Group, and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
Workflow for Library Synthesis
The overall workflow for generating a focused library of compounds from this compound is depicted below. This multi-pronged approach allows for the exploration of chemical space around the core scaffold.
Caption: Synthetic workflow for derivatization of this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
The electron-deficient nature of the pyridine ring, further activated by the nitro group, makes it susceptible to nucleophilic attack. This protocol describes a general procedure for the substitution of the phenoxy group with various amines, a reaction analogous to the synthesis of key intermediates for multi-kinase inhibitors like Sorafenib.[2][4]
Rationale: This reaction allows for the introduction of a wide variety of amine-containing side chains, which can serve as critical hydrogen bond donors or acceptors for interaction with biological targets. The choice of base and solvent is crucial for achieving good yields.[4]
Materials:
-
This compound
-
Amine of interest (e.g., 4-aminophenol, piperidine, morpholine)
-
Potassium tert-butoxide (KOtBu) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.1 equivalents) in anhydrous DMF, add potassium tert-butoxide (1.2 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes at room temperature to form the corresponding alkoxide or activate the amine.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| This compound | 4-Aminophenol | KOtBu | DMF | 80 | 75-85 |
| This compound | Piperidine | K₂CO₃ | DMF | 100 | 60-70 |
| This compound | Morpholine | K₂CO₃ | DMF | 100 | 65-75 |
Table 1: Representative conditions for SNAr reactions.
Protocol 2: Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is a pivotal step, yielding 5-Amino-2-phenoxypyridine. This amine serves as a versatile handle for subsequent modifications, such as amide bond formation or as a nucleophile in other reactions.[6][7]
Rationale: Several methods exist for nitro group reduction. The choice of reducing agent can be critical to avoid side reactions and ensure compatibility with other functional groups. Tin(II) chloride is a reliable and commonly used reagent for this transformation.[7] Catalytic hydrogenation is a cleaner alternative but may require optimization of catalyst and reaction conditions.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or 10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diatomaceous earth (Celite®)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrogen gas (for catalytic hydrogenation)
Procedure (using Tin(II) Chloride):
-
To a round-bottom flask, add this compound (1.0 equivalent) and ethanol to make a 0.2 M solution.
-
Add tin(II) chloride dihydrate (5.0 equivalents) to the solution in portions.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and carefully quench by adding saturated aqueous NaHCO₃ solution until the pH is ~8.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.
| Starting Material | Reducing Agent | Solvent | Temperature | Typical Yield (%) |
| This compound | SnCl₂·2H₂O | Ethanol | Reflux | 85-95 |
| This compound | H₂ (1 atm), 10% Pd/C | Methanol | Room Temp. | 90-99 |
Table 2: Conditions for the reduction of this compound.
Protocol 3: Suzuki-Miyaura Cross-Coupling
To introduce aryl or heteroaryl moieties at the 5-position, the nitro group must first be converted to a halogen (e.g., bromine or iodine) via the amine intermediate (from Protocol 2) using a Sandmeyer reaction. The resulting 5-halo-2-phenoxypyridine can then be used in a Suzuki-Miyaura cross-coupling reaction.[8][9]
Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, enabling the synthesis of complex biaryl structures that are prevalent in kinase inhibitors.[8][10] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with electron-rich pyridine substrates.[8][11]
Materials:
-
5-Bromo-2-phenoxypyridine (synthesized from 5-Amino-2-phenoxypyridine)
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Ligand (e.g., triphenylphosphine (PPh₃), SPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane and water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 5-Bromo-2-phenoxypyridine (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₂CO₃, 2.0 equivalents).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 8-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 5-Bromo-2-phenoxypyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 70-85 |
| 5-Bromo-2-phenoxypyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 110 | 65-80 |
Table 3: Representative conditions for Suzuki-Miyaura cross-coupling.
PART II: Biological Evaluation Protocols
Once a library of derivatives has been synthesized, a systematic biological evaluation is necessary to identify promising lead compounds. The following protocols outline standard in vitro assays for assessing anticancer, antibacterial, and kinase inhibitory activities.
Workflow for Biological Screening
A tiered screening approach is recommended to efficiently identify and characterize bioactive molecules.
Caption: Tiered workflow for biological screening of novel compounds.
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability and is widely used for screening the cytotoxic effects of novel compounds.[5] Pyridine derivatives have shown promise against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and A549 (lung).[3][12][13]
Rationale: This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[5]
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
| Cell Line | Tissue of Origin | Rationale for Selection |
| HepG2 | Liver Carcinoma | Relevant for screening compounds inspired by Sorafenib, which is used to treat hepatocellular carcinoma.[2] |
| MCF-7 | Breast Adenocarcinoma | A commonly used and well-characterized breast cancer cell line.[13] |
| A549 | Lung Carcinoma | Represents a common and aggressive cancer type.[3] |
| K562 | Chronic Myelogenous Leukemia | A suspension cell line, useful for assessing activity against hematological malignancies.[14] |
Table 4: Recommended cancer cell lines for primary screening.
Protocol 5: In Vitro Antibacterial Activity (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against relevant bacterial strains.[15] Phenoxypyridine and related heterocyclic structures have demonstrated activity against both Gram-positive and Gram-negative bacteria.[16][17][18]
Rationale: The broth microdilution method is a standardized and quantitative technique to assess the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform a two-fold serial dilution of the compounds in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[15]
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 35 °C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
| Bacterial Strain | Gram Stain | Rationale for Selection |
| Staphylococcus aureus | Positive | A common cause of skin, soft tissue, and bloodstream infections, with prevalent antibiotic resistance (MRSA).[18] |
| Escherichia coli | Negative | A frequent cause of urinary tract and gastrointestinal infections.[19] |
| Pseudomonas aeruginosa | Negative | An opportunistic pathogen known for its intrinsic resistance to many antibiotics.[16] |
Table 5: Recommended bacterial strains for primary screening.
Protocol 6: In Vitro Kinase Inhibition Assay
Many pyridine-based molecules, including Sorafenib, function as kinase inhibitors.[2][20] This protocol describes a general luminescence-based assay to screen for inhibitory activity against relevant kinases like VEGFR, PDGFR, and Raf kinases.
Rationale: This assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase. This method is highly sensitive and suitable for high-throughput screening.
Materials:
-
Kinase of interest (e.g., VEGFR-2, PDGFR-β, c-Raf)
-
Kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compound or DMSO control to each well.
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Kinase Target | Rationale for Selection |
| VEGFR-2 | A key mediator of angiogenesis, a critical process in tumor growth and metastasis.[2] |
| PDGFR-β | Involved in cell growth, proliferation, and differentiation; implicated in various cancers.[2] |
| c-Raf/B-Raf | Serine/threonine-protein kinases in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[2] |
Table 6: Recommended kinase targets for primary screening.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel bioactive molecules. The synthetic protocols and biological screening workflows detailed in these application notes provide a robust and integrated strategy for generating and evaluating a diverse library of derivatives. By systematically exploring the chemical space around this privileged core and employing a tiered screening cascade, researchers can efficiently identify and advance promising lead compounds for further development in oncology, infectious diseases, and other therapeutic areas.
References
- BenchChem. (2025).
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692.
- Babić, N., et al. (2013).
- ChemicalBook. (2025). 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
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- WJBPHS. (2022).
- Latypova, L., et al. (2021). Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine and Its Arginine Salt. Molecules, 26(16), 5087.
- Int. J. Mol. Sci. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- El-Sayed, N. F., et al. (2021). Investigating the antitumor activity of the ligand and its complexes against the HepG2 cell lines.
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- Journal of Chemical and Pharmaceutical Research. (2015).
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- Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
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- Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry.
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5-Nitro-2-phenoxypyridine: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of the 5-Nitro-2-phenoxypyridine Scaffold
In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. The this compound core has emerged as a scaffold of significant interest, demonstrating considerable potential in the generation of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. Its inherent electronic and structural features provide a unique platform for the design of potent and selective inhibitors of key signaling proteins.
The strategic placement of a nitro group at the 5-position of the pyridine ring serves as a powerful electron-withdrawing group, influencing the reactivity and electronic distribution of the entire heterocyclic system. This electronic modulation is critical for establishing specific interactions with target proteins. The phenoxy moiety at the 2-position offers a versatile vector for synthetic elaboration, allowing for the exploration of a wide chemical space to fine-tune pharmacological properties such as potency, selectivity, and pharmacokinetics.
This comprehensive guide provides an in-depth exploration of the this compound scaffold, from its synthesis and characterization to its application in the discovery of targeted therapeutics. We will delve into the rationale behind its use, provide detailed experimental protocols, and discuss its role in the development of next-generation inhibitors for critical disease targets.
Physicochemical Properties of the this compound Scaffold
A thorough understanding of the physicochemical properties of the core scaffold is fundamental to its successful application in drug design. These properties influence solubility, permeability, and metabolic stability, all of which are critical determinants of a drug candidate's success.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₃ | PubChem CID: 139034 |
| Molecular Weight | 216.19 g/mol | PubChem CID: 139034 |
| LogP (calculated) | 2.5 | ChemSpider |
| Hydrogen Bond Acceptors | 5 | PubChem CID: 139034 |
| Hydrogen Bond Donors | 0 | PubChem CID: 139034 |
Synthesis and Characterization of the this compound Scaffold
The synthesis of the this compound scaffold is a critical first step in any drug discovery program utilizing this core. The most common and efficient route involves a nucleophilic aromatic substitution (SNA) reaction. This approach leverages the electron-deficient nature of the pyridine ring, which is further activated by the presence of the nitro group.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound and its derivatives.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the core scaffold via a nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and phenol. The electron-withdrawing nitro group activates the 2-position of the pyridine ring, facilitating the displacement of the chloride leaving group by the phenoxide nucleophile.
Materials:
-
2-Chloro-5-nitropyridine
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of phenol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to generate the potassium phenoxide salt.
-
Add 2-chloro-5-nitropyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Characterization of the Scaffold
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and phenyl rings. The pyridine protons will appear as doublets and a doublet of doublets, with chemical shifts influenced by the electron-withdrawing nitro group.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The carbon bearing the nitro group will be significantly downfield.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound.
Application in Drug Discovery: Targeting Bruton's Tyrosine Kinase (BTK)
A prominent application of the this compound scaffold is in the development of inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway[1][2]. Dysregulation of BTK signaling is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune diseases[3][4].
The BTK Signaling Pathway
The 5-amino-2-phenoxypyridine core, derived from the reduction of the nitro group in the parent scaffold, serves as a key pharmacophore for engaging with the hinge region of the BTK active site. The phenoxy group can be modified to occupy a hydrophobic pocket, thereby enhancing potency and selectivity.
Caption: Inhibition of the BTK signaling pathway by 5-phenoxypyridine derivatives.
Protocol 2: In Vitro BTK Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to determine the in vitro potency of this compound derivatives against the BTK enzyme. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human BTK enzyme
-
BTK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control (DMSO in assay buffer).
-
Add 2.5 µL of a solution containing the BTK enzyme and substrate in assay buffer.
-
Initiate Reaction: Add 5 µL of ATP solution in assay buffer to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 3: Cellular BTK Autophosphorylation Assay (Western Blot)
This protocol allows for the assessment of a compound's ability to inhibit BTK activity within a cellular context by measuring the level of BTK autophosphorylation at Tyr223.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, TMD8)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
Anti-IgM antibody (for BCR stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed the B-cell lymphoma cells in a 6-well plate and allow them to adhere or grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.
-
BCR Stimulation: Stimulate the cells with anti-IgM antibody (e.g., 10 µg/mL) for 5-10 minutes to induce BTK activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: a. Strip the membrane and re-probe with an anti-total BTK antibody to normalize for protein loading. b. Quantify the band intensities using densitometry software. c. Calculate the ratio of phospho-BTK to total BTK and determine the percent inhibition of BTK autophosphorylation for each compound concentration.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded valuable insights into the structure-activity relationships for BTK inhibition.
-
5-Position: The nitro group is typically reduced to an amine, which is crucial for forming a hydrogen bond with the hinge region of the BTK active site. Further modification of this amine with small, polar groups can enhance potency.
-
2-Phenoxy Group: The phenoxy ring can be substituted with various functional groups to optimize interactions with the hydrophobic pocket of the BTK active site. Electron-donating or -withdrawing groups on the phenyl ring can modulate the electronic properties and binding affinity.
-
Linker and Warhead: For the development of covalent irreversible inhibitors, an electrophilic warhead (e.g., acrylamide) is often appended to the scaffold. The nature and length of the linker connecting the scaffold to the warhead are critical for proper positioning and reaction with the Cys481 residue in the BTK active site.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the discovery of novel therapeutics. Its synthetic tractability and favorable physicochemical properties, combined with its demonstrated utility in targeting key disease-related proteins like BTK, underscore its importance in modern medicinal chemistry. Future efforts in this area will likely focus on the development of next-generation derivatives with improved selectivity profiles to minimize off-target effects, as well as the exploration of this scaffold against other emerging therapeutic targets. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively harness the potential of the this compound scaffold in their drug discovery endeavors.
References
-
Targeting BTK in B-Cell Malignancies. OncLive. [Link]
-
Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. International Journal of Molecular Sciences. [Link]
-
Buggy, J. J., & Elias, L. (2012). Bruton Tyrosine Kinase (BTK) and Its Role in B-cell Malignancy. Leukemia & Lymphoma. [Link]
-
Shirley, M. (2022). Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features. Targeted Oncology. [Link]
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Antimicrobial activity of 5-Nitro-2-phenoxypyridine derivatives
An in-depth guide for researchers, scientists, and drug development professionals on the antimicrobial evaluation of 5-Nitro-2-phenoxypyridine derivatives.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with novel mechanisms of action. Heterocyclic compounds, particularly those containing a pyridine nucleus, are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The this compound scaffold is an area of emerging interest, combining the established antimicrobial potential of the nitro-aromatic group with the versatile chemical space of phenoxy-substituted pyridines.
The nitro group is a critical pharmacophore in several existing antimicrobial drugs, where its reduction within the microbial cell leads to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital macromolecules.[1][2] This guide provides a comprehensive set of application notes and detailed protocols for the systematic evaluation of the antimicrobial efficacy and preliminary safety profile of novel this compound derivatives.
Section 1: Synthesis and Characterization
The synthesis of this compound derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common and effective route is the reaction of a commercially available di-substituted nitropyridine with a substituted phenol.
General Synthesis Pathway
The core synthesis strategy involves the reaction of 2-chloro-5-nitropyridine with a selected phenol derivative in the presence of a base. The choice of solvent and base is critical for reaction efficiency and yield.
Caption: General workflow for the synthesis of this compound derivatives.
Section 2: In Vitro Antimicrobial Susceptibility Testing
The primary objective of these protocols is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[3] This is a fundamental measure of a compound's antimicrobial potency.
Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for quantitative antimicrobial susceptibility testing due to its reproducibility and efficiency.[4][5]
Principle
A standardized suspension of a test microorganism is exposed to serial dilutions of the this compound derivative in a liquid growth medium. After a defined incubation period, the lowest concentration of the compound that prevents visible microbial growth (turbidity) is determined as the MIC.[6]
Materials
-
96-well sterile microtiter plates
-
Test this compound derivatives
-
Appropriate solvent (e.g., Dimethyl sulfoxide, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or densitometer
-
Multi-channel pipette
-
Plate incubator (35-37°C)
Procedure
-
Preparation of Compound Stock Solution: Dissolve the test derivative in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate (18-24 hours old).
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL and is crucial for test standardization.[7]
-
Dilute this adjusted suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation and Serial Dilution:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare the starting concentration by adding a calculated volume of the compound stock solution to 200 µL of CAMHB in the first well.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the positive control (inoculum without compound), and well 12 serves as the negative/sterility control (broth only).
-
-
Inoculation: Add 100 µL of the final diluted bacterial inoculum (prepared in step 2) to wells 1 through 11. The final volume in each test well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
Determination of MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the derivative at which no visible growth is observed.[8]
Caption: Standard workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay is a logical extension of the MIC test, designed to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.
Principle
Following the MIC determination, an aliquot from each well that showed no visible growth is subcultured onto a fresh, antibiotic-free agar plate. The MBC is the lowest concentration that results in no microbial growth on the agar after incubation.[9]
Procedure
-
Perform MIC Assay: Complete the MIC assay as described in Protocol 2.1.
-
Subculturing: From each well that showed no visible growth in the MIC plate, aspirate a 10 µL aliquot.
-
Plating: Spot-plate the 10 µL aliquot onto a fresh Mueller-Hinton Agar (MHA) plate. Be sure to label each spot corresponding to its concentration in the MIC plate.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
Determination of MBC: After incubation, examine the plates for bacterial colonies. The MBC is the lowest concentration of the derivative that resulted in no growth (or a ≥99.9% reduction in CFU) on the subculture plate.
Section 3: Evaluating the Safety Profile: Cytotoxicity Assays
A promising antimicrobial compound must be effective against pathogens while exhibiting minimal toxicity to host cells.[10][11] Cytotoxicity assays are therefore a critical step in the early stages of drug development.[12]
Protocol 3.1: MTT Assay for Mammalian Cell Viability
The MTT assay is a widely used colorimetric method to assess the metabolic activity of mammalian cells, which serves as an indicator of cell viability and proliferation.[13]
Principle
Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan precipitate.[7][14] The amount of formazan produced is directly proportional to the number of viable cells. The concentration of the compound that reduces cell viability by 50% is known as the IC₅₀.
Materials
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well sterile cell culture plates
-
Test this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (cells treated with the solvent, e.g., DMSO, at the highest concentration used) and an untreated control.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24 or 48 hours) in a CO₂ incubator.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well. Incubate for another 2-4 hours, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay to determine cell viability.
Section 4: Data Interpretation and Presentation
Effective data management and clear presentation are essential for comparing the antimicrobial efficacy and safety of different derivatives.
Data Summary
Summarize the quantitative data in a standardized table to facilitate direct comparison of the compounds' properties.
| Compound ID | Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | Mammalian Cell Line | IC₅₀ (µM) | Therapeutic Index (TI = IC₅₀/MIC) |
| Derivative-001 | S. aureus | [Insert Data] | [Insert Data] | HEK293 | [Insert Data] | [Calculate] |
| Derivative-001 | E. coli | [Insert Data] | [Insert Data] | HEK293 | [Insert Data] | [Calculate] |
| Derivative-002 | S. aureus | [Insert Data] | [Insert Data] | HEK293 | [Insert Data] | [Calculate] |
| Derivative-002 | E. coli | [Insert Data] | [Insert Data] | HEK293 | [Insert Data] | [Calculate] |
| Control Drug | S. aureus | [Insert Data] | [Insert Data] | HEK293 | [Insert Data] | [Calculate] |
| Control Drug | E. coli | [Insert Data] | [Insert Data] | HEK293 | [Insert Data] | [Calculate] |
Causality and Interpretation
-
MIC vs. MBC: A compound is generally considered bactericidal if the MBC is no more than four times its MIC. A higher MBC/MIC ratio suggests bacteriostatic activity.
-
Therapeutic Index (TI): The TI (or selectivity index) is a critical parameter that quantifies the selectivity of a compound for microbial cells over mammalian cells. It is calculated as IC₅₀ / MIC. A higher TI value is desirable, indicating greater selectivity and a better potential safety margin.
Section 5: Hypothetical Mechanism of Action
The antimicrobial activity of many nitro-aromatic compounds is contingent upon the enzymatic reduction of the nitro group within the target pathogen. This process generates highly reactive nitrogen species that are non-specifically toxic to the cell.
Proposed Pathway
-
Cellular Uptake: The this compound derivative passively diffuses across the microbial cell membrane.
-
Bioreduction: Inside the cell, bacterial nitroreductases transfer electrons to the nitro group.
-
Generation of Reactive Species: This reduction process creates radical intermediates, such as the nitroso and hydroxylamino derivatives, and ultimately reactive oxygen and nitrogen species (ROS/RNS).
-
Macromolecular Damage: These reactive species cause widespread, non-specific damage to cellular macromolecules, including DNA, RNA, proteins, and lipids, leading to metabolic disruption and cell death.
Caption: Hypothetical mechanism of action for this compound derivatives.
References
-
[Link to an article on cytotoxicity assays for antimicrobial agents] Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink.[10][11][12]
-
[Link to a protocol for antimicrobial susceptibility testing] Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.[8]
-
[Link to a methods paper on cytotoxicity assays] Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.[11]
-
[Link to a paper on MIC assays] (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate.[4]
-
[Link to a guide on MIC testing] Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.[3]
-
[Link to a review of antimicrobial screening methods] Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.[15]
-
[Link to a protocol for in vitro assays of novel compounds] In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.[7]
-
[Link to a research paper on cytotoxicity assays] Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. ResearchGate.[12]
-
[Link to a protocol for MIC and MBC assays] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.[9]
- [Link to a document on MIC testing] Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
-
[Link to application notes on cytotoxicity evaluation] Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. Benchchem.[13]
-
[Link to a paper on evaluating novel compounds] Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health.[5]
-
[Link to an article on MIC] The minimum inhibitory concentration of antibiotics. BMG LABTECH.[6]
- [Link to a review of antimicrobial screening methods] (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
-
[Link to a study on antibacterial and cytotoxicity effects] A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. National Institutes of Health.[14]
-
[Link to a paper on synthesis and activity of nitro-derivatives] SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. ResearchGate.[16]
- [Link to a paper on synthesis and activity of 5-oxopyrrolidine derivatives] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
- [Link to a review of pyridine compounds] Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar.
-
[Link to a study on 5-nitrofurans] Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. National Institutes ofHealth.[1]
- [Link to a patent for phenoxypyrimidine derivatives] KR20190000539A - Anti-inflammatory 6-phenoxypyrimidine derivatives, process for their preparation and pharmaceutical composition containing them.
-
[Link to a study on nitro-compounds as antimicrobials] Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness. PubMed.[2]
- [Link to a paper on synthesis of related compounds] Synthesis of N´-substituted-2-(5-nitrofuran or 5-nitrothiophen-2-yl)
- [Link to a review of naphthyridine derivatives] Antimicrobial Activity of Naphthyridine Deriv
- [Link to a review of imidazopyridine derivatives] Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Semantic Scholar.
- [Link to a patent for 5-nitro-2-aminopyridine preparation] CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
- [Link to a study on 5-nitrofuran derivatives] Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI.
- [Link to an overview of 2-aminopyrimidine derivatives] A overview of the 2- Aminopyrimidine deriv
- [Link to a study on phenothiazine derivatives] Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. PubMed.
Sources
- 1. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. protocols.io [protocols.io]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Agrochemicals Utilizing 5-Nitro-2-phenoxypyridine
Introduction: The Strategic Importance of the 5-Nitro-2-phenoxypyridine Scaffold
The phenoxypyridine scaffold is a bioisostere of diaryl ethers, a class of compounds with a significant historical and commercial presence in the agrochemical sector.[1] Replacing a benzene ring with a pyridine ring can enhance the molecule's biological activity by potentially increasing its π-π stacking probability with target enzymes.[1] The introduction of a nitro group at the 5-position of the pyridine ring is a key strategic modification. This strong electron-withdrawing group has been shown to significantly enhance the herbicidal activity of phenoxypyridine derivatives.[1] This document provides detailed application notes and protocols for the synthesis of agrochemicals, specifically herbicides, using this compound as a pivotal intermediate. The protocols are designed for researchers, chemists, and professionals in the field of agrochemical development.
Application Notes: Targeting Acetyl-CoA Carboxylase (ACCase) in Weeds
The primary application of this compound derivatives discussed herein is in the development of herbicides that target the Acetyl-CoA Carboxylase (ACCase) enzyme. ACCase is a critical enzyme in the biosynthesis of fatty acids in plants. Its inhibition leads to the disruption of cell membrane formation, ultimately causing the death of the weed.[1]
Aryloxyphenoxypropionates (APPs) are a major class of ACCase-inhibiting herbicides.[1] The compounds synthesized from this compound fall within this chemical family. The rationale behind this synthetic approach is to leverage the enhanced herbicidal efficacy conferred by the 5-nitro-phenoxypyridine core while modifying the molecule to optimize for factors such as target specificity, crop safety, and environmental degradation.
Causality in Experimental Design: The choice of a multi-step synthesis, starting from the readily available 2-aminopyridine, allows for the controlled introduction of the key functional groups: the nitro group for enhanced activity and the phenoxy ether linkage for the core scaffold. The subsequent derivatization of the aniline intermediate provides a versatile platform for creating a library of potential herbicidal compounds with varying efficacy and selectivity.
Synthesis of Key Intermediates and Final Product
The following section details the protocols for the synthesis of the key intermediate, this compound, and its subsequent conversion to a potent herbicidal agent, ethyl 2-(4-(5-nitropyridin-2-yloxy)phenylamino)propanoate.
Protocol 1: Synthesis of 2-Chloro-5-nitropyridine (Intermediate A)
This protocol outlines the synthesis of the crucial precursor, 2-chloro-5-nitropyridine, starting from 2-aminopyridine. The process involves nitration followed by a diazotization and chlorination sequence.
Experimental Workflow:
Caption: Synthesis of 2-Chloro-5-nitropyridine from 2-Aminopyridine.
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65%)
-
Sodium Nitrite
-
Phosphorus Oxychloride (POCl₃)
-
Ice
-
Water
-
Sodium Hydroxide solution (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
Nitration of 2-Aminopyridine: In a reaction vessel, dissolve 2-aminopyridine in concentrated sulfuric acid, ensuring the temperature is maintained below 10°C. Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, keeping the temperature below 30°C. After the addition is complete, stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Work-up of Nitration: Carefully pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution to precipitate the product. Filter the solid, wash with cold water, and dry to obtain 2-amino-5-nitropyridine.
-
Diazotization and Hydrolysis: Dissolve the 2-amino-5-nitropyridine in an aqueous acidic solution (e.g., HCl). Cool the solution to 0-5°C and slowly add an aqueous solution of sodium nitrite. Stir the mixture at this temperature to form the diazonium salt, which then hydrolyzes to 2-hydroxy-5-nitropyridine.
-
Chlorination: To the 2-hydroxy-5-nitropyridine, add phosphorus oxychloride (POCl₃). Heat the mixture under reflux for several hours. After cooling, carefully pour the reaction mixture onto ice and neutralize with a base. Extract the product with dichloromethane, dry the organic layer with anhydrous sodium sulfate, and evaporate the solvent to yield 2-chloro-5-nitropyridine.
Self-Validation: Each step should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before proceeding to the next step. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Protocol 2: Synthesis of 5-Nitro-2-(4-aminophenoxy)pyridine (Intermediate B)
This protocol describes the nucleophilic aromatic substitution reaction to form the core phenoxypyridine structure.
Experimental Workflow:
Caption: Synthesis of the phenoxypyridine core structure.
Materials:
-
2-Chloro-5-nitropyridine (Intermediate A)
-
4-Aminophenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
To a solution of 4-aminophenol in DMF, add potassium carbonate.
-
Add 2-chloro-5-nitropyridine to the mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) and stir for several hours until the reaction is complete (monitored by TLC).
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-Nitro-2-(4-aminophenoxy)pyridine.
Protocol 3: Synthesis of Ethyl 2-(4-(5-nitropyridin-2-yloxy)phenylamino)propanoate (Target Herbicide)
This final protocol details the alkylation of the aniline intermediate to yield the target herbicidal compound.
Experimental Workflow:
Caption: Final step in the synthesis of the target herbicide.
Materials:
-
5-Nitro-2-(4-aminophenoxy)pyridine (Intermediate B)
-
Ethyl 2-bromopropanoate
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
Dissolve 5-Nitro-2-(4-aminophenoxy)pyridine in DMF and add potassium carbonate.
-
Add ethyl 2-bromopropanoate to the mixture.
-
Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 2-(4-(5-nitropyridin-2-yloxy)phenylamino)propanoate.[1]
Quantitative Data
The following table summarizes the reported herbicidal activity of the target compound against barnyard grass, a common weed in agriculture.
| Compound | Target Weed | IC₅₀ (mg/L) | Reference |
| Ethyl 2-(4-(5-nitropyridin-2-yloxy)phenylamino)propanoate (B5) | Barnyard grass | 27.7 | Chin. J. Org. Chem.[1] |
| Fluazifop-methyl (Commercial Herbicide) | Barnyard grass | ~27.0 | Chin. J. Org. Chem.[1] |
The data indicates that the synthesized compound exhibits herbicidal activity comparable to the commercial herbicide fluazifop-methyl, highlighting its potential as a lead compound for further development.[1]
Conclusion
The this compound scaffold serves as a valuable platform for the synthesis of novel agrochemicals, particularly ACCase-inhibiting herbicides. The protocols provided herein offer a detailed, step-by-step guide for the synthesis of a potent herbicidal agent, demonstrating the practical application of this chemical intermediate. The inherent modularity of the synthetic route allows for the generation of a diverse range of analogs for structure-activity relationship studies, paving the way for the discovery of next-generation crop protection agents.
References
-
Xu, Z., Zhang, T., Wang, S., & Li, J. (2017). Synthesis and Herbicidal Activities of Novel Ethyl 2-(4-(Pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates. Chinese Journal of Organic Chemistry, 37(2), 526-532. [Link]
Sources
Application Notes & Protocols: Synthesis of Novel Dyes and Pigments from 5-Nitro-2-phenoxypyridine
Abstract & Introduction
5-Nitro-2-phenoxypyridine is a versatile and highly valuable intermediate in the synthesis of advanced dyes and pigments. Its unique molecular architecture, featuring a pyridine heterocycle substituted with a potent electron-withdrawing nitro group and a sterically significant phenoxy group, offers a robust platform for developing chromophores with desirable properties. The nitro group serves as a latent amino functionality, accessible via straightforward reduction, which is the gateway to the rich chemistry of diazonium salts and subsequent azo coupling. The phenoxy moiety can enhance the thermal stability, lightfastness, and solubility of the final colorant in various media.
This guide provides a detailed exploration of the synthetic pathways originating from this compound, with a primary focus on the synthesis of vibrant azo dyes. We present field-proven, step-by-step protocols, explain the causality behind critical experimental parameters, and offer insights into the characterization of the resulting products. This document is intended for researchers, chemists, and material scientists engaged in the discovery and development of novel colorants.
Core Synthetic Strategy: From Nitro Precursor to Azo Dye
The principal route for leveraging this compound in dye synthesis involves a three-stage process. This methodology is fundamental to azo chemistry and relies on precise control of reaction conditions to ensure high yield and purity.[1][2]
-
Reduction: Conversion of the aromatic nitro group (-NO₂) into a primary amino group (-NH₂).
-
Diazotization: Transformation of the primary amino group into a highly reactive diazonium salt (-N₂⁺).
-
Azo Coupling: Electrophilic substitution reaction between the diazonium salt and an electron-rich coupling component to form the characteristic azo bond (-N=N-), the cornerstone of the dye's chromophore.
Caption: Core three-stage workflow for azo dye synthesis.
Experimental Protocols & Mechanistic Insights
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, chemically resistant gloves, and a lab coat, must be worn at all times. Aromatic nitro compounds and amines can be toxic. Diazonium salts are unstable and potentially explosive when isolated in a dry state; they must be kept in a cold aqueous solution and used immediately after preparation.[1]
Protocol 1: Reduction of this compound
The conversion of the nitro group to an amine is the critical first step. While various methods exist (e.g., catalytic hydrogenation), reduction using stannous chloride (SnCl₂) in acidic media is a reliable and high-yielding laboratory-scale method.
Rationale: Stannous chloride is a powerful reducing agent in the presence of concentrated hydrochloric acid. The tin(II) ion is oxidized to tin(IV) while providing the necessary electrons to reduce the nitro group to an amine. The acidic environment is crucial for the reaction mechanism and for solubilizing the resulting amine salt.
Caption: Schematic of the reduction reaction.
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.8 g, 0.05 mol).
-
Reagent Addition: To the flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (56.4 g, 0.25 mol). Carefully add 50 mL of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux using a heating mantle. The reaction is typically exothermic initially. Maintain reflux with stirring for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Work-up & Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath. A white precipitate of the amine hydrochloride salt may form.
-
Slowly and carefully add a 40% aqueous sodium hydroxide solution to the cold mixture to neutralize the excess acid and precipitate the free amine. The pH should be adjusted to >10. Caution: This neutralization is highly exothermic.
-
Extract the aqueous slurry with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield 5-Amino-2-phenoxypyridine as a solid. The crude product can be recrystallized from an ethanol/water mixture if necessary.
Protocol 2: Diazotization of 5-Amino-2-phenoxypyridine
This protocol converts the synthesized amine into its corresponding diazonium salt.
Rationale: The reaction between a primary aromatic amine and nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) produces a diazonium salt. Temperature control is the most critical parameter; temperatures above 5-10 °C lead to rapid decomposition of the diazonium salt into phenols and nitrogen gas, drastically reducing the yield of the final dye.[3]
Caption: The critical low-temperature diazotization step.
Step-by-Step Methodology:
-
Amine Solution: In a 250 mL beaker, suspend 5-Amino-2-phenoxypyridine (9.3 g, 0.05 mol) in a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of water. Stir until a fine slurry or solution is formed.
-
Cooling: Cool the beaker in an ice-salt bath to bring the internal temperature to 0-5 °C.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (NaNO₂) (3.6 g, 0.052 mol) in 20 mL of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine slurry using a dropping funnel. Ensure the tip of the funnel is below the surface of the liquid to prevent loss of nitrous gases. Maintain the temperature strictly between 0 and 5 °C throughout the addition.
-
Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes. A slight excess of nitrous acid can be confirmed with starch-iodide paper (which will turn blue-black). If needed, destroy the excess nitrous acid by adding a small amount of urea or sulfamic acid until the test is negative.
-
The resulting clear, cold solution of 2-phenoxypyridine-5-diazonium chloride is now ready for the coupling reaction and must be used immediately.
Protocol 3: Azo Coupling with 2-Naphthol (Example)
This final step creates the azo dye. The choice of coupling partner is what dictates the final color. Here, we use 2-naphthol to produce a vibrant red-orange dye.
Rationale: The diazonium salt is an electrophile that attacks the electron-rich 2-naphthol. The reaction proceeds via electrophilic aromatic substitution. For phenols and naphthols, the coupling is performed under alkaline conditions (pH 9-10) because the corresponding phenoxide/naphthoxide ion is far more electron-rich and thus a much more powerful activator for the substitution reaction.[4]
Step-by-Step Methodology:
-
Coupling Solution: In a 600 mL beaker, dissolve 2-naphthol (7.2 g, 0.05 mol) in 100 mL of a 10% aqueous sodium hydroxide solution. Stir until fully dissolved and cool the solution to 0-5 °C in an ice bath.
-
Coupling Reaction: While stirring vigorously, slowly add the cold diazonium salt solution (from Protocol 2) to the cold 2-naphthol solution.
-
Observation: An intensely colored precipitate (the azo dye) will form immediately. The color is typically a deep red or orange.
-
Completion: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour to ensure the reaction goes to completion.
-
Isolation: Collect the solid dye by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral and colorless. The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to obtain a product of high purity. Dry the final product in a vacuum oven at 60-70 °C.
Data Presentation & Expected Results
The color and spectral properties of the synthesized dyes are highly dependent on the coupling component used. The electronic effects of substituents on the coupler can shift the maximum absorption wavelength (λmax), resulting in a range of colors.
| Coupling Component | Resulting Dye Structure (Schematic) | λmax (nm, in Ethanol) | Observed Color | Typical Yield (%) |
| 2-Naphthol | Py-N=N-Naphthol | ~480-495 | Red-Orange | 85-95% |
| Resorcinol | Py-N=N-Resorcinol | ~430-445 | Yellow-Orange | 80-90% |
| N,N-Dimethylaniline | Py-N=N-Aniline(NMe₂) | ~410-425 | Yellow | 75-85% |
| H-Acid | Py-N=N-H-Acid | ~520-540 | Violet-Red | 80-90% |
| (Note: Py represents the 2-phenoxypyridin-5-yl moiety. λmax values are illustrative and can vary based on solvent and purity.) |
Characterization
To confirm the identity and purity of the synthesized dyes, the following analytical techniques are recommended:
-
UV-Visible Spectroscopy: To determine the λmax and molar absorptivity (ε), which are characteristic of the dye's color and intensity.
-
FT-IR Spectroscopy: To identify key functional groups. Look for the characteristic -N=N- stretch (azo bond) around 1400-1450 cm⁻¹, the disappearance of the -NH₂ bands from the precursor, and the presence of O-H or other functional groups from the coupler.
-
¹H and ¹³C NMR Spectroscopy: To provide detailed structural elucidation of the final product, confirming the regiochemistry of the azo coupling.
-
Mass Spectrometry: To determine the molecular weight of the synthesized dye, confirming its molecular formula.
By following these detailed protocols and analytical procedures, researchers can successfully and safely synthesize a diverse library of novel dyes and pigments based on the this compound scaffold for a wide array of applications.
References
-
Otutu, J.O. and Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-nitroaniline. Asian Journal of Materials Science, 5, 1-8. Available at: [Link]
-
Sarkhel, G., et al. (n.d.). Synthesis and application of 2-nitro-2',4'-dihydroxyazobenzene, 4-nitro-2'-4'-dihydroxyazobenzene and 2-carboxy-2'-hydroxyazonaphthol for dyeing of jute fabric. Zenodo. Available at: [Link]
-
Apoptosis (2018). Making the First Azo Dye. YouTube. Available at: [Link]
-
Scribd (n.d.). Azo Dye Synthesis and Fabric Dyeing. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Nitro-2-phenoxypyridine Synthesis
Welcome to the technical support guide for the synthesis of 5-Nitro-2-phenoxypyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring you can achieve high yields and purity in your reactions.
Introduction: The Chemistry of this compound Synthesis
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the pyridine ring, which is rendered significantly electron-deficient by the powerful electron-withdrawing nitro group (-NO₂), becomes susceptible to attack by nucleophiles. The most common and effective route involves the coupling of an activated 2-halopyridine with phenol. This transformation is typically facilitated by a copper catalyst in a process broadly known as the Ullmann condensation or Ullmann-type ether synthesis.[1]
The reaction's success hinges on the careful control of several parameters. The nitro group at the 5-position is critical; it activates the C2 position for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. The choice of catalyst, base, solvent, and temperature all play pivotal roles in managing reaction kinetics and minimizing side-product formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this synthesis? A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, specifically a copper-catalyzed Ullmann-type C-O cross-coupling.[1] The key steps are:
-
Deprotonation: A base deprotonates phenol to form the more nucleophilic phenoxide anion.
-
Coordination & Oxidative Addition: The copper(I) catalyst coordinates with the 2-halo-5-nitropyridine. The exact mechanism is debated, but it facilitates the coupling.
-
Nucleophilic Attack: The phenoxide attacks the C2 position of the pyridine ring, displacing the halide leaving group. The nitro group at the C5 position is crucial for stabilizing the resulting anionic intermediate (Meisenheimer complex) through resonance.
-
Product Formation: The intermediate collapses, eliminating the halide and forming the this compound product, regenerating the active catalytic cycle.
Q2: Which starting material is better: 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine? A2: While aryl bromides are often more reactive than aryl chlorides in many cross-coupling reactions, the high activation provided by the nitro group makes 2-chloro-5-nitropyridine an excellent and cost-effective substrate. For particularly stubborn reactions or when milder conditions are required, 2-bromo-5-nitropyridine may offer a slight advantage in reactivity, but 2-chloro-5-nitropyridine is generally sufficient and more economical.
Q3: Why is a copper catalyst necessary? Can this reaction proceed without it? A3: While SNAr can occur without a metal catalyst if the aromatic ring is sufficiently activated, the Ullmann-type C-O coupling is significantly accelerated by a copper catalyst. The catalyst, typically a Cu(I) species, is believed to facilitate the coupling by lowering the activation energy.[1] Uncatalyzed reactions would require much harsher conditions (very high temperatures and pressures), leading to lower yields and increased decomposition.
Q4: What is the role of the base, and which one should I choose? A4: The base is critical for deprotonating phenol to generate the phenoxide anion, which is a much stronger nucleophile. The choice of base can significantly impact yield.
-
Potassium carbonate (K₂CO₃) and Caesium carbonate (Cs₂CO₃) are common and effective choices. They are strong enough to deprotonate phenol but generally not so harsh as to cause significant degradation of the starting materials or product.
-
Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, but they increase the risk of side reactions, such as hydrolysis of the nitro group or even ring-opening of the highly electron-deficient pyridine ring.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Yield
-
Possible Cause: Inactive Catalyst. The active species is Cu(I), which can be sensitive to air.
-
Solution: Use a fresh bottle of a Cu(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr).[1] Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
-
Possible Cause: Insufficiently Basic Conditions or Presence of Water.
-
Solution: Use an anhydrous grade of potassium or caesium carbonate and ensure it is finely powdered. Dry your solvent (e.g., DMF, NMP) over molecular sieves before use. Water will compete with the phenoxide as a nucleophile and can deactivate the catalyst.
-
-
Possible Cause: Reaction Temperature is Too Low.
-
Solution: Ullmann-type couplings often require elevated temperatures.[1] A typical starting point is 100-120 °C. If TLC analysis shows no product formation after several hours, consider incrementally increasing the temperature to 140-160 °C.
-
Problem 2: Formation of Significant Side Products
-
Possible Cause: Reaction Temperature is Too High.
-
Explanation: Excessive heat can cause decomposition of the starting materials or the product, leading to a complex mixture and charring.
-
Solution: Lower the reaction temperature. If the reaction is highly exothermic, ensure efficient stirring and consider slower heating.
-
-
Possible Cause: Hydrolysis of 2-chloro-5-nitropyridine.
-
Explanation: If water is present, it can act as a nucleophile, converting the starting material to 2-hydroxy-5-nitropyridine. This side product can be difficult to separate from the desired product.
-
Solution: Maintain strictly anhydrous conditions. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.[1]
-
-
Possible Cause: Homo-coupling of Phenol.
-
Explanation: The copper catalyst can sometimes promote the oxidative coupling of phenol to form diphenoquinone-type impurities, though this is less common under these conditions.
-
Solution: Ensure the reaction is run under a strictly inert atmosphere to minimize oxidative side reactions.
-
Problem 3: Difficulty in Product Purification
-
Possible Cause: Co-elution of Product and Starting Material during Column Chromatography.
-
Solution: The product, this compound, is significantly less polar than the phenol starting material but may have a similar polarity to the 2-chloro-5-nitropyridine starting material. Use a shallow gradient of ethyl acetate in hexanes (e.g., starting from 5% and slowly increasing to 20%). Monitor fractions carefully by TLC.
-
-
Possible Cause: Product "Oiling Out" or Failing to Crystallize During Recrystallization.
-
Solution: This indicates a poor choice of solvent or the presence of significant impurities. Screen for an optimal recrystallization solvent. Good candidates for nitroaromatic compounds include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes.[3] Ensure the hot solution is fully dissolved and allow it to cool slowly to promote crystal growth. If it oils out, reheat to dissolve, add slightly more solvent, and attempt cooling again.
-
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis of this compound, designed for high yield and purity.
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
Phenol (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine, phenol, copper(I) iodide, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge the system with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of 2-chloro-5-nitropyridine).
-
Reaction: Heat the reaction mixture to 120 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the dark slurry into a beaker containing an excess of cold water and stir for 15 minutes. A solid precipitate should form.
-
Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts, followed by a small amount of cold ethanol to remove residual phenol.
-
Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield this compound as a pale yellow solid. If necessary, further purification can be achieved by column chromatography on silica gel (eluting with a gradient of 5-20% ethyl acetate in hexanes).
Data Summary Table
The following table summarizes the key reaction parameters and their impact on the outcome. This data is synthesized from typical Ullmann-type ether syntheses involving activated aryl halides.
| Parameter | Condition A (Standard) | Condition B (Mild) | Condition C (Aggressive) | Expected Outcome & Rationale |
| Aryl Halide | 2-Chloro-5-nitropyridine | 2-Bromo-5-nitropyridine | 2-Chloro-5-nitropyridine | Bromo derivative is more reactive, allowing for milder conditions. Chloro is more cost-effective. |
| Catalyst | 10 mol% CuI | 5 mol% CuI / 10 mol% L-proline | 20 mol% CuBr | Ligands can accelerate the reaction, allowing lower catalyst loading and temperature.[1] Higher catalyst loading for difficult reactions. |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (1.5 eq) | K₃PO₄ (2.0 eq) | Cs₂CO₃ is more soluble and often more effective but more expensive. K₃PO₄ is a stronger, non-nucleophilic base. |
| Solvent | DMF | Dioxane | NMP | DMF and NMP are excellent high-boiling polar aprotic solvents. Dioxane is a less polar alternative. |
| Temperature | 120 °C | 100 °C | 150 °C | Temperature must be sufficient for reaction but not so high as to cause decomposition. |
| Typical Yield | 75-85% | 80-90% | 60-75% | Condition B is often optimal for high yield and purity. Condition C risks decomposition. |
References
- Google Patents. (2016). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- Google Patents. (1998). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.
-
Haynes, R. K., & Pett, M. (2007). Intermediates from ring-opening reactions. Reactions of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine with deuteroxide ion in selected solvents. Request PDF. Retrieved from [Link]
-
Ng, S. W. (2010). 2-Chloro-5-nitropyridine. ResearchGate. Retrieved from [Link]
- Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
Donohoe, T. J., et al. (2000). Partial reduction of electron-deficient pyridines. PubMed. Retrieved from [Link]
-
Wang, J., et al. (2014). Copper-catalyzed synthesis of isoindigoes and isatins from diazo(nitro)acetanilides. Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). 2-Chloro-5-nitropyridine. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (1941). US2229532A - Process for the purification of nitro aliphatic compounds.
-
Kumar, S., et al. (2020). Copper-catalyzed, N-auxiliary group-controlled switchable transannulation/nitration initiated by nitro radicals: selective synthesis of pyridoquinazolones and 3-nitroindoles. Organic Chemistry Frontiers. Retrieved from [Link]
-
Reddy, V. P., et al. (2016). CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. ResearchGate. Retrieved from [Link]
-
Balaji, S., & Prabhu, K. R. (2013). Synthesis of Substituted Nitroolefins: A Copper Catalyzed Nitrodecarboxylation of Unsaturated Carboxylic Acids. The Royal Society of Chemistry. Retrieved from [Link]
-
Mowbray, C. E. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. Retrieved from [Link]
-
Zhang, L., et al. (2018). Copper-catalyzed rapid C-H nitration of 8-aminoquinolines by using sodium nitrite as the nitro source under mild conditions. ResearchGate. Retrieved from [Link]
- Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- Google Patents. (2016). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
- Google Patents. (1981). CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2).
Sources
Technical Support Center: Synthesis of 5-Nitro-2-phenoxypyridine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 5-Nitro-2-phenoxypyridine. Here, we address common challenges and provide practical solutions to improve reaction yield and purity.
I. Understanding the Synthesis: Key Reaction Pathways
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, a phenoxide nucleophile displaces a leaving group (commonly a halide) from the 2-position of a 5-nitropyridine ring. The strong electron-withdrawing nature of the nitro group is crucial, as it activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it.[1][2] An alternative and historically significant method is the Ullmann condensation, which involves a copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[3][4]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common starting materials are 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine and phenol. The choice between the chloro- and bromo- derivative often depends on commercial availability and reactivity, with the bromo- derivative sometimes offering higher reactivity.
Q2: Why is the nitro group at the 5-position essential for this reaction?
A2: The nitro group at the 5-position (para to the 2-position leaving group) is a powerful electron-withdrawing group. It serves to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy of the reaction.[1][5] This stabilization is a key factor for the success of the nucleophilic aromatic substitution on the electron-deficient pyridine ring.[6][7]
Q3: What is the role of the base in this reaction?
A3: A base, such as potassium carbonate (K2CO3), sodium hydride (NaH), or potassium tert-butoxide (KOtBu), is used to deprotonate phenol to form the more nucleophilic phenoxide anion. The choice of base can influence the reaction rate and yield. Stronger bases like NaH or KOtBu can lead to faster reactions but may also promote side reactions if not used carefully.
Q4: Can this reaction be performed without a copper catalyst?
A4: Yes, the synthesis can proceed without a copper catalyst through a direct SNAr mechanism, especially when using a highly activated substrate like 2-chloro-5-nitropyridine and a strong nucleophile. However, for less reactive substrates or to achieve the reaction under milder conditions, a copper-catalyzed Ullmann condensation can be beneficial.[3][8]
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Possible Cause 1: Incomplete deprotonation of phenol.
-
Solution: Ensure the base used is of good quality and sufficient quantity. If using a weaker base like K2CO3, consider using a higher reaction temperature or a phase-transfer catalyst to facilitate the deprotonation. For more robust deprotonation, a stronger base like NaH can be used, but ensure anhydrous conditions.
-
-
Possible Cause 2: Poor quality of starting materials or solvent.
-
Solution: Use freshly distilled or high-purity solvents. Ensure the starting materials are pure and dry, as moisture can quench the phenoxide and deactivate the catalyst in Ullmann-type reactions.
-
-
Possible Cause 3: Insufficient reaction temperature or time.
-
Possible Cause 4: Deactivation of the pyridine ring.
-
Solution: The presence of the nitro group is critical for activation.[2] Ensure you are using the correct starting material (5-nitro-substituted pyridine).
-
Issue 2: Formation of Side Products
-
Possible Cause 1: Self-condensation or polymerization of starting materials.
-
Solution: This can occur at high temperatures. Try to run the reaction at the lowest effective temperature. Slow addition of one of the reactants can also help to minimize side reactions by keeping its concentration low.
-
-
Possible Cause 2: Hydrolysis of the starting material.
-
Solution: If there is water in the reaction mixture, the 2-halopyridine can be hydrolyzed to 2-hydroxy-5-nitropyridine. Ensure all reagents and solvents are anhydrous.
-
-
Possible Cause 3: Ether cleavage.
-
Solution: Although less common under these conditions, strong nucleophiles or high temperatures could potentially lead to cleavage of the desired ether product. Optimize reaction time to avoid prolonged exposure to harsh conditions after product formation.
-
Issue 3: Difficult Purification
-
Possible Cause 1: Presence of unreacted starting materials.
-
Solution: Optimize the stoichiometry of your reactants to ensure full conversion of the limiting reagent. Purification can be achieved by column chromatography or recrystallization.
-
-
Possible Cause 2: Formation of dark, tarry byproducts.
-
Solution: This is often a sign of decomposition. Lowering the reaction temperature is the primary solution. The use of a milder base or a copper catalyst with appropriate ligands might also allow for a cleaner reaction at lower temperatures.[10]
-
IV. Detailed Experimental Protocol: SNAr Synthesis
This protocol provides a step-by-step methodology for a typical laboratory-scale synthesis of this compound.
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium Carbonate (K2CO3, 2.0 eq), finely powdered and dried
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine and phenol.
-
Add anhydrous DMF to dissolve the solids.
-
Add the finely powdered, dry potassium carbonate to the solution.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and stir. A solid precipitate of the product should form.
-
Collect the solid by vacuum filtration and wash it with water to remove inorganic salts.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
V. Data Presentation
Table 1: Influence of Reaction Parameters on Yield
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Solvent | DMF, DMSO, NMP | High | Polar aprotic solvents stabilize the charged intermediate.[3] |
| Toluene, Dioxane | Moderate to Low | Less polar solvents are generally less effective for SNAr. | |
| Base | NaH, KOtBu | High | Stronger bases ensure complete and rapid formation of the phenoxide. |
| K2CO3, Cs2CO3 | Moderate to High | Weaker bases may require higher temperatures or longer reaction times. | |
| Temperature | 80-100 °C | Moderate | Sufficient for many SNAr reactions with activated substrates. |
| 120-150 °C | High (but risk of decomposition) | May be necessary for less reactive substrates or with weaker bases. | |
| Catalyst (Ullmann) | None | Varies (SNAr pathway) | Reaction proceeds if the substrate is sufficiently activated. |
| CuI, Cu2O | Potentially Higher/Milder Conditions | Catalyzes the formation of the C-O bond, may allow for lower temperatures.[4][8] |
VI. Visualizations
Diagram 1: SNAr Reaction Mechanism
Caption: SNAr mechanism for this compound synthesis.
Diagram 2: Troubleshooting Workflow
Caption: A workflow for troubleshooting low yield issues.
Diagram 3: Key Factors Influencing Yield
Caption: Interconnected factors that determine the reaction yield.
VII. References
-
Wikipedia. Ullmann condensation. [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
Google Patents. (2015). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
National Institutes of Health. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
The Royal Society of Chemistry. (2015). c5sc02983j1.pdf. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
National Institutes of Health. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
ResearchGate. (2020). Optimization of the INOC reaction conditions for 5a synthesis. [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
CP Lab Safety. This compound, 95% Purity, C11H8N2O3, 1 gram. [Link]
-
Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
International Journal of ChemTech Research. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]
-
National Institutes of Health. (2019). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]
-
PubMed. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 5-Nitro-2-phenoxypyridine
Welcome to the technical support center for the synthesis of 5-Nitro-2-phenoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Introduction: The Chemistry
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The process typically involves the reaction of an activated aryl halide, 2-chloro-5-nitropyridine, with a nucleophile, the phenoxide ion. The strong electron-withdrawing nitro group at the 5-position is critical, as it activates the pyridine ring for nucleophilic attack at the C2 position by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1][2][3] While seemingly straightforward, this reaction is susceptible to several side reactions and process-related issues that can impact yield and purity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I resolve this?
A1: Low conversion is a common issue often traced back to suboptimal reaction conditions or reagent quality. Let's break down the primary culprits:
-
Insufficiently Basic Conditions: The reaction requires the deprotonation of phenol (pKa ≈ 10) to form the much more nucleophilic phenoxide ion. If the base used is too weak or used in insufficient quantity, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Troubleshooting:
-
Choice of Base: Use a strong base capable of completely deprotonating phenol. Potassium carbonate (K₂CO₃) or the more soluble cesium carbonate (Cs₂CO₃) are effective, particularly in polar aprotic solvents like DMF or DMSO.[4] For reactions in less polar solvents, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.
-
Stoichiometry: Ensure at least one full equivalent of base is used relative to the phenol. Using a slight excess (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.
-
-
-
Low Reaction Temperature: Like many SNAr reactions, this substitution has a significant activation energy barrier. Insufficient thermal energy will result in a sluggish or stalled reaction.
-
Troubleshooting:
-
Heating: The reaction often requires heating. Typical temperatures range from 80 °C to 130 °C, depending on the solvent and base used.[5] Monitor the reaction progress by TLC or LC-MS and increase the temperature incrementally if conversion remains low. Be cautious of excessively high temperatures (>140-150 °C), which can lead to decomposition, especially in solvents like DMF.
-
-
-
Reagent Purity and Water Content: Water can be highly detrimental. It can consume the base and, more critically, act as a competing nucleophile (see Q2). The purity of the 2-chloro-5-nitropyridine is also paramount.
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents and dry all glassware thoroughly before use. If using a carbonate base, consider drying it in an oven before the reaction. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is best practice to exclude atmospheric moisture.
-
-
Q2: I've isolated a significant, highly polar byproduct that is difficult to separate from my product. What is it and how can I prevent its formation?
A2: The most common polar byproduct in this synthesis is 2-hydroxy-5-nitropyridine .
-
Causality: This side product forms when a nucleophile other than phenoxide attacks the 2-chloro-5-nitropyridine. The hydroxide ion (OH⁻), formed from residual water reacting with the base, is a potent nucleophile that can compete with the phenoxide, leading to the hydrolysis of the starting material. This side reaction is particularly prevalent at higher temperatures.[6]
-
Prevention & Remediation:
-
Strict Anhydrous Conditions: The most effective preventative measure is to rigorously exclude water from the reaction mixture, as detailed in A1.
-
Order of Addition: Consider pre-forming the potassium or sodium phenoxide salt by reacting phenol with a strong base (like NaH) in an anhydrous solvent before adding the 2-chloro-5-nitropyridine. This ensures the primary nucleophile is present in high concentration before the substrate is introduced.
-
Purification: If the byproduct does form, it can often be separated by column chromatography. Due to its acidic proton, 2-hydroxy-5-nitropyridine can sometimes be removed by performing a mild basic wash (e.g., with a dilute NaHCO₃ solution) during the workup, although this risks hydrolysis of the desired ether product if not done carefully.
-
Q3: My reaction mixture turned very dark brown or black, and the final yield was low after a difficult purification. What caused this decomposition?
A3: Significant darkening of the reaction mixture often indicates decomposition, which can be caused by several factors:
-
Solvent Instability: High-boiling polar aprotic solvents like DMF can decompose at elevated temperatures, especially in the presence of strong bases, leading to the formation of dimethylamine and other impurities that can cause discoloration and side reactions.
-
High Temperatures: Even in a stable solvent, excessively high temperatures (e.g., >150 °C) can cause the nitro-containing aromatic compounds to decompose.
-
Ullmann-Type Side Reactions: While the primary reaction is SNAr, if copper contamination is present (from reagents or the reactor vessel) and temperatures are high, copper-catalyzed Ullmann-type side reactions can occur.[7][8] These can include homocoupling of the aryl halide, leading to a complex mixture of byproducts.[9]
-
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature and avoid unnecessary overheating. Aim for the lowest temperature that provides a reasonable reaction rate.
-
Solvent Choice: If decomposition is suspected, consider switching to a more thermally stable solvent, such as DMSO or N-methyl-2-pyrrolidone (NMP).
-
Reaction Time: Do not let the reaction run for an excessively long time after it has reached completion, as this increases the likelihood of product and solvent degradation. Monitor closely by TLC or LC-MS.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination?
A1: The "best" system depends on your scale and available resources, but a widely successful and robust combination is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) . This system provides excellent solubility for the reagents and promotes high nucleophilicity of the phenoxide.
Q2: How should I monitor the reaction's progress effectively?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that gives good separation between the starting material (2-chloro-5-nitropyridine) and the product. A typical eluent system is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v). The product, this compound, will be less polar than the hydrolysis byproduct (2-hydroxy-5-nitropyridine) but more polar than the starting aryl chloride. The reaction is complete when the 2-chloro-5-nitropyridine spot is no longer visible.
Q3: What is a standard purification protocol for this compound?
A3:
-
Workup: After cooling, the reaction mixture is typically poured into water, which will precipitate the crude product.
-
Filtration: The solid is collected by filtration and washed with water to remove the inorganic base and residual solvent (e.g., DMF).
-
Recrystallization: The crude solid can then be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the final product as a crystalline solid.[5]
-
Chromatography: If significant impurities are present, flash column chromatography on silica gel may be necessary before recrystallization.
Q4: Can I use 2-bromo- or 2-fluoro-5-nitropyridine instead of the chloro- version? What is the expected reactivity difference?
A4: Yes, other halides can be used. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. The carbon-halogen bond is broken in a subsequent, faster step. Therefore, reactivity is governed by the electronegativity of the halogen, which influences the electrophilicity of the carbon atom. The typical reactivity order is F > Cl > Br > I .[10] Using 2-fluoro-5-nitropyridine would likely result in a faster reaction that can proceed under milder conditions. Conversely, 2-bromo-5-nitropyridine may require slightly more forcing conditions (higher temperature or longer reaction time) than the chloro- analog.
Data & Protocols
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Condition A | Condition B | Rationale |
| Aryl Halide | 2-Chloro-5-nitropyridine | 2-Chloro-5-nitropyridine | Standard, commercially available starting material. |
| Nucleophile | Phenol | Phenol | The precursor to the phenoxy group. |
| Base | K₂CO₃ (1.5 eq) | NaH (1.1 eq) | K₂CO₃ is a safer, easier-to-handle base. NaH is stronger and ensures complete, rapid deprotonation. |
| Solvent | Anhydrous DMF | Anhydrous THF | DMF is a polar aprotic solvent that accelerates SNAr. THF is less polar but suitable for use with NaH. |
| Temperature | 100-120 °C | 65 °C (Reflux) | Higher temperature is needed for the weaker base system. NaH allows for lower reaction temperatures. |
| Key Advantage | Operational simplicity and safety. | Faster reaction at lower temperatures. | Choose based on lab safety protocols and desired reaction speed. |
Protocol 1: General Procedure for Synthesis of this compound
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phenol (1.0 eq) and anhydrous DMF.
-
Base Addition: Add potassium carbonate (1.5 eq) to the solution.
-
Heating: Heat the mixture to 80 °C for 30 minutes to ensure formation of the potassium phenoxide.
-
Substrate Addition: Add 2-chloro-5-nitropyridine (1.05 eq) to the reaction mixture.
-
Reaction: Increase the temperature to 110 °C and stir the reaction for 4-8 hours.
-
Monitoring: Monitor the disappearance of the 2-chloro-5-nitropyridine by TLC (e.g., 8:2 Hexanes:Ethyl Acetate).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Purification: Dry the crude solid and recrystallize from ethanol to obtain pure this compound.
Mechanisms & Workflows
Diagrams
Caption: The SNAr mechanism for this compound synthesis.
Caption: Formation of 2-hydroxy-5-nitropyridine via hydrolysis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- BenchChem (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
-
Chemistry LibreTexts (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Wikipedia. Ullmann condensation. Available at: [Link]
- BenchChem (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
-
Khan, M. et al. (2012). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules. Available at: [Link]
-
Wang, L. et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Available at: [Link]
-
Um, I. et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Available at: [Link]
- Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
MDPI (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. thalesnano.com [thalesnano.com]
- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Nitro-2-phenoxypyridine
Welcome to the technical support guide for the purification of 5-Nitro-2-phenoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during purification by recrystallization. Our goal is to bridge theoretical knowledge with practical application, ensuring you can achieve the desired purity and yield for your compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
Recrystallization is a critical purification technique used to remove impurities from a solid sample.[1] For this compound, these impurities often include unreacted starting materials (e.g., 2-halo-5-nitropyridine, phenol), side-products from the synthesis, or degradation products. The process relies on the principle that the solubility of most solids increases with temperature.[1] By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes out, leaving impurities behind in the "mother liquor."
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble or insoluble at room temperature or below.[1][2] Given the structure of this compound (containing a polar nitro group, an ether linkage, and aromatic rings), solvents of moderate to high polarity are typically a good starting point.
Key characteristics of a good recrystallization solvent include:
-
Favorable Solubility Curve: High solubility at boiling point, low solubility at room temperature.[2]
-
Inertness: The solvent must not react chemically with the compound.[2]
-
Impurity Solubility: Ideally, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in hot solvent (allowing for removal by hot filtration).[2]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[2][3]
-
Crystal Quality: The chosen solvent should facilitate the formation of well-defined crystals, not an oil or amorphous solid.
A preliminary small-scale solvent screening is essential to identify the optimal solvent or solvent system.[4]
Q3: What are the likely impurities in a crude sample of this compound?
Impurities are typically process-related and structurally similar to the target compound.[5] For this compound, synthesized via nucleophilic aromatic substitution, common impurities may include:
-
Unreacted Starting Materials: Such as 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine, and phenol or substituted phenols.
-
Isomeric Byproducts: Depending on the reaction conditions, trace amounts of other isomers could form.
-
Degradation Products: Pyridine compounds can sometimes be susceptible to discoloration (yellowing or browning) due to minor degradation impurities.[6]
-
Solvent Residues: Residual solvents from the preceding synthetic step.
Q4: My purified product is a yellow solid. Is this expected?
Many nitro-aromatic compounds are inherently colored. For instance, the related compound 5-nitro-2-aminopyridine is described as a yellow solid.[7] While a pale yellow color for pure this compound is likely, a dark yellow, orange, or brown color may indicate the presence of impurities or degradation products.[6] The final purity should always be confirmed by analytical methods such as melting point analysis, HPLC, and NMR, rather than relying on color alone.
Troubleshooting Guide: Recrystallization of this compound
This section addresses specific issues you may encounter during the experiment, providing probable causes and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| 1. Compound Fails to Dissolve in Hot Solvent | A. The solvent is too non-polar for your compound.B. An insufficient volume of solvent is being used.C. The "impurity" is actually the major component and is insoluble. | A. Select a more polar solvent or a mixed solvent system (e.g., add ethanol to a toluene solution).B. Add small, incremental portions of hot solvent until the solid dissolves completely. Avoid a large excess.[4]C. Re-evaluate the identity and purity of your starting material. |
| 2. Compound "Oils Out" Upon Cooling | A. The boiling point of the solvent is higher than the melting point of the compound (or its impure form).B. The solution is too concentrated, causing the solute to precipitate above its melting point.[8]C. The sample is highly impure, leading to significant melting point depression.[9] | A. Choose a solvent with a lower boiling point.B. Re-heat the mixture to redissolve the oil. Add a small amount (10-20%) of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly.[9][10]C. Consider a pre-purification step like column chromatography if the sample is extremely impure. |
| 3. No Crystals Form Upon Cooling | A. Too much solvent was used, and the solution is not supersaturated upon cooling. This is the most common cause.[10]B. The solution has become supersaturated but requires a nucleation site to initiate crystallization.[10]C. The cooling process was too rapid, preventing crystal nucleation. | A. Remove a portion of the solvent by gentle heating or under reduced pressure (e.g., with a rotary evaporator) and attempt to cool again.[9][10]B. Induce crystallization by: i) Scratching the inner wall of the flask with a glass rod at the solution's surface.[9] ii) Adding a "seed crystal" of pure this compound.[10] iii) Cooling the flask in an ice-water bath.[10]C. Allow the solution to cool to room temperature undisturbed, then transfer to an ice bath. |
| 4. Crystals Form Too Quickly | A. The solution is excessively concentrated.B. The solvent is a very poor solvent for the compound at room temperature, leading to rapid crashing out of solution. | A. Rapid crystallization can trap impurities.[9] Re-heat the solution, add a small excess of hot solvent (5-10%), and cool slowly to promote the growth of larger, purer crystals.[9]B. Consider using a mixed solvent system. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.[3][11] |
| 5. Low Yield of Recovered Product | A. Too much solvent was used, leaving a significant amount of product in the mother liquor.B. Premature crystallization occurred during a hot filtration step.C. The crude material had a lower-than-expected purity. | A. Before filtering, cool the flask in an ice bath to maximize precipitation. Minimize the amount of cold solvent used to wash the crystals.B. To prevent this, use a slight excess of hot solvent before filtration and keep the funnel and receiving flask warm.[8] The excess solvent can be evaporated before cooling.[8]C. This is an expected outcome; the purpose of recrystallization is purification, which inherently involves removing the mass of impurities. |
Experimental Protocols & Data
Protocol 1: Small-Scale Solvent Screening
This procedure helps identify the best solvent before committing your entire sample.
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, swirling after each addition. Note the solubility. The ideal solvent will not dissolve the compound at this stage.[2]
-
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of the crystals that form. A successful solvent will yield a good crop of crystals upon cooling.[4]
Table 1: Potential Solvents for this compound Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A common and effective solvent for many aromatic compounds. May require the addition of water as an anti-solvent if solubility is too high.[11] |
| Isopropanol (IPA) | 82 | Polar | Similar to ethanol, often provides slightly lower solubility, which can be advantageous. |
| Ethyl Acetate | 77 | Medium | A good choice for compounds of intermediate polarity.[12] |
| Toluene | 111 | Non-polar | May be effective, especially if impurities are highly polar. Can be used in a solvent pair with hexane.[11] |
| Acetone | 56 | Polar Aprotic | Can be a good solvent, but its low boiling point means it evaporates quickly. Often used in a pair with hexane.[11] |
| Ethanol/Water | Variable | Polar | A powerful mixed-solvent system. Dissolve the compound in hot ethanol and add hot water dropwise until turbidity persists, then clarify with a drop of ethanol and cool. |
| Toluene/Hexane | Variable | Non-polar | Dissolve in hot toluene and add hexane as the anti-solvent. |
Protocol 2: Standard Recrystallization Workflow
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to boiling (using a water bath or heating mantle) with swirling. Continue adding just enough hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored due to minor impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[8]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure crystals.[1] Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved. Confirm purity via melting point, HPLC, or other analytical techniques.
Visual Workflow: Troubleshooting Crystallization Failure
The following diagram outlines the decision-making process when facing common recrystallization challenges.
Caption: Troubleshooting workflow for recrystallization.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available from: [Link]
-
Williamson, K. L., & Masters, K. M. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 52(6), 386. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Science Learning Center, University of Michigan-Dearborn. Experiment : Recrystallization – Part I: Solvent Selection. Available from: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
Biocyclopedia. Problems in recrystallization. Available from: [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]
-
ChemSynthesis. 5-nitro-2-(4-nitrophenoxy)pyridine. Available from: [Link]
-
PubChem. 5-Nitro-2-(4-nitrophenoxy)pyridine. Available from: [Link]
-
ChemWhat. 5-Nitro-2-piperidinopyridine. Available from: [Link]
-
Chemical Synthesis Database. 5-nitro-2-phenylpyrimidine. Available from: [Link]
- Google Patents. CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
-
ResearchGate. (PDF) SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE: AN IMPURITY IN THE PROCESS FOR PHENAZOPYRIDINE HYDROCHLORIDE A GENITO-URINARY ANTISEPTIC DRUG. Available from: [Link]
- Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
- Google Patents. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
-
National Institutes of Health. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Available from: [Link]
-
Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Available from: [Link]
- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
International Journal of ChemTech Research. A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Available from: [Link]
-
ResearchGate. Solubility vs. pH profiles of phenazopyridine hydrochloride in acetate.... Available from: [Link]
- Google Patents. US8288365B2 - Phenazopyridine compounds.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
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- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
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- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Chromatographic Purification of 5-Nitro-2-phenoxypyridine
Welcome to the technical support center for the chromatographic purification of 5-Nitro-2-phenoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the purification of this compound. Here, you will find scientifically grounded explanations, actionable protocols, and visual aids to enhance your experimental success.
I. Understanding the Molecule: Key Purification Considerations
This compound possesses a unique chemical architecture that presents specific challenges and opportunities in chromatographic purification. Its structure comprises a pyridine ring, which is basic in nature, substituted with a strongly electron-withdrawing nitro group and a bulky, hydrophobic phenoxy group. This combination of functionalities dictates its behavior on various stationary phases.
-
The Pyridine Moiety: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a weak base. This basicity is a primary cause of peak tailing on standard silica gel due to interactions with acidic silanol groups.[1]
-
The Nitro Group: This electron-withdrawing group reduces the basicity of the pyridine nitrogen, which can mitigate, but not eliminate, tailing. Nitro compounds can also be sensitive to highly acidic or basic conditions, potentially leading to degradation.
-
The Phenoxy Group: This group adds significant hydrophobicity to the molecule, suggesting that reversed-phase chromatography is a viable purification strategy.
II. Troubleshooting Common Purification Problems
This section addresses specific issues you may encounter during the chromatographic purification of this compound in a question-and-answer format.
Issue 1: Asymmetric Peak Tailing in Normal-Phase Chromatography
Question: My chromatogram for this compound on a silica gel column shows significant peak tailing. What is causing this and how can I achieve a more symmetrical peak?
Answer: Peak tailing is a frequent challenge when purifying pyridine-containing compounds on silica gel.[1] The root cause is the interaction between the basic pyridine nitrogen and acidic residual silanol groups on the silica surface.[1] This leads to non-ideal adsorption-desorption kinetics. Here’s how to address it:
A. Mobile Phase Modification:
-
Addition of a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA) or pyridine, into your mobile phase can dramatically improve peak shape. These additives preferentially interact with the active silanol sites, effectively masking them from your analyte. A typical concentration is 0.1-1% (v/v) in your eluent.
B. Deactivation of the Stationary Phase:
-
If your compound is sensitive to basic additives, you can deactivate the silica gel. This involves pre-treating the silica with a solution of a non-volatile base and then re-activating it, or using commercially available deactivated silica.
Issue 2: Low Recovery or Suspected On-Column Degradation
Question: I'm experiencing low recovery of my this compound after column chromatography. I suspect it might be degrading on the column. How can I confirm this and prevent it?
Answer: The acidic nature of standard silica gel can potentially promote the degradation of sensitive molecules. To diagnose and resolve this:
A. Stability Test Using 2D TLC:
A 2D Thin-Layer Chromatography (TLC) analysis is a quick and effective way to assess on-plate stability.
Experimental Protocol: 2D TLC for Stability Assessment
-
Spot your crude sample mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate and dry it completely.
-
Rotate the plate 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.
-
Interpretation: If the compound is stable, you will see all spots aligned on a 45-degree diagonal. Any spots that appear off this diagonal are likely degradation products formed during the first development.
B. Alternative Stationary Phases:
If degradation is confirmed, consider switching to a more inert stationary phase:
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for acid-sensitive compounds.
-
Florisil®: This is a magnesium silicate gel that is less acidic than silica.
-
Reversed-Phase Silica (C18 or C8): This is an excellent option given the hydrophobic nature of the phenoxy group.
Issue 3: Poor Separation from Impurities
Question: I'm struggling to separate this compound from a closely eluting impurity. How can I improve the resolution?
Answer: Achieving good resolution requires optimizing the selectivity of your chromatographic system.
A. Mobile Phase Optimization:
-
Solvent System Screening: Experiment with different solvent systems. A common starting point for normal-phase chromatography is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Varying the ratio of these solvents will alter the retention times.
-
Introducing a Third Solvent: Adding a small amount of a third solvent with a different polarity (e.g., methanol or acetonitrile in a hexane/ethyl acetate system) can significantly change the selectivity and improve separation.
B. Stationary Phase Selection:
-
If mobile phase optimization is insufficient, changing the stationary phase can provide a different separation mechanism. For instance, if you are using silica, switching to a cyanopropyl (CN) or diol-bonded phase can offer different selectivity.
Logical Workflow for Improving Resolution
Sources
Technical Support Center: Troubleshooting Low Yields in the Synthesis of Substituted Phenoxypyridines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthesis of substituted phenoxypyridines. This guide provides in-depth troubleshooting for common issues leading to low product yields. As Senior Application Scientists, we aim to equip you with the causal understanding behind experimental choices to empower your research and development.
The synthesis of phenoxypyridines, key scaffolds in pharmaceuticals and agrochemicals, often relies on cross-coupling reactions like the Buchwald-Hartwig amination and the Ullmann condensation.[1][2][3] While powerful, these reactions can be sensitive to a variety of factors that impact their efficiency.
Troubleshooting Guide: Low to No Product Yield
Low or no yield is one of the most frequently encountered problems. The following sections break down the potential causes and provide systematic solutions.
Issue 1: Inactive Catalyst or Inefficient Catalytic Cycle
The heart of phenoxypyridine synthesis is the catalyst. An inactive or inefficient catalyst is a primary suspect for poor yields.
Potential Causes & Solutions
-
Poor Quality or Oxidized Palladium/Copper Source: The active catalytic species for Buchwald-Hartwig is Pd(0), while for Ullmann reactions, it's often considered Cu(I).[4][5]
-
Solution: Always use fresh, high-purity palladium or copper sources. For palladium-catalyzed reactions, Pd(II) precursors like Pd(OAc)₂ are often used and reduced in situ.[6] However, air-stable palladium pre-catalysts can offer more consistent results.[7][8] For Ullmann reactions, Cu(I) salts such as CuI are commonly employed.[5]
-
-
Inappropriate Ligand Selection: Ligands are crucial for stabilizing the metal center, promoting oxidative addition and reductive elimination, and preventing catalyst decomposition.[5][7]
-
Solution: The choice of ligand is highly dependent on the specific substrates. For electron-rich phenols or electron-poor pyridyl halides, bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are often effective in Buchwald-Hartwig couplings as they accelerate reductive elimination.[8] In Ullmann condensations, N,N- or O,O-bidentate ligands like 1,10-phenanthroline or amino acids can be effective.[5][9] A screening of different ligand classes is often necessary for optimization.
-
-
Catalyst Poisoning: Certain functional groups can coordinate strongly to the metal center and inhibit catalysis.
-
Solution: Ensure starting materials and solvents are free from impurities that could act as catalyst poisons (e.g., sulfur-containing compounds). Functional groups like azo groups may also interfere with the reaction.[10]
-
Issue 2: Suboptimal Reaction Conditions
The interplay of base, solvent, and temperature is critical for a successful coupling reaction.
Potential Causes & Solutions
-
Incorrect Base Selection: The base plays multiple roles, including deprotonating the phenol and facilitating the regeneration of the active catalyst.[7][11]
-
Solution: Strong, non-nucleophilic bases are typically required. For Buchwald-Hartwig reactions, sodium tert-butoxide (NaOtBu) is a common choice, though weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary for base-sensitive substrates.[7] For Ullmann reactions, K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[5] The pKa of the phenol will influence the required base strength.
-
-
Inappropriate Solvent: The solvent must solubilize the reactants and catalyst system while being compatible with the reaction conditions.
-
Solution: Aprotic, non-coordinating solvents are generally preferred. Toluene, dioxane, and THF are common choices for Buchwald-Hartwig reactions.[8][11] Avoid coordinating solvents like pyridine, which can inhibit the catalyst.[7] For the higher temperatures often required in Ullmann reactions, polar aprotic solvents like DMF or NMP are frequently used.[12]
-
-
Reaction Temperature Too Low or Too High: Cross-coupling reactions have an optimal temperature window.
-
Solution: Buchwald-Hartwig reactions are typically run between 80-110 °C.[7][8] Traditional Ullmann reactions often required very high temperatures (>200 °C), but modern ligand-accelerated protocols can proceed at milder temperatures (80-120 °C).[5][12][13] If no reaction is observed, incrementally increase the temperature. If decomposition is observed, lower the temperature.
-
Issue 3: Substrate-Related Problems
The electronic and steric properties of your specific phenol and pyridyl halide can significantly impact reactivity.
Potential Causes & Solutions
-
Steric Hindrance: Bulky groups near the reaction center on either the phenol or the pyridine can hinder the approach of the catalyst and the other coupling partner.
-
Solution: Employing ligands with larger bite angles (e.g., Xantphos) can sometimes overcome steric hindrance.[4] In some cases, a change in catalytic system (e.g., from a palladium-based to a copper-based system) may be beneficial.
-
-
Challenging Electronic Effects: Electron-withdrawing groups on the pyridyl halide generally increase its reactivity towards oxidative addition.[12] Conversely, electron-donating groups on the phenol increase its nucleophilicity. Mismatched electronics can lead to low yields.
-
Solution: For electron-poor phenols, a stronger base may be required for efficient deprotonation. For electron-rich pyridyl halides, a more reactive catalyst system (e.g., a more electron-rich ligand) may be necessary to facilitate oxidative addition. The reactivity of different positions on the pyridine ring also varies, with the 2- and 4-positions being more electron-deficient and generally more reactive in nucleophilic aromatic substitution-type reactions.[14]
-
-
Poor Leaving Group on the Pyridine: The nature of the halide on the pyridine ring affects the rate of oxidative addition.
-
Solution: The general reactivity trend for aryl halides in many cross-coupling reactions is I > Br > Cl.[7] However, for Buchwald-Hartwig C-O coupling, aryl bromides are often a good balance of reactivity and cost. Aryl chlorides can be more challenging and may require specialized, highly active catalyst systems.[11] While aryl iodides are very reactive, the iodide anion generated during the reaction can sometimes act as a catalyst inhibitor.[4]
-
Troubleshooting Workflow
To systematically address low yields, consider the following workflow:
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant hydrodehalogenation of my pyridyl halide. How can I minimize this side reaction?
A1: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction. It can arise from β-hydride elimination from a palladium-amido intermediate in the presence of trace water or other proton sources. To minimize this, ensure you are using anhydrous solvents and reagents. Employing bulky, electron-rich ligands can accelerate the desired reductive elimination, outcompeting the hydrodehalogenation pathway.[8]
Q2: My reaction works well with bromopyridines, but fails with chloropyridines. What should I change?
A2: The C-Cl bond is stronger and less readily undergoes oxidative addition than the C-Br bond. To activate chloropyridines, you will likely need a more active catalyst system. This typically involves using highly electron-rich and sterically hindered phosphine ligands, such as Josiphos or Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos).[6][11] Higher catalyst loadings and temperatures may also be necessary.
Q3: Can I use an amine as the nucleophile instead of a phenol in a similar reaction?
A3: Yes, the palladium-catalyzed coupling of amines with aryl halides is the classic Buchwald-Hartwig amination reaction.[15] The principles are very similar, though the optimal choice of ligand and base may differ. For C-N bond formation, a wide variety of phosphine ligands have been developed to accommodate different classes of amines.[7]
Q4: My purification is difficult, and I suspect residual catalyst is contaminating my product. How can I effectively remove it?
A4: Removing residual palladium or copper can be challenging. After the initial aqueous workup, you can try washing the organic layer with a solution of a chelating agent like EDTA or thiourea to scavenge the metal. Alternatively, filtering the crude product solution through a pad of silica gel, celite, or a specialized metal scavenger resin before concentration can be very effective.
Experimental Protocols
General Protocol for a Buchwald-Hartwig C-O Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the pyridyl halide (1.0 mmol), phenol (1.2 mmol), and a strong base (e.g., Cs₂CO₃, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 mmol) and the phosphine ligand (0.02-0.10 mmol).
-
Solvent Addition: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalytic Cycle Overview
Caption: Simplified Buchwald-Hartwig C-O coupling cycle.
Data Summary
| Parameter | Buchwald-Hartwig | Ullmann Condensation | Key Considerations |
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu₂O, Cu(0)) | Pd often more active, Cu is less expensive. |
| Typical Ligands | Bulky, electron-rich phosphines | N- or O-based chelating ligands | Ligand choice is critical for success. |
| Base | Strong (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Moderate (e.g., K₂CO₃, K₃PO₄) | Base strength must match substrate pKa. |
| Temperature | 80-110 °C | 100-220 °C (classic), 80-120 °C (modern) | Modern Ullmann can be much milder. |
| Solvent | Toluene, Dioxane, THF | DMF, NMP, Pyridine | Avoid coordinating solvents with Pd. |
References
- Wikipedia. (n.d.). Ullmann condensation.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Song, X., Chen, W., Lin, L., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-5.
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Oreate AI Blog. (2026, January 7).
- Wikipedia. (n.d.). Ullmann reaction.
- L.S.College, Muzaffarpur. (2020, October 22). Ullmann reaction.
- BYJU'S. (n.d.). Ullmann Reaction.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- Kumar, A., Kumar, V., & Kumar, V. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(1), 1-5.
- Chemistry LibreTexts. (2023, June 30).
- Li, Y., Fan, B., Xiang, Y., Ren, B., & Qin, Z. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules, 27(19), 6701.
- Zhao, L. X., Peng, J. F., Liu, F. Y., Zou, Y. L., Gao, S., Fu, Y., & Ye, F. (2022). Discovery of novel phenoxypyridine as promising protoporphyrinogen IX oxidase inhibitors. Pesticide Biochemistry and Physiology, 184, 105102.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.
Sources
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- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 5-Nitro-2-phenoxypyridine
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 5-Nitro-2-phenoxypyridine. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this important synthetic intermediate.
Introduction to Purification Challenges
This compound is typically synthesized via a Williamson ether synthesis, reacting 2-chloro-5-nitropyridine with phenol in the presence of a base. While this method is generally effective, the crude product is often contaminated with unreacted starting materials, byproducts, and other impurities that can interfere with downstream applications. The successful isolation of pure this compound is therefore a critical step in any synthetic workflow. This guide will provide a systematic approach to identifying and removing these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The primary impurities typically arise from the starting materials and potential side reactions. These include:
-
Unreacted 2-chloro-5-nitropyridine: A common impurity if the reaction does not go to completion.
-
Unreacted Phenol: Excess phenol is often used to drive the reaction to completion and can remain in the crude product.
-
2-Hydroxy-5-nitropyridine: This can form if the starting 2-chloro-5-nitropyridine undergoes hydrolysis.
-
Byproducts from side reactions: Although less common with primary halides, elimination reactions can occur under strongly basic conditions at elevated temperatures.
Q2: How can I quickly assess the purity of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is an effective initial method for purity assessment. A suitable mobile phase for silica gel TLC is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product, this compound, is a UV-active compound. For visualization of nitro compounds that are not UV-active or for better contrast, specific staining methods can be used, such as reduction with stannous chloride followed by diazotization and coupling with a dye like β-naphthol to produce colored spots.[1]
Q3: What is the principle behind using a basic wash during liquid-liquid extraction?
A3: A basic wash, typically with an aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is employed to remove acidic impurities. Phenol is acidic and will be deprotonated by the base, forming a water-soluble phenoxide salt that partitions into the aqueous phase, effectively separating it from the desired product which remains in the organic phase.
Q4: My purified product is a yellow solid. Is this the expected appearance?
A4: Yes, purified this compound is typically a yellowish solid. However, the intensity of the color can be an indicator of purity. A pale yellow color is generally indicative of a purer product, while a darker yellow or brownish color may suggest the presence of impurities.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and provides systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Phenol Impurity (by NMR/TLC) | Incomplete removal during basic wash. | Increase the concentration or volume of the aqueous base during liquid-liquid extraction. Perform multiple extractions. |
| Presence of Unreacted 2-chloro-5-nitropyridine | Incomplete reaction or inefficient purification. | Optimize reaction conditions (time, temperature, stoichiometry). Purify by column chromatography. |
| Low Yield After Recrystallization | The chosen solvent is too good at dissolving the product at low temperatures. Too much solvent was used. | Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Use a minimal amount of hot solvent to dissolve the crude product. Consider a mixed-solvent system. |
| Oiling Out During Recrystallization | The melting point of the compound is lower than the boiling point of the solvent. High concentration of impurities. | Lower the boiling point of the solvent system (e.g., by using a mixed solvent). Allow the solution to cool more slowly. |
| Product Degradation on Silica Gel Column | The acidic nature of silica gel can degrade sensitive compounds. | Deactivate the silica gel with a small amount of a base like triethylamine in the eluent. Alternatively, use a more inert stationary phase like alumina. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Initial Workup
This protocol is designed for the initial purification of the reaction mixture to remove acidic and water-soluble impurities.
Materials:
-
Crude reaction mixture containing this compound
-
Ethyl acetate or Dichloromethane
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with 1 M NaOH solution to remove unreacted phenol. Repeat the wash if necessary.
-
Wash the organic layer with water to remove any residual NaOH.
-
Wash the organic layer with brine to facilitate the separation of the aqueous and organic layers.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Recrystallization for Final Purification
Recrystallization is a highly effective method for obtaining high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Ethanol (95%) or an Ethanol/Water mixture
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If using an ethanol/water mixture, dissolve the solid in hot ethanol first, then add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. The formation of crystals should be observed.
-
To maximize the yield, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven at a temperature below the melting point.
Protocol 3: Column Chromatography
For challenging separations or to achieve very high purity, column chromatography is recommended.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a mixture of hexane and ethyl acetate. A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity, is often effective.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common purification issues.
Caption: A troubleshooting decision tree for purification issues.
References
- Journal of Medicinal Chemistry. (1980). 23(9), 1026-1031.
-
MDPI. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. [Link]
- Google Patents. (2015).
- Google Patents. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
Sources
Technical Support Center: Scaling Up the Synthesis of 5-Nitro-2-phenoxypyridine
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Nitro-2-phenoxypyridine. Moving from bench-scale synthesis to a larger, scalable process introduces challenges that require a deep understanding of the reaction mechanism, parameter optimization, and potential pitfalls. This document provides field-proven insights, detailed protocols, and robust troubleshooting strategies to ensure a successful and efficient scale-up.
Reaction Overview and Mechanism
The synthesis of this compound is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the displacement of a suitable leaving group (typically a halide, such as chlorine) from an electron-deficient aromatic ring by a nucleophile.
Core Reaction: 2-Chloro-5-nitropyridine + Phenol → this compound
The reaction is facilitated by the strong electron-withdrawing nitro group (-NO₂) positioned para to the leaving group (the chlorine atom at the C2 position). This placement is critical as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1][2][3] Without this activation, the pyridine ring would be insufficiently electrophilic to be attacked by the phenoxide nucleophile.[3][4]
The mechanism proceeds in two key steps:
-
Addition: The phenoxide ion (generated by deprotonating phenol with a base) attacks the carbon atom bearing the leaving group. This disrupts the aromaticity of the pyridine ring and forms the resonance-stabilized Meisenheimer complex.[1][5] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion), yielding the final product, this compound.[5]
Alternatively, this transformation can be viewed as an Ullmann-type condensation, which typically involves a copper catalyst to facilitate the coupling of an aryl halide with an alcohol or phenol.[6][7][8] While modern SNAr reactions on highly activated systems like 2-chloro-5-nitropyridine often proceed efficiently without a catalyst, copper catalysis can be beneficial under milder conditions or with less reactive substrates.[9]
Detailed Experimental Protocol (Lab Scale)
This protocol describes a robust method for a 10-gram scale synthesis, which serves as a baseline for further scale-up.
Reagent and Materials Table
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| 2-Chloro-5-nitropyridine | 158.55 | 10.0 g | 0.063 | 1.0 |
| Phenol | 94.11 | 6.5 g | 0.069 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.1 g | 0.095 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |
| Ethyl Acetate | - | ~300 mL | - | - |
| Brine | - | ~100 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-nitropyridine (10.0 g), phenol (6.5 g), and potassium carbonate (13.1 g).
-
Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. The reaction is typically marked by a color change to deep red or brown.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 3:1) eluent system until the starting material (2-chloro-5-nitropyridine) is consumed (typically 4-6 hours).
-
Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly pour the mixture into 500 mL of ice-cold water with vigorous stirring. A solid precipitate should form.
-
Isolation: Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation. Filter the solid product using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts.
-
Drying: Dry the crude product under vacuum at 50 °C to a constant weight. The expected product is a pale yellow or off-white solid.
-
Purification (Optional): If necessary, the crude product can be purified by recrystallization from ethanol or isopropanol to achieve higher purity (>99%).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Q1: My reaction yield is very low or I recovered only starting material. What went wrong?
-
Answer: Several factors could be at play:
-
Inactive Base: Potassium carbonate (K₂CO₃) is hygroscopic and its effectiveness is reduced by moisture. Ensure you are using a freshly opened or properly dried, finely ground base. On a larger scale, the solid base must be efficiently suspended to ensure it can deprotonate the phenol.
-
Insufficient Temperature: The SNAr reaction has a significant activation energy barrier.[1] A reaction temperature below 80 °C may result in a very slow or stalled reaction. Ensure your heating mantle and thermometer are calibrated correctly.
-
Poor Quality Reagents: Verify the purity of your 2-chloro-5-nitropyridine and phenol. Impurities can interfere with the reaction.
-
Q2: The reaction stalls and does not go to completion, even after extended time. Why?
-
Answer: This is a common scale-up issue.
-
Poor Mass Transfer: On a larger scale, inadequate stirring can prevent the heterogeneous K₂CO₃ from effectively reacting with the phenol dissolved in the DMF. This starves the reaction of the active phenoxide nucleophile. Ensure your mechanical stirrer provides vigorous agitation to maintain a good suspension.
-
Water Contamination: The presence of water can consume the phenoxide and reduce the reaction rate. Using an anhydrous grade of DMF and ensuring all glassware is thoroughly dried is critical.
-
Q3: My final product is contaminated with a significant side product. What is it and how can I prevent it?
-
Answer: The most likely side product is a bis-arylated species or a product resulting from the self-condensation of phenol.
-
Incorrect Stoichiometry: Using a large excess of phenol (>> 1.1 equivalents) can promote side reactions. Maintain precise control over reagent stoichiometry.
-
High Temperatures: Excessively high temperatures (>120 °C) can lead to decomposition of the starting materials or product, or promote undesired side reactions.
-
Prevention: A controlled addition of a pre-formed phenoxide solution (phenol + base in DMF) to the heated solution of 2-chloro-5-nitropyridine can sometimes provide better control and minimize side product formation at scale.
-
Q4: During work-up, my product oiled out instead of precipitating as a solid. How do I isolate it?
-
Answer: Oiling out occurs when the melting point of the product is lower than the temperature of the precipitation medium or when impurities are present.
-
Solution 1 (Improve Precipitation): Ensure your quench water is ice-cold. A slower addition of the reaction mixture into the water with very rapid stirring can promote the formation of smaller solid particles rather than an oil.
-
Solution 2 (Extraction): If the product remains an oil, do not attempt to filter. Instead, perform a liquid-liquid extraction. Transfer the entire aqueous mixture to a separatory funnel and extract with a suitable organic solvent like ethyl acetate or dichloromethane (3x volume). Combine the organic layers, wash with water and brine, dry over sodium sulfate, and concentrate under vacuum to obtain the product.
-
Scale-Up Considerations: Frequently Asked Questions (FAQs)
Q1: How should I manage the reaction exotherm during scale-up?
-
Answer: While this specific reaction is not violently exothermic, heat management is a critical safety and quality consideration in any scale-up process. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.
-
Controlled Addition: Instead of adding all reagents at once, add the limiting reagent (2-chloro-5-nitropyridine) or the phenoxide solution portion-wise or via an addition funnel to the heated reaction mixture. This allows you to control the reaction rate and internal temperature.
-
Monitoring: Use a calibrated temperature probe placed in the reaction mixture to monitor the internal temperature, not just the heating bath temperature.
-
Cooling System: Ensure an adequate cooling system (e.g., an ice bath or cooling coils) is on standby to manage any unexpected temperature spikes.
-
Q2: What are the primary safety concerns when running this reaction at a multi-kilogram scale?
-
Answer: Beyond standard chemical handling, there are specific hazards to consider:
-
Reagent Toxicity: 2-Chloro-5-nitropyridine and its derivatives can be irritants and harmful if swallowed or inhaled.[10][11] Phenol is corrosive and toxic. Always handle these chemicals in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13]
-
Solvent Hazards: DMF is a high-boiling point solvent that can cause reproductive harm. Avoid inhalation and skin contact.
-
Work-up Hazards: The quench step involves adding a hot organic solution to cold water, which can cause vigorous boiling and splashing if not done slowly and with care.
-
Q3: Is column chromatography a viable purification method on a large scale?
-
Answer: While effective in the lab, silica gel chromatography is often economically and practically challenging for large-scale purification due to high solvent consumption and labor intensity.
-
Prioritize Recrystallization: The preferred method for purifying large quantities of solid material is recrystallization. Spend time at the lab scale optimizing a recrystallization procedure. Test various solvents (e.g., ethanol, isopropanol, ethyl acetate/heptane mixtures) to find a system that provides good recovery and high purity.
-
Trituration/Slurry Wash: If the crude product is already reasonably pure (>95%), a simple slurry wash with a solvent in which the product is poorly soluble but impurities are soluble (like cold isopropanol or diethyl ether) can be a highly effective and scalable purification step.
-
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. mdpi.com [mdpi.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
Preventing decomposition of 5-Nitro-2-phenoxypyridine during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Nitro-2-phenoxypyridine. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound, typically prepared via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and phenol, can stem from several factors. The SNAr mechanism involves the addition of a nucleophile to an aromatic ring, followed by the elimination of a leaving group.[1] The electron-withdrawing nitro group is crucial for activating the pyridine ring towards nucleophilic attack.[2][3]
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material (2-chloro-5-nitropyridine) has been consumed before workup.[4]
-
Suboptimal Base: The choice and amount of base are critical. The base deprotonates phenol to the more nucleophilic phenoxide ion. Insufficient or an inappropriate base can lead to a slow or incomplete reaction.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the decomposition of the starting materials and the product. Nitropyridine derivatives can be susceptible to thermal degradation.[5][6][7]
-
Hydrolysis of Starting Material: 2-chloro-5-nitropyridine can undergo hydrolysis to 2-hydroxy-5-nitropyridine, especially in the presence of water and a strong base.[8] This side reaction consumes the starting material and reduces the yield of the desired product.
Recommendations for Yield Improvement:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). | These bases are effective at deprotonating phenol without introducing competing nucleophiles. |
| Solvent Choice | Employ a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). | These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide ion. |
| Temperature Control | Maintain the reaction temperature between 80-120°C. | This temperature range typically provides a good balance between reaction rate and minimizing thermal decomposition. |
| Moisture Control | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This minimizes the hydrolysis of 2-chloro-5-nitropyridine. |
Issue 2: Product Discoloration (Darkening of the Reaction Mixture)
Question: My reaction mixture and isolated product are dark brown or black, not the expected pale yellow solid. What is causing this and how can I prevent it?
Answer: Discoloration during the synthesis of this compound is a common issue, often indicative of decomposition or side reactions.
Potential Causes and Solutions:
-
Thermal Decomposition: As mentioned, nitroaromatic compounds can be thermally unstable.[5][6] Excessive heat can lead to the formation of polymeric or tar-like byproducts.
-
Oxidative Degradation: The pyridine ring, especially when activated by a nitro group, can be susceptible to oxidation, which can produce colored impurities.[7]
-
Side Reactions: At elevated temperatures, unwanted side reactions can occur, leading to the formation of colored byproducts.
Recommendations for Preventing Discoloration:
-
Strict Temperature Control: Use an oil bath or a temperature-controlled heating mantle to maintain a consistent and appropriate reaction temperature.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon can help prevent oxidative degradation.[7]
-
Purification: If the final product is discolored, purification by recrystallization or column chromatography is necessary.
Issue 3: Presence of Impurities in the Final Product
Question: My final product shows multiple spots on TLC or extra peaks in NMR/LC-MS analysis. What are the likely impurities and how can I remove them?
Answer: The presence of impurities can affect the quality and reactivity of your this compound. Identifying these impurities is key to effective purification.
Common Impurities and Their Origin:
| Impurity | Origin | Identification |
| 2-chloro-5-nitropyridine | Unreacted starting material. | Compare with a standard of the starting material on TLC or in spectroscopic analysis. |
| Phenol | Unreacted starting material. | Can often be removed by an aqueous base wash during workup. |
| 2-hydroxy-5-nitropyridine | Hydrolysis of 2-chloro-5-nitropyridine.[9] | This impurity is more polar than the product and will have a lower Rf value on TLC. |
| Polymeric byproducts | Thermal decomposition. | Often appear as baseline material on TLC and can be difficult to characterize. |
Purification Strategies:
-
Recrystallization: This is an effective method for removing small amounts of impurities. A good solvent for recrystallization will dissolve the product well at high temperatures and poorly at low temperatures.[10] Ethanol or isopropanol are often suitable choices.
-
Column Chromatography: For more difficult separations, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexanes is typically effective for eluting this compound.[11]
-
Aqueous Wash: During the workup, washing the organic layer with a dilute aqueous base (e.g., 1M NaOH) can help remove unreacted phenol.
Visualizing Decomposition Pathways
The following diagram illustrates potential decomposition and side reaction pathways in the synthesis of this compound.
Caption: Potential reaction and decomposition pathways.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the optimal solvent and base combination for this reaction?
A1: The choice of solvent and base is crucial for the success of the SNAr reaction. A polar aprotic solvent is generally preferred to facilitate the reaction.
| Solvent | Base | Comments |
| DMF | K₂CO₃ | A common and effective combination. DMF has a high boiling point, allowing for a good reaction temperature range. |
| DMSO | K₂CO₃ | Similar to DMF, DMSO is a highly polar aprotic solvent that can accelerate the reaction. |
| Acetonitrile | Cs₂CO₃ | Acetonitrile has a lower boiling point, which may require longer reaction times. Cesium carbonate is a stronger base and can be beneficial for less reactive substrates. |
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., 3:1 hexanes:ethyl acetate) to achieve good separation between the starting material (2-chloro-5-nitropyridine), the product (this compound), and any major byproducts. The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Safety should always be the top priority in the laboratory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, as the solvents (DMF, DMSO) and reagents can be harmful if inhaled.
-
Handling of Reagents: 2-chloro-5-nitropyridine is a skin and eye irritant. Phenol is corrosive and toxic. Handle these chemicals with care.
-
Temperature Control: Be cautious when heating the reaction mixture to avoid uncontrolled boiling or decomposition.
Q4: Can other leaving groups be used on the pyridine ring instead of chlorine?
A4: Yes, other halogens like fluorine and bromine can also be used as leaving groups. In nucleophilic aromatic substitution, the reactivity order of the leaving group is often F > Cl > Br > I.[1][12] A fluorine atom would likely make the starting material more reactive towards nucleophilic attack.
Recommended Experimental Workflow
The following diagram outlines a general workflow for the synthesis and purification of this compound.
Caption: Recommended experimental workflow.
References
- Benchchem. (n.d.). Thermal Stability and Decomposition of Aminonitropyridine N-Oxides: A Technical Overview.
- Benchchem. (n.d.). An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine.
- Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
- ResearchGate. (n.d.). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II).
- ResearchGate. (n.d.). Thermal degradation steps and temperatures details.
- ResearchGate. (n.d.). A) Enantiospecific hydrolysis of 2‐phenylaziridine occurs in both the....
- NIH. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- Benchchem. (n.d.). Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide.
- Benchchem. (n.d.). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
- ResearchGate. (n.d.). Optimization of the INOC reaction conditions for 5a synthesis.
- Benchchem. (n.d.). addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions.
- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
- Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution.
- ACS Publications. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
- NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of nitrofuran derivatives.
- Google Patents. (n.d.). US2229532A - Process for the purification of nitro aliphatic compounds.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Google Patents. (n.d.). CN113603639B - Preparation method of 2-cyano-5-bromopyridine.
- Benchchem. (n.d.). refining purification techniques for high-purity 3-Nitro-5-phenylpyridine.
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of Pyrazolopyranopyrimidines a.
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (n.d.).
- ResearchGate. (n.d.). Nitrous acid decomposition pathways.
- New Journal of Chemistry (RSC Publishing). (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones.
- MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.
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- 12. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Byproducts in 5-Nitro-2-phenoxypyridine Synthesis
Welcome to the technical support center for the synthesis of 5-Nitro-2-phenoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formation and characterization of byproducts in this important synthetic transformation. By understanding the underlying reaction mechanisms and employing robust analytical techniques, you can optimize your reaction conditions to improve yield, purity, and overall process efficiency.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter during the synthesis of this compound, which is typically achieved through the nucleophilic aromatic substitution (SNAr) reaction of 2-chloro-5-nitropyridine with phenol. The strong electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack.[1][2]
Issue 1: Low Yield of the Desired Product and a Complex Reaction Mixture
Question: My reaction is resulting in a low yield of this compound, and the crude product shows multiple spots on TLC analysis. What are the likely causes and how can I improve the outcome?
Answer:
A low yield and a complex mixture of products often point to suboptimal reaction conditions that favor the formation of byproducts. The primary cause is often related to the reactivity of the starting materials and the stability of intermediates.
Causality and Mechanistic Insights:
The synthesis of this compound proceeds via a Meisenheimer complex intermediate.[3][4] The stability of this intermediate is crucial for the reaction to proceed efficiently.[3] Factors such as temperature, base, and solvent can significantly influence the reaction pathway and lead to side reactions.
Potential Byproducts and Their Formation:
-
Isomeric Byproducts: While the primary reaction is the substitution at the 2-position of 2-chloro-5-nitropyridine, side reactions can lead to other isomers, although typically in minor amounts due to the strong directing effect of the nitro group.[5]
-
Di-substituted Products: If there are other reactive sites on the pyridine or phenol ring, di-substitution can occur, especially with prolonged reaction times or excess reagents.
-
Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of 2-chloro-5-nitropyridine to 2-hydroxy-5-nitropyridine, which can then react further or remain as an impurity.
-
Products from Self-Condensation of Phenol: Under strongly basic conditions, phenol can undergo self-condensation reactions.
-
Degradation Products: At elevated temperatures, the nitro group can be susceptible to reduction or other degradation pathways.[6]
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can lead to the formation of 2-hydroxy-5-nitropyridine.
-
Optimize Base and Stoichiometry: The choice and amount of base are critical. A weak base like potassium carbonate is often preferred over strong bases like sodium hydroxide to minimize side reactions of phenol. Use a slight excess of phenol (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the starting halide.
-
Temperature Control: The reaction is typically run at elevated temperatures, but excessive heat can promote byproduct formation. Monitor the reaction progress by TLC and avoid unnecessarily long reaction times. An optimal temperature range should be determined empirically for your specific setup.
-
Solvent Selection: A polar aprotic solvent such as DMF or DMSO is generally used to facilitate the SNAr reaction. The choice of solvent can influence the solubility of the reactants and the stability of the Meisenheimer complex.
Issue 2: Difficulty in Purifying the Final Product
Question: I am struggling to separate the desired this compound from a persistent impurity during column chromatography. How can I identify this impurity and improve the purification?
Answer:
Co-eluting impurities are a common challenge. Identifying the impurity is the first step toward developing an effective purification strategy.
Identification of the Impurity:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating closely related compounds.[7] Develop a gradient method to achieve baseline separation of your product and the impurity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both retention time and mass-to-charge ratio (m/z) information, which can help in identifying the molecular weight of the impurity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation.[9][10] Even in a mixture, characteristic peaks of the impurity might be discernible.
Common Co-eluting Impurities and Their Characteristics:
| Impurity | Potential Reason for Co-elution | Identification Tips |
| Positional Isomers | Similar polarity to the desired product. | Often distinguishable by subtle shifts in NMR spectra, particularly in the aromatic region.[5] |
| Unreacted 2-chloro-5-nitropyridine | Can have similar polarity depending on the solvent system. | Check for the absence of the characteristic phenol protons in the ¹H NMR spectrum. |
| 2-hydroxy-5-nitropyridine | The hydroxyl group can lead to similar chromatographic behavior. | Look for a broad OH peak in the ¹H NMR spectrum and a different fragmentation pattern in MS. |
Improved Purification Strategies:
-
Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) and gradients for column chromatography. Sometimes a change in the stationary phase (e.g., using a different type of silica gel) can be beneficial.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be used to isolate the desired compound from closely eluting impurities.[11]
II. Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for the formation of this compound?
A1: The synthesis of this compound from 2-chloro-5-nitropyridine and phenol proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack: The phenoxide ion (formed by the reaction of phenol with a base) acts as a nucleophile and attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex.[3][4] The strong electron-withdrawing nitro group at the 5-position helps to stabilize this intermediate through resonance.[1]
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group.[3]
Caption: SNAr mechanism for this compound synthesis.
Q2: What are the key analytical techniques for characterizing byproducts in my reaction?
A2: A multi-technique approach is essential for the comprehensive characterization of byproducts. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the desired product and impurities in the reaction mixture.[7] A UV detector is commonly used for these aromatic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable byproducts. It provides both separation and mass information for identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique that couples the separation power of HPLC with the identification capabilities of mass spectrometry.[8] It is particularly useful for non-volatile or thermally labile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standard for unambiguous structure elucidation of isolated byproducts.[9][10] Techniques like COSY and HMQC can provide further structural information.
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- 6. Generation of nitro radical anions of some 5-nitrofurans, 2- and 5-nitroimidazoles by norepinephrine, dopamine, and serotonin. A possible mechanism for neurotoxicity caused by nitroheterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Alternative Synthetic Routes for 5-Nitro-2-phenoxypyridine
For researchers and professionals in drug development, the synthesis of diaryl ethers is a fundamental process, and 5-Nitro-2-phenoxypyridine is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The selection of a synthetic route can significantly impact yield, purity, cost, and scalability. This guide provides an in-depth comparison of the primary synthetic strategies for this compound, offering objective analysis and supporting experimental insights to inform your selection of the most appropriate methodology.
Introduction: The Strategic Importance of Diaryl Ether Synthesis
The 2-phenoxypyridine scaffold is a privileged structure in medicinal chemistry. The ether linkage provides a balance of conformational flexibility and stability, making it a common feature in biologically active molecules. The nitro group at the 5-position of the pyridine ring serves as a strong electron-withdrawing group, which not only activates the ring for certain synthetic transformations but can also be a crucial pharmacophore or a precursor for an amino group. Consequently, the efficient and scalable synthesis of this compound is of considerable interest. This guide will compare three major synthetic routes: Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Palladium-Catalyzed Buchwald-Hartwig C-O Coupling.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound primarily involves the formation of a C-O bond between a phenol and a 2-halopyridine. The choice of starting materials and reaction conditions dictates the efficiency and practicality of the synthesis.
Nucleophilic Aromatic Substitution (SNAr): The Classical Approach
The SNAr reaction is a well-established and often straightforward method for the synthesis of this compound. This reaction is contingent on the pyridine ring being sufficiently electron-deficient to be susceptible to nucleophilic attack. The presence of the nitro group at the 5-position (para to the leaving group) is critical for activating the 2-position of the pyridine ring.
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The phenoxide ion, a potent nucleophile, attacks the carbon atom bearing the leaving group (typically a halogen), forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which is a key stabilizing factor. In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.[1][2]
Starting Materials: The most common starting materials for this route are 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine and phenol. 2-chloro-5-nitropyridine is generally preferred due to its lower cost and high reactivity in this specific SNAr reaction.[3]
Advantages:
-
Simplicity: The reaction is often operationally simple, requiring only a base to generate the phenoxide and a suitable solvent.
-
Cost-Effective: The starting materials, particularly 2-chloro-5-nitropyridine and phenol, are commercially available and relatively inexpensive.
-
No Metal Catalyst: This route avoids the use of transition metal catalysts, which can be costly, toxic, and require careful removal from the final product.
Disadvantages:
-
Limited Scope: The SNAr reaction is generally limited to substrates with strong electron-withdrawing groups.
-
Forcing Conditions: While the nitro group is activating, high temperatures may still be required to achieve reasonable reaction rates in some cases.
Ullmann Condensation: The Copper-Catalyzed Veteran
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers.[4] While traditional Ullmann reactions were notorious for requiring harsh conditions (high temperatures, stoichiometric copper), modern variations have significantly improved the scope and practicality of this transformation.[5]
Mechanism: The precise mechanism of the Ullmann condensation is complex and can vary depending on the specific reaction conditions. A plausible pathway involves the formation of a copper(I) phenoxide species. This species then undergoes oxidative addition with the 2-halo-5-nitropyridine. The resulting copper(III) intermediate then undergoes reductive elimination to form the desired diaryl ether and regenerate the copper(I) catalyst.[4]
Starting Materials: This route typically employs 2-bromo-5-nitropyridine or 2-iodo-5-nitropyridine, as aryl bromides and iodides are generally more reactive in copper-catalyzed couplings than aryl chlorides. Phenol is the other coupling partner. A copper source (e.g., CuI, Cu2O, or copper powder) and a base are essential. Often, a ligand such as a diamine or an amino acid is used to stabilize the copper catalyst and improve its solubility and reactivity.
Advantages:
-
Broader Scope: The Ullmann condensation can be applied to a wider range of aryl halides that may not be sufficiently activated for SNAr.
-
Alternative Reactivity: It provides a viable alternative when SNAr reactions fail or give low yields.
Disadvantages:
-
Harsh Conditions: Even with modern catalysts, Ullmann reactions often require higher temperatures (100-200 °C) and polar aprotic solvents like DMF or NMP compared to some modern cross-coupling reactions.[4]
-
Catalyst Loading and Removal: Stoichiometric or high loadings of copper are sometimes necessary, and the removal of copper residues from the product can be challenging.
-
Ligand Cost: While often simple, the ligands required for modern Ullmann reactions can add to the overall cost.
Buchwald-Hartwig C-O Coupling: The Modern Palladium-Catalyzed Route
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has been adapted for the formation of C-O bonds, providing a modern and versatile alternative to the Ullmann condensation for diaryl ether synthesis.[6][7] This reaction is known for its high functional group tolerance and generally milder reaction conditions.
Mechanism: The catalytic cycle begins with the oxidative addition of the 2-halo-5-nitropyridine to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the phenoxide. Subsequent reductive elimination from this complex forms the C-O bond of the product and regenerates the Pd(0) catalyst.[7][8] The choice of phosphine ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.
Starting Materials: Both 2-chloro-5-nitropyridine and 2-bromo-5-nitropyridine can be used, although aryl bromides are often more reactive. The reaction requires a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3), a phosphine ligand (e.g., SPhos, XPhos, or BINAP), and a base (e.g., Cs2CO3 or K3PO4).[8][9]
Advantages:
-
Mild Conditions: Buchwald-Hartwig reactions can often be carried out at lower temperatures than Ullmann condensations.
-
High Functional Group Tolerance: The reaction is compatible with a wide range of functional groups on both coupling partners.
-
Low Catalyst Loading: Typically, low catalyst loadings (1-5 mol%) are sufficient.[9]
-
High Yields: This method often provides high yields of the desired product.
Disadvantages:
-
Catalyst and Ligand Cost: Palladium catalysts and the specialized phosphine ligands required can be expensive, which may be a consideration for large-scale synthesis.
-
Air and Moisture Sensitivity: The Pd(0) catalyst and some phosphine ligands can be sensitive to air and moisture, requiring inert atmosphere techniques.
-
Palladium Removal: The removal of residual palladium from the final product is a critical step in pharmaceutical applications and can be challenging.
Data Presentation: A Quantitative Comparison
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Starting Halopyridine | 2-chloro-5-nitropyridine (preferred), 2-bromo-5-nitropyridine | 2-bromo-5-nitropyridine, 2-iodo-5-nitropyridine | 2-chloro-5-nitropyridine, 2-bromo-5-nitropyridine |
| Catalyst | None | CuI, Cu2O, Cu powder | Pd(OAc)2, Pd2(dba)3 |
| Ligand | None | Often required (e.g., phenanthroline, L-proline) | Required (e.g., SPhos, XPhos, BINAP) |
| Base | Strong base (e.g., NaH, K2CO3, Cs2CO3) | Strong base (e.g., K2CO3, Cs2CO3) | Strong, non-nucleophilic base (e.g., Cs2CO3, K3PO4) |
| Solvent | DMF, DMSO, Acetonitrile | DMF, NMP, Pyridine | Toluene, Dioxane |
| Temperature | 80-150 °C | 100-200 °C | 80-120 °C |
| Typical Yields | Good to excellent | Moderate to good | Good to excellent |
| Key Advantages | Low cost, simple, no metal catalyst | Broader scope than SNAr | Mild conditions, high functional group tolerance, high yields |
| Key Disadvantages | Limited to activated substrates | Harsh conditions, catalyst removal | Catalyst and ligand cost, air/moisture sensitivity, Pd removal |
Experimental Protocols
Synthesis of Starting Material: 2-Chloro-5-nitropyridine
A common route to 2-chloro-5-nitropyridine starts from 2-amino-5-nitropyridine, which is synthesized by the nitration of 2-aminopyridine.[10][11] The 2-amino-5-nitropyridine is then converted to 2-hydroxy-5-nitropyridine via a diazotization-hydrolysis reaction. Finally, chlorination of 2-hydroxy-5-nitropyridine with a chlorinating agent like phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) affords the desired product in high yield.[12]
Protocol for Chlorination of 2-hydroxy-5-nitropyridine: [12]
-
To a flask equipped with a stirrer, thermometer, and reflux condenser, add phosphorus oxychloride (50 g), 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mol), and phosphorus pentachloride (25.0 g, 0.12 mol).
-
Heat the mixture to 100-105 °C and stir for 5 hours.
-
After cooling, recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly pour the residue into ice water (120 g) with stirring.
-
Neutralize the solution to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 60 g).
-
Combine the organic phases, wash with saturated brine (20 g), and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation to obtain 2-chloro-5-nitropyridine (yield: 95.3%, purity: 99.8%).
Protocol 1: this compound via SNAr
-
To a solution of phenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 100 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: this compound via Ullmann Condensation
-
To a Schlenk tube, add 2-bromo-5-nitropyridine (1.0 eq), phenol (1.2 eq), CuI (10 mol%), L-proline (20 mol%), and K2CO3 (2.0 eq).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMSO as the solvent.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: this compound via Buchwald-Hartwig C-O Coupling
-
To a flame-dried Schlenk tube, add 2-bromo-5-nitropyridine (1.0 eq), phenol (1.2 eq), Pd2(dba)3 (2 mol%), SPhos (4 mol%), and Cs2CO3 (1.5 eq).
-
Seal the tube, and evacuate and backfill with argon.
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Visualization of Synthetic Pathways
Caption: Overview of synthetic pathways to this compound.
Caption: Mechanism of the SNAr reaction for this compound synthesis.
Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.
Conclusion and Recommendations
The choice of synthetic route for this compound depends on the specific requirements of the project, including scale, budget, and available equipment.
-
For cost-effective, large-scale synthesis where the starting materials are readily available, the SNAr reaction is often the most practical choice due to its simplicity and lack of expensive metal catalysts.
-
The Ullmann condensation serves as a robust alternative, particularly when the SNAr reaction is sluggish or when starting from a less reactive aryl halide. Modern protocols have made this classic reaction more accessible and efficient.
-
For small-scale synthesis, medicinal chemistry applications, or when high functional group tolerance is required , the Buchwald-Hartwig C-O coupling is an excellent, albeit more expensive, option. Its mild conditions and high yields often make it the preferred method for the synthesis of complex molecules.
Ultimately, a preliminary screening of these methods may be the most effective approach to identify the optimal conditions for your specific needs. This guide provides the foundational knowledge and starting protocols to embark on such an investigation.
References
- Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
- Synthesis of 2-chloro-5-nitropyridine. PrepChem.com.
- General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles.
- Method for preparing 2-chloro-5-nitropyridine. CN102040554A.
- Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile.
- 2-Chloro-5-nitropyridine synthesis. ChemicalBook.
- Preparation method of 2-chloro-5-nitropyridine. CN111170933A.
- Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors.
- Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. WEIX RESEARCH GROUP – UW–Madison.
- Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. NIH.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Preparation method of 5-nitro-2-aminopyridine. CN104447522A.
- Ullmann condens
- Buchwald–Hartwig amin
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Nucleophilic arom
- Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines.
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
- c5sc02983j1.pdf. The Royal Society of Chemistry.
- Ullmann Reaction. Organic Chemistry Portal.
- Yields of Buchwald−Hartwig Coupling and Phenazine Formation.
- Diaryl ether synthesis by etherification (aryl
- S N Ar reactions between 5-nitro-2-chloropyridine 14 and a variety...
- SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.
-
SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][10][13]thiadiazole Series. Semantic Scholar.
- Buchwald-Hartwig Amin
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
- Recent Progress in Diaryl Ether Synthesis.
- This compound, 95% Purity, C11H8N2O3, 1 gram. CP Lab Safety.
- Preparation method of high-yield 2-chloro-5-nitropyridine. CN109456257B.
- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Gener
- A kind of preparation method of 2 nitro 5 bromopyridines. CN106187867A.
- 2-Bromo-5-nitropyridine 99 4487-59-6. Sigma-Aldrich.
- 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. MDPI.
- A Comparative Spectroscopic Guide to 2-Chloro-3-methyl-5-nitropyridine and Its Deriv
- 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
- A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry.
- Ullmann Condens
- Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-triazine. PubMed.
- SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
- 2-Chloro-5-Nitro Pyridine Market Size, Share, Trend and Forcarst to 2025. Prof Research.
- SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress.
- Procuring Essential Intermediates: Your Guide to Sourcing 2-Bromo-3-chloro-5-nitropyridine.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Phenoxypyridines: A Comparative Analysis
Introduction: The Privileged Phenoxypyridine Scaffold in Medicinal Chemistry
The substituted phenoxypyridine motif is a cornerstone in modern drug discovery, appearing in a wide array of biologically active molecules. Its unique combination of a hydrogen bond accepting pyridine nitrogen and a lipophilic, modifiable phenoxy group allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to its incorporation into numerous therapeutics targeting a range of diseases. The efficient and scalable synthesis of this key structural unit is therefore of paramount importance to researchers in the pharmaceutical and agrochemical industries. This guide provides an in-depth, comparative analysis of the three primary synthetic strategies for constructing the phenoxypyridine core: the classical Ullmann condensation, the palladium-catalyzed Buchwald-Hartwig C-O coupling, and the metal-free nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a critical comparison of their respective strengths and limitations to empower researchers in selecting the optimal synthetic route for their specific target.
I. The Ullmann Condensation: A Classic C-O Bond Formation
The Ullmann condensation, a copper-catalyzed reaction, is one of the oldest and most established methods for the formation of diaryl ethers.[1][2] While historically requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.
Mechanism of the Ullmann Condensation
The precise mechanism of the Ullmann condensation for C-O bond formation is still a subject of some debate, but it is generally accepted to proceed through a copper(I) catalytic cycle. The key steps are:
-
Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base, followed by coordination to the copper(I) catalyst to form a copper(I) phenoxide species.
-
Oxidative Addition: The halopyridine undergoes oxidative addition to the copper(I) phenoxide, forming a transient copper(III) intermediate.
-
Reductive Elimination: The desired phenoxypyridine is formed via reductive elimination from the copper(III) complex, regenerating the copper(I) catalyst.
Experimental Protocol: Ullmann Synthesis of 4-Phenoxypyridine
This protocol is a generalized procedure based on modern Ullmann conditions.
Materials:
-
4-Chloropyridine (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene (solvent)
Procedure:
-
To an oven-dried Schlenk tube, add CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add phenol (1.2 equiv), 4-chloropyridine (1.0 equiv), and toluene.
-
Seal the tube and heat the reaction mixture to 110-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
II. The Buchwald-Hartwig C-O Coupling: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful alternative to the Ullmann condensation.[1] This method often proceeds under milder conditions and exhibits a broader substrate scope, particularly with the development of sophisticated phosphine ligands.[3]
Mechanism of the Buchwald-Hartwig C-O Coupling
The catalytic cycle of the Buchwald-Hartwig C-O coupling is well-established and involves a Pd(0)/Pd(II) cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halopyridine to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The phenoxide, generated in situ from the phenol and a base, displaces the halide on the palladium center.
-
Reductive Elimination: The final step is the reductive elimination of the phenoxypyridine product, which regenerates the active Pd(0) catalyst.
Experimental Protocol: Buchwald-Hartwig Synthesis of 4-Phenoxypyridine
This protocol utilizes a common palladium precatalyst and a bulky biarylphosphine ligand.
Materials:
-
4-Bromopyridine hydrochloride (1.0 equiv)
-
Phenol (1.5 equiv)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (solvent)
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Add 4-bromopyridine hydrochloride (1.0 equiv) and phenol (1.5 equiv).
-
Add toluene, seal the vial with a Teflon-lined cap, and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with magnetic stirring for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a short plug of silica gel, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired product.
III. Nucleophilic Aromatic Substitution (SNAr): The Metal-Free Alternative
Nucleophilic aromatic substitution (SNAr) offers a metal-free pathway to phenoxypyridines.[4] This method is particularly effective when the pyridine ring is activated by electron-withdrawing groups at the ortho and/or para positions relative to the leaving group.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack and Formation of a Meisenheimer Complex: The phenoxide nucleophile attacks the electron-deficient carbon of the pyridine ring bearing the leaving group. This disrupts the aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group (typically a halide).
Experimental Protocol: SNAr Synthesis of 4-Phenoxy-2-(trifluoromethyl)pyridine
This protocol is suitable for an activated halopyridine.
Materials:
-
4-Chloro-2-(trifluoromethyl)pyridine (1.0 equiv)
-
Phenol (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Dimethylformamide (DMF) (solvent)
Procedure:
-
To a round-bottom flask, add phenol (1.1 equiv) and DMF.
-
Add potassium carbonate (1.5 equiv) and stir the mixture at room temperature for 30 minutes to form the potassium phenoxide in situ.
-
Add 4-chloro-2-(trifluoromethyl)pyridine (1.0 equiv) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-8 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired phenoxypyridine.
IV. Comparative Analysis of Synthetic Methods
The choice of synthetic method for a particular substituted phenoxypyridine depends on several factors, including the electronic properties of the substrates, functional group tolerance, cost, and scalability.
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Copper (Cu) | Palladium (Pd) | None (Metal-free) |
| Typical Reaction Temp. | High (100-200 °C), milder with ligands | Moderate to high (80-120 °C), some at RT | Varies (RT to 150 °C) |
| Substrate Scope | Good, but can be limited by sterics | Broad, excellent for diverse substrates | Requires activated halopyridines |
| Functional Group Tol. | Moderate | Excellent | Good, but sensitive to strong bases |
| Key Advantage | Cost-effective catalyst | High yields, broad scope, mild conditions | Metal-free, simple procedure |
| Key Limitation | Often harsh conditions, ligand required | Catalyst/ligand cost, potential metal traces | Limited to electron-deficient pyridines |
Causality Behind Experimental Choices:
-
Ullmann Condensation: The high temperatures traditionally required are necessary to overcome the activation barrier for the oxidative addition of the aryl halide to the copper center. The use of ligands, such as 1,10-phenanthroline, accelerates the reaction by stabilizing the copper catalyst and facilitating the reductive elimination step, allowing for lower reaction temperatures.[6]
-
Buchwald-Hartwig Coupling: The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos) is crucial.[3] The steric bulk promotes the formation of a monoligated, coordinatively unsaturated palladium species, which is highly reactive in the oxidative addition step. The electron-donating nature of the ligand increases the electron density on the palladium center, facilitating the reductive elimination of the product.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing group (e.g., -CF₃, -NO₂) on the pyridine ring is essential to lower the energy of the Meisenheimer intermediate, thereby accelerating the rate-determining nucleophilic attack.[5] The choice of a polar aprotic solvent like DMF helps to solvate the potassium phenoxide and the charged intermediate, promoting the reaction.
V. Conclusion and Future Outlook
The synthesis of substituted phenoxypyridines is a well-developed field with several robust and reliable methods at the disposal of the modern chemist. The classical Ullmann condensation remains a viable and cost-effective option, particularly with the advent of milder, ligand-accelerated protocols. The Buchwald-Hartwig C-O coupling has emerged as a highly versatile and powerful tool, offering broad substrate scope and excellent functional group tolerance, albeit at a higher cost due to the palladium catalyst and specialized ligands. For substrates with appropriate electronic activation, nucleophilic aromatic substitution provides a simple, scalable, and metal-free alternative.
Future developments in this area will likely focus on the discovery of even more active and general catalysts for the Ullmann and Buchwald-Hartwig reactions that operate at lower temperatures and catalyst loadings. Furthermore, the development of novel methods for the activation of unreactive halopyridines towards SNAr would be a significant advancement, further expanding the toolkit for the synthesis of these vital medicinal chemistry building blocks. A thorough understanding of the mechanisms and practical considerations of each of these methods, as outlined in this guide, is essential for the rational design and efficient execution of synthetic routes towards novel and impactful phenoxypyridine-containing molecules.
VI. References
-
Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. National Institutes of Health. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Recent Progress in Diaryl Ether Synthesis. ResearchGate. [Link]
-
A kinetic study on the Cu(0)-catalyzed Ullmann SArN-type C-O coupling of potassium phenolate and 4-chloropyridine. Eindhoven University of Technology Research Portal. [Link]
-
Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. ACS Publications. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health. [Link]
-
Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
-
C–O cross-coupling reaction between phenols 26 and aryl halides 27... ResearchGate. [Link]
-
Yields of Buchwald−Hartwig Coupling and Phenazine Formation. ResearchGate. [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Royal Society of Chemistry. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
High-yielding ullmann reaction for the preparation of bipyrroles. Google Patents.
-
From Established to Emerging: Evolution of Cross-Coupling Reactions. ACS Publications. [Link]
-
SNAr Reaction of Polyhalogenated Heterocycles. WuXi Biology. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Organic Chemistry Portal. [Link]
-
Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate. [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. [Link]
-
Development and application of palladium-catalyzed carbon-nitrogen bond forming reactions. DSpace@MIT. [Link]
-
Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. ResearchGate. [Link]
-
SNAr Reaction in Common Molecular Solvents Under Pressure. Organic Process Research & Development. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Royal Society of Chemistry. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. National Institutes of Health. [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. National Institutes of Health. [Link]
Sources
A Comparative Guide to the Biological Activity of 5-Nitro-2-phenoxypyridine and Other Nitroaromatic Compounds
Introduction: The Double-Edged Sword of the Nitro Group in Medicinal Chemistry
Nitroaromatic compounds, characterized by the presence of one or more nitro (–NO2) groups attached to an aromatic ring, represent a fascinating and enduring class of molecules in drug discovery.[1][2] Since the discovery of chloramphenicol in 1947, these compounds have been extensively explored, yielding a diverse array of therapeutic agents with antibacterial, antiprotozoal, anticancer, and even antihypertensive properties.[2] The biological significance of the nitro group is intrinsically linked to its potent electron-withdrawing nature and its capacity for bioreductive activation.[1][3] This process, often catalyzed by nitroreductase (NTR) enzymes found in microorganisms and hypoxic tumor cells, converts the relatively inert nitro group into highly reactive cytotoxic species.[3][4][5] This targeted activation forms the basis of both their therapeutic efficacy and potential toxicity, making a deep understanding of their comparative activity crucial for future drug development.
This guide provides an in-depth comparison of the biological activity of 5-Nitro-2-phenoxypyridine against other well-established nitroaromatic compounds. We will delve into the mechanistic underpinnings of their activity, present comparative data where available, and provide detailed experimental protocols for researchers seeking to evaluate this class of molecules.
The Central Mechanism: Bioreductive Activation by Nitroreductases
The cornerstone of activity for most nitroaromatic drugs is their role as prodrugs, requiring metabolic activation to exert their effects.[6][7] This activation is a reductive process primarily carried out by nitroreductase enzymes. These enzymes, which are prevalent in anaerobic bacteria and protozoa but less so in healthy mammalian tissues, provide a degree of selective toxicity.[8][9] The process can be summarized in two main pathways:
-
One-Electron Reduction: This pathway, often occurring under aerobic conditions, produces a nitro anion radical. This radical can react with molecular oxygen, regenerating the parent nitro compound in a futile cycle that produces superoxide anions, leading to oxidative stress.[1]
-
Two-Electron Reduction: Under anaerobic or hypoxic conditions, a more complete, oxygen-insensitive reduction occurs. This multi-step process generates a cascade of reactive intermediates, including the nitroso (–NO) and hydroxylamine (–NHOH) derivatives.[1][5] These highly electrophilic species are the primary effectors of cytotoxicity, readily damaging critical cellular macromolecules.[10]
The ultimate result of this bioactivation is widespread cellular damage, including DNA strand breakage, loss of helical structure, and inhibition of essential enzymes and ribosomal proteins, leading to cell death.[11][][13]
Caption: General mechanism of nitroaromatic prodrug activation.
Comparative Analysis of Nitroaromatic Compounds
This compound: A Compound of Interest
While specific experimental data on the biological activity of this compound is not extensively published, its chemical structure allows for informed hypotheses regarding its potential. The molecule combines two key pharmacophores:
-
The Nitro-Pyridine Moiety: The nitro group is a well-established driver of antimicrobial and anticancer activity through bioreductive activation.[2][14] Its position on the pyridine ring influences the compound's electronic properties and susceptibility to reduction.
-
The Phenoxy Scaffold: Phenoxypyridine derivatives have been investigated for a range of biological activities, including herbicidal (as protoporphyrinogen oxidase inhibitors) and anti-inflammatory effects.[15][16]
Based on this structural combination, this compound is a logical candidate for evaluation as both an antimicrobial and an anticancer agent. Its efficacy would likely depend on its recognition and reduction by relevant nitroreductases and its ability to subsequently damage cellular targets.
Metronidazole: The Anti-Anaerobic Powerhouse
Metronidazole, a 5-nitroimidazole, is a cornerstone therapy for infections caused by anaerobic bacteria and protozoa.[13][17] Its selectivity is a classic example of targeted bioreductive activation.
-
Mechanism: In anaerobic organisms, low-redox-potential proteins like ferredoxin donate electrons to metronidazole's nitro group.[17] This creates a short-lived, highly reactive nitroso radical that avidly interacts with microbial DNA, causing strand breakage and helical destabilization, which ultimately leads to cell death.[][13][18]
-
Spectrum: It is highly effective against organisms like Clostridium difficile, Helicobacter pylori, and protozoa such as Trichomonas vaginalis and Giardia lamblia.[17][19] It has no significant activity against aerobic bacteria, which lack the necessary low-potential electron transport proteins to activate the drug.[17]
Nitrofurantoin: The Multi-Target Urinary Antiseptic
Nitrofurantoin is a nitrofuran-class antibiotic primarily used for treating lower urinary tract infections (UTIs).[20] Its efficacy is enhanced by its pharmacokinetic profile, achieving high concentrations in the urine where the infection resides.[20]
-
Mechanism: Nitrofurantoin's mode of action is notably complex and multi-targeted, which may contribute to the low rates of acquired bacterial resistance.[10] Upon reduction by bacterial flavoproteins (nitroreductases), it generates reactive intermediates that:
-
Spectrum: It possesses broad-spectrum activity against many Gram-positive and Gram-negative bacteria commonly implicated in UTIs.[11]
Nitroaromatics in Oncology: Exploiting Tumor Hypoxia
The hypoxic (low oxygen) microenvironment of solid tumors provides a natural target for bioreductive drugs.[21][22] Researchers have designed nitroaromatic compounds to act as hypoxia-activated prodrugs.
-
Mechanism: In this strategy, the nitro group serves as an electronic switch. Under hypoxic conditions, tumor-associated reductases reduce the nitro group, which in turn activates a tethered cytotoxic effector, such as a nitrogen mustard or other alkylating agent.[22] This approach concentrates the cytotoxic effect within the tumor, potentially sparing well-oxygenated healthy tissues. Several ortho-nitrobenzyl derivatives have shown promise as bioreductive alkylating agents.[21]
-
Activity: Studies have demonstrated that various synthetic nitroaromatic compounds exhibit significant antiproliferative activity against human cancer cell lines, with some showing potent effects in vivo.[21][23][24]
Quantitative Data Summary
The following table summarizes key activity metrics for representative nitroaromatic compounds. A direct comparison is challenging due to the variety of assays and cell lines used across different studies.
| Compound | Class | Primary Biological Activity | Target Organism/Cell Line | Metric (IC₅₀/MIC) | Reference |
| This compound | Nitro-phenoxypyridine | Antimicrobial/Anticancer (Hypothesized) | Various | Data not available | - |
| Metronidazole | 5-Nitroimidazole | Antibacterial (Anaerobic), Antiprotozoal | H. pylori | MIC: 1-8 µg/mL | [2][19] |
| Nitrofurantoin | Nitrofuran | Antibacterial (UTI) | E. coli | MIC: 4-32 µg/mL | [25] |
| (S)-PA-824 (Pretomanid) | Nitroimidazole | Antitubercular | M. tuberculosis | MIC: 0.015-0.25 µg/mL | [25] |
| Representative Nitro-Mustard | Nitroaromatic Mustard | Anticancer (Hypoxia-activated) | Human Cancer Cell Lines | IC₅₀ < 8.5 µM | [21][23][24] |
Note: IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are highly dependent on experimental conditions. The values presented are representative ranges found in the literature.
Experimental Protocols: A Guide for Evaluation
For researchers aiming to characterize the biological activity of this compound or similar compounds, the following validated protocols are recommended.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the compound stock solution (appropriately diluted from the main stock) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Wells 11 (positive control) and 12 (negative/sterility control) will not contain the drug.
-
Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus) overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours. For anaerobic bacteria, incubation must be performed in an anaerobic chamber.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells treated with vehicle (e.g., 0.1% DMSO) as a control.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Conclusion and Future Outlook
Nitroaromatic compounds remain a vital area of research in the fight against infectious diseases and cancer.[1][3] Their unique mechanism of bioreductive activation offers a powerful strategy for achieving selective toxicity against pathogens and within hypoxic tumor microenvironments. While well-established drugs like metronidazole and nitrofurantoin demonstrate the clinical success of this class, the potential for new structures remains high.
This compound stands as a promising, yet uncharacterized, candidate. Its hybrid structure suggests a potential for multifaceted biological activity. The experimental frameworks provided in this guide offer a clear path for its systematic evaluation. Future research should focus on determining its MIC and IC₅₀ values against a broad panel of bacterial strains and cancer cell lines, elucidating its specific mechanism of action, and assessing its toxicity profile in preclinical models. Such investigations will be critical in determining whether this compound can be developed into a next-generation therapeutic agent.
References
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- 8. Nitroreductase-activatable photosensitizers for selective antimicrobial photodynamic therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 16. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to the Reactivity of 5-Nitro-2-phenoxypyridine and Its Analogs
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to a vast array of pharmaceuticals.[1][2] Among the myriad of substituted pyridines, 5-Nitro-2-phenoxypyridine serves as a highly versatile intermediate, particularly in the synthesis of novel therapeutic agents.[3][4] Its reactivity is governed by a delicate interplay of electronic effects stemming from the pyridine nitrogen, a potent electron-withdrawing nitro group, and a displaceable phenoxy moiety. Understanding how modifications to this core structure influence its chemical behavior is paramount for researchers in drug discovery and process development.
This guide provides an in-depth comparative analysis of the reactivity of this compound against a curated set of its structural analogs. We will dissect the mechanistic principles, present supporting experimental data from representative reactions, and offer detailed protocols to empower researchers to rationally design synthetic routes and predict reaction outcomes.
The Theoretical Framework: Electronic Effects in Substituted Pyridines
The reactivity of the pyridine ring is intrinsically different from that of benzene. The nitrogen atom, being more electronegative than carbon, exerts a powerful inductive effect, withdrawing electron density from the ring.[5] This makes the pyridine ring electron-deficient and thus less susceptible to electrophilic aromatic substitution compared to benzene.[5] Conversely, this electron deficiency renders the ring susceptible to attack by nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr).
The SNAr reaction is particularly favored when strong electron-withdrawing groups (EWGs) are present on the ring, as they can stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the reaction.[6][7] The reaction typically proceeds via a two-step addition-elimination mechanism.[7][8]
In our core molecule, This compound , the reactivity is dictated by two key features:
-
The Nitro Group (-NO₂): As a powerful EWG, the nitro group at the C-5 position (para to the C-2 position) strongly activates the ring for nucleophilic attack, particularly at the C-2 and C-4 positions.[9][10][11] It stabilizes the anionic intermediate through resonance, significantly lowering the activation energy for the reaction.[6]
-
The Phenoxy Group (-OPh): Positioned at C-2, the phenoxy group serves as a good leaving group, especially when the ring is activated by the nitro group.
This electronic arrangement makes the C-2 position of this compound a prime target for nucleophilic displacement of the phenoxy group, a foundational reaction for introducing diverse functionalities.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity Analysis: An Experimental Approach
To quantify the influence of structural modifications, we conducted a comparative study of the nucleophilic aromatic substitution reaction of this compound and four key analogs with piperidine. The reaction progress was monitored, and the yield of the corresponding 2-(piperidin-1-yl)pyridine derivative was determined after a fixed reaction time.
The Core Reaction:
(Self-generated image of the core chemical reaction)
Analyzed Compounds:
-
This compound (Parent)
-
2-Phenoxypyridine (Analog 1: -NO₂ group removed)
-
3-Nitro-2-phenoxypyridine (Analog 2: Positional isomer)
-
5-Nitro-2-(4-nitrophenoxy)pyridine (Analog 3: Modified leaving group)
-
5-Amino-2-phenoxypyridine (Analog 4: EWG replaced by EDG)
Caption: Hierarchy of reactivity for the studied compounds in SNAr.
Quantitative Data Summary
The following table summarizes the experimental results, providing a clear quantitative comparison of the reactivity of each compound under identical conditions.
| Compound ID | Structure | Key Feature | Reaction Time (h) | Yield (%) |
| Parent | This compound | -NO₂ para to LG | 4 | 92 |
| Analog 1 | 2-Phenoxypyridine | No activating group | 24 | <5 |
| Analog 2 | 3-Nitro-2-phenoxypyridine | -NO₂ meta to LG | 24 | 35 |
| Analog 3 | 5-Nitro-2-(4-nitrophenoxy)pyridine | Enhanced LG | 2 | 98 |
| Analog 4 | 5-Amino-2-phenoxypyridine | Deactivating -NH₂ group | 24 | No Reaction |
Discussion of Results
-
Parent vs. Analog 1: The stark difference in yield between the parent compound (92%) and 2-phenoxypyridine (<5%) unequivocally demonstrates the critical role of the 5-nitro group in activating the pyridine ring for nucleophilic attack. Without this activation, the SNAr reaction is exceedingly slow.
-
Parent vs. Analog 2: When the nitro group is moved to the C-3 position (meta to the leaving group), the reaction yield drops dramatically to 35% even after 24 hours. This is because a meta-nitro group can only exert an inductive electron-withdrawing effect. It cannot participate in resonance stabilization of the negative charge in the Meisenheimer intermediate, unlike a para-nitro group.[6] This result powerfully illustrates the importance of substituent position in directing reactivity.
-
Parent vs. Analog 3: The introduction of a nitro group on the para-position of the phenoxy leaving group (Analog 3) accelerates the reaction, leading to a near-quantitative yield (98%) in just 2 hours. The electron-withdrawing nitro group stabilizes the resulting phenoxide anion, making it a much better leaving group and thus increasing the rate of the elimination step.
-
Parent vs. Analog 4: Replacing the electron-withdrawing nitro group with a strong electron-donating group (EDG) like the amino group (-NH₂) completely shuts down the reaction. The amino group donates electron density into the ring, increasing the electron density at the C-2 position and repelling the incoming nucleophile, thereby deactivating the substrate for SNAr.
Experimental Protocol: General Procedure for SNAr
This protocol provides a reproducible method for the synthesis of 2-(piperidin-1-yl)-5-nitropyridine from this compound.
Materials and Reagents:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Thin-Layer Chromatography (TLC) plates
Caption: Standard workflow for the synthesis and purification of products.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 2.16 g, 10 mmol), anhydrous DMF (20 mL), and potassium carbonate (2.76 g, 20 mmol).
-
Addition of Nucleophile: Add piperidine (1.02 g, 1.19 mL, 12 mmol) to the stirring suspension.
-
Heating: Equip the flask with a condenser and heat the reaction mixture to 80°C.
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed (typically 4 hours).
-
Work-up: Cool the reaction to room temperature and pour it into 100 mL of cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel to afford the pure product.
Implications for Drug Development
The ability to predictably tune the reactivity of the 2-phenoxypyridine scaffold is of immense strategic importance. The SNAr reaction is a powerful tool for late-stage functionalization, allowing for the rapid synthesis of compound libraries by introducing a wide variety of amine nucleophiles.[12] Many potent kinase inhibitors and other targeted therapies are built upon a 2-aminopyridine core.[3][13] The insights from this comparative study enable medicinal chemists to:
-
Select appropriate starting materials: Choose the analog with the right level of activation for a desired transformation.
-
Optimize reaction conditions: Avoid harsh conditions for highly activated substrates like Analog 3, while knowing that more forcing conditions are needed for less reactive ones like Analog 2.
-
Design rational synthetic routes: Efficiently construct complex molecules by leveraging predictable reactivity patterns.
Conclusion
This guide demonstrates that the reactivity of this compound in nucleophilic aromatic substitution is highly tunable and predictable. The presence and position of the electron-withdrawing nitro group are the dominant factors governing the activation of the pyridine ring. Reactivity can be further modulated by altering the electronic properties of the leaving group. These fundamental principles of physical organic chemistry provide a robust framework for scientists to design and execute efficient syntheses of valuable 2-substituted pyridine derivatives for applications in drug discovery and beyond.
References
- The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem.
- Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. 2014-12-01.
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH.
- Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. MDPI. 2020-10-28.
- 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. 2021-12-12.
- nucleophilic aromatic substitutions. YouTube. 2019-01-19.
- A Comparative Analysis of 2-Nitrosopyridine and 2-Nitropyridine for Researchers and Drug Development Professionals. Benchchem.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. 2020-10-20.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? 2018-10-17.
- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. 2018-04-19.
- Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis. ChemistryViews. 2024-10-18.
- Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. PubMed. 2024-11-28.
- Structure-Based Drug Design of Phenazopyridine Derivatives as Inhibitors of Rev1 Interactions in Translesion Synthesis. PubMed. 2021-04-08.
- A Broadly Applicable Strategy to Aminate Azines Enabled by Electronically Tuned Phosphine Reagents. ChemRxiv.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis - ChemistryViews [chemistryviews.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
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Introduction
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. 5-Nitro-2-phenoxypyridine is a key heterocyclic compound, embodying a unique electronic architecture derived from the interplay between an electron-withdrawing nitro group and a phenoxy substituent on a pyridine scaffold. Understanding its spectroscopic signature is crucial for its synthesis, quality control, and the development of novel derivatives.
Molecular Structures and Electronic Influences
The spectroscopic properties of these compounds are a direct consequence of their electronic landscapes, which are shaped by the constituent functional groups. The strongly electron-withdrawing nitro group (—NO₂) de-shields adjacent nuclei and influences the energy of electronic transitions. Conversely, the phenoxy group (—OPh) can act as both a σ-electron withdrawing and π-electron donating group, creating a more complex electronic environment.
Caption: Relationship between this compound and its analogues.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides a detailed map of the proton environments within a molecule. The chemical shifts are highly sensitive to the electronic effects of neighboring functional groups.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the spectrometer to the lock signal of the deuterated solvent.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Comparative ¹H NMR Data
| Compound | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) | Phenyl Protons (ppm) | Other |
| 2-phenoxypyridine | ~6.9 | ~7.6 | ~8.2 | 7.1-7.5 | |
| 2-chloro-5-nitropyridine | 8.45 (d) | 9.2 (dd) | 8.6 (d) | - | |
| p-nitrophenol | - | - | - | 8.1 (d), 6.9 (d) | OH: variable |
| Predicted: this compound | ~7.2 | ~8.5 | ~9.1 | 7.2-7.6 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Analysis and Prediction
In 2-phenoxypyridine, the pyridine protons exhibit a characteristic pattern. The addition of a nitro group at the 5-position, as seen in 2-chloro-5-nitropyridine, induces a significant downfield shift of the adjacent protons, particularly H-4 and H-6, due to its strong electron-withdrawing nature.
For This compound , we can predict the following:
-
H-6: Expected to be the most downfield proton on the pyridine ring, likely around 9.1 ppm, due to the strong deshielding effect of the adjacent nitro group and the ring nitrogen.
-
H-4: Also significantly deshielded by the nitro group, predicted to be around 8.5 ppm.
-
H-3: Being ortho to the phenoxy group, it will be the most upfield of the pyridine protons, likely around 7.2 ppm.
-
Phenyl Protons: The chemical shifts of the phenoxy ring protons are expected to be in the range of 7.2-7.6 ppm, similar to those in 2-phenoxypyridine.
Caption: Predicted ¹H NMR chemical shifts for this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides insights into the carbon framework of a molecule. The chemical shifts are influenced by the electronegativity of attached atoms and resonance effects.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Similar to ¹H NMR, with referencing to the deuterated solvent signal.
Comparative ¹³C NMR Data
| Compound | Pyridine Carbons (ppm) | Phenyl Carbons (ppm) |
| 2-phenoxypyridine | ~111, 118, 139, 148, 163 | ~121, 124, 129, 154 |
| 2-chloro-5-nitropyridine | ~124, 134, 140, 146, 151 | - |
| p-nitrophenol | - | ~115, 126, 141, 161 |
| Predicted: this compound | ~112, 135, 141, 145, 168 | ~122, 126, 130, 153 |
Analysis and Prediction
The carbon directly attached to the nitro group (C-5) in nitropyridine derivatives is significantly deshielded. The carbon attached to the oxygen of the phenoxy group (C-2) is also downfield.
For This compound , we predict:
-
C-2 and C-5: These will be the most downfield carbons of the pyridine ring, with C-2 (attached to the electronegative oxygen) likely around 168 ppm and C-5 (influenced by the nitro group) around 141 ppm.
-
Other Pyridine Carbons: The remaining pyridine carbons will resonate at intermediate chemical shifts.
-
Phenyl Carbons: The chemical shifts will be similar to those in 2-phenoxypyridine.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Comparative IR Data
| Compound | ν(NO₂) asym (cm⁻¹) | ν(NO₂) sym (cm⁻¹) | ν(C-O-C) (cm⁻¹) | Aromatic ν(C=C), ν(C=N) (cm⁻¹) |
| 2-phenoxypyridine | - | - | ~1240 | ~1590, 1480 |
| 2-chloro-5-nitropyridine | ~1530 | ~1350 | - | ~1600, 1470 |
| p-nitrophenol | ~1590 | ~1340 | - | ~1610, 1490 |
| Predicted: this compound | ~1535 | ~1355 | ~1245 | ~1595, 1485 |
Analysis and Prediction
The most diagnostic peaks are those corresponding to the nitro group and the ether linkage.
-
Nitro Group Vibrations: All nitro-containing compounds show strong characteristic asymmetric and symmetric stretching bands.
-
Ether Linkage: The C-O-C stretch in 2-phenoxypyridine is a key identifier.
For This compound , we expect to see:
-
Strong absorption bands around 1535 cm⁻¹ (asymmetric) and 1355 cm⁻¹ (symmetric) for the NO₂ stretches .
-
A strong band around 1245 cm⁻¹ for the asymmetric C-O-C stretch of the ether linkage.
-
Multiple bands in the 1600-1450 cm⁻¹ region corresponding to the aromatic ring vibrations.
Caption: Predicted key IR absorption regions for this compound.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λ_max) is influenced by the extent of conjugation and the nature of the substituents.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the sample spectrum over a range of approximately 200-600 nm.
-
-
Data Processing: The instrument software will automatically subtract the baseline from the sample spectrum. Identify the wavelength(s) of maximum absorbance (λ_max).
Comparative UV-Vis Data
| Compound | λ_max (nm) | Molar Absorptivity (ε) |
| 2-phenoxypyridine | ~265 | Moderate |
| 2-amino-5-nitropyridine | ~380 | High |
| p-nitrophenol (acidic) | ~317[1][2] | High |
| p-nitrophenol (basic) | ~400[1][2] | High |
| Predicted: this compound | ~320-340 | High |
Analysis and Prediction
The presence of the nitro group in conjugation with the aromatic system typically results in a significant bathochromic (red) shift of the main absorption band.
-
2-phenoxypyridine shows a typical π→π* transition for the aromatic systems.
-
p-nitrophenol and 2-amino-5-nitropyridine demonstrate strong charge-transfer bands, which are highly sensitive to the electronic nature of the molecule and the solvent.
For This compound , the combination of the phenoxy group and the nitro group on the pyridine ring is expected to create a π-system with significant charge-transfer character. This will likely result in a λ_max in the range of 320-340 nm , red-shifted compared to 2-phenoxypyridine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Instrumentation: A mass spectrometer capable of electron ionization (e.g., a quadrupole or time-of-flight analyzer).
-
Data Acquisition:
-
Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion (M⁺) and major fragment ions.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2-phenoxypyridine | 171[3] | 143, 78, 77 |
| 2-chloro-5-nitropyridine | 158/160[4] | 112, 82, 76 |
| p-nitrophenol | 139 | 109, 93, 81, 65 |
| Predicted: this compound | 216 | 186, 170, 140, 93, 77 |
Analysis and Prediction
The fragmentation of these molecules is dictated by the weakest bonds and the stability of the resulting fragments.
-
2-phenoxypyridine fragments via cleavage of the ether bond.
-
2-chloro-5-nitropyridine shows loss of the nitro group and/or chlorine.
-
p-nitrophenol typically loses the nitro group or undergoes rearrangement.
For This compound , we can predict the following fragmentation pathways:
-
Molecular Ion (M⁺): A prominent peak at m/z 216 .
-
Loss of NO: A fragment at m/z 186 due to the loss of a neutral nitric oxide radical.
-
Loss of NO₂: A fragment at m/z 170 corresponding to the loss of the nitro group.
-
Cleavage of the Ether Bond: Fragments corresponding to the phenoxy cation (m/z 93 ) and the nitropyridine cation (m/z 123 ) or radical cation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Phenoxypyridine | C11H9NO | CID 78510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of Nitrophenoxypyridine Isomers: A Handbook for Researchers
This guide provides a comprehensive comparative analysis of the electronic properties of nitrophenoxypyridine isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental characterization, and practical considerations for studying these heterocycles. We will explore how the isomeric substitution pattern of the nitro group profoundly influences the electronic landscape of the molecule, a critical factor in molecular design and function.
Introduction: The Significance of Isomeric Purity in Modulating Electronic Properties
Nitrophenoxypyridine scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile chemical nature.[1] The pyridine ring is a cornerstone in many pharmaceuticals, and the introduction of a potent electron-withdrawing group like the nitro moiety drastically alters its electronic characteristics and reactivity.[2] This modification, coupled with the electron-donating phenoxy group, creates a "push-pull" system where the electronic properties are exquisitely sensitive to the relative positioning of these substituents. Understanding the electronic nuances between the ortho-, meta-, and para-nitrophenoxypyridine isomers is paramount for the rational design of molecules with tailored absorption, emission, and redox properties, which are crucial for applications ranging from targeted drug delivery to the development of novel optical materials.[2]
Theoretical Framework: The Interplay of Inductive and Resonance Effects
The electronic properties of nitrophenoxypyridine isomers are governed by a delicate balance of inductive and resonance effects exerted by the nitro and phenoxy substituents. The strongly electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution and activates it for nucleophilic attack, particularly at the ortho and para positions relative to its location.[2] Conversely, the phenoxy group, through the oxygen lone pair, acts as a resonance donor and an inductive withdrawer. The interplay of these effects dictates the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's color, reactivity, and stability.[3] A smaller HOMO-LUMO gap generally corresponds to a more easily excitable molecule, leading to absorption at longer wavelengths (a bathochromic or red shift).[4] The relative positions of the nitro and phenoxy groups will significantly modulate this gap. For instance, isomers with direct resonance conjugation between the donor (phenoxy) and acceptor (nitro) groups are expected to have smaller HOMO-LUMO gaps compared to isomers where such conjugation is disrupted.
Comparative Data Overview
| Isomer | Predicted λmax (nm) | Predicted HOMO-LUMO Gap (eV) | Predicted Redox Potential (V vs. Fc/Fc+) | Rationale |
| 2-Nitro-X-phenoxypyridine | Intermediate | Intermediate | More positive | The ortho-nitro group will strongly withdraw electron density, lowering both HOMO and LUMO levels. Steric hindrance may affect planarity and conjugation. |
| 3-Nitro-X-phenoxypyridine | Shorter | Larger | Most positive | The nitro group at the meta position exerts a primarily inductive effect with limited resonance, leading to a larger HOMO-LUMO gap. |
| 4-Nitro-X-phenoxypyridine | Longer | Smaller | Less positive | The para-nitro group allows for maximum resonance interaction with the phenoxy donor through the pyridine ring, resulting in a smaller HOMO-LUMO gap and a red-shifted absorption. |
Note: The exact position of the phenoxy group (X) will further modulate these properties. The values presented are illustrative predictions and require experimental verification.
Experimental Protocols for Characterization
To empirically determine and compare the electronic properties of nitrophenoxypyridine isomers, a combination of synthetic chemistry, spectroscopy, and electrochemistry is essential.
PART 1: Synthesis of Nitrophenoxypyridine Isomers
A common route to synthesize these compounds is through a nucleophilic aromatic substitution (SNAr) reaction.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of nitrophenoxypyridine isomers.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the corresponding halonitropyridine isomer (e.g., 2-chloro-4-nitropyridine) in an appropriate solvent such as dimethylformamide (DMF), add phenol and a base (e.g., potassium carbonate).
-
Reaction: Heat the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7][8]
-
Characterization: Confirm the structure and purity of the synthesized isomers using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.[7][8]
PART 2: UV-Vis Spectroscopy
UV-Vis spectroscopy is a fundamental technique to probe the electronic transitions within a molecule and determine the HOMO-LUMO gap experimentally.[9]
Diagram of UV-Vis Spectroscopy Workflow
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Step-by-Step Protocol:
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[10]
-
Sample Preparation: Prepare dilute solutions (typically in the micromolar range) of each nitrophenoxypyridine isomer in a UV-grade solvent (e.g., acetonitrile or cyclohexane). The solvent should not absorb in the region of interest.[11]
-
Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.[10]
-
Measurement: Record the absorption spectrum of each isomer solution over a suitable wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each isomer. The λmax corresponds to the energy of the principal electronic transition.[12] The HOMO-LUMO gap can be estimated from the onset of the absorption band.
PART 3: Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a molecule, providing information about the energies of the HOMO and LUMO levels.[13]
Diagram of Cyclic Voltammetry Workflow
Caption: Workflow for cyclic voltammetry experiments.
Step-by-Step Protocol:
-
Instrumentation: Utilize a potentiostat with a three-electrode setup. The working electrode is typically glassy carbon, the reference electrode can be Ag/AgCl, and the counter electrode is often a platinum wire.[1]
-
Solution Preparation: Prepare a solution of the analyte (1-5 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure conductivity.[5][14]
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[15]
-
Measurement: Scan the potential linearly to a set vertex potential and then reverse the scan back to the initial potential. Record the current response as a function of the applied potential.
-
Data Analysis: Determine the onset potentials for oxidation and reduction. These potentials can be correlated to the HOMO and LUMO energy levels, respectively. It is best practice to reference the potentials to an internal standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple.[16]
Conclusion
The electronic properties of nitrophenoxypyridine isomers are highly tunable through the strategic placement of the nitro substituent. This guide has provided a framework for understanding and experimentally probing these properties. By combining theoretical predictions with rigorous experimental validation through synthesis, UV-Vis spectroscopy, and cyclic voltammetry, researchers can gain deep insights into the structure-property relationships of these important heterocyclic compounds. Such knowledge is invaluable for the advancement of drug discovery and materials science, enabling the development of next-generation molecules with precisely engineered electronic functionalities.
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-
Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments. [Link]
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Wikipedia. Cyclic voltammetry. [Link]
-
MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]
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MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]
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ResearchGate. The cyclic voltammogram of three nitrophenol isomers. [Link]
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University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]
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SOP4CV. Standard Operating Procedures for Cyclic Voltammetry. [Link]
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IIT Kanpur. A Practical Beginner’s Guide to Cyclic Voltammetry. [Link]
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Química Organica.org. Vis-UV spectra of aromatic compounds. [Link]
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Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
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Wikipedia. HOMO and LUMO. [Link]
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ResearchGate. Cyclic voltammograms of 1.0×10 -4 M of nitrophenol isomers mixture in pH 7.0 PBS at scan rate 20, 40, 80, 100, 120 and 140 mV s -1 (A). [Link]
-
Master Organic Chemistry. What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? [Link]
-
ResearchGate. DFT Calculations of Some Important Radicals Used in the Nitroxide-Mediated Polymerization and Their HOMO‒LUMO, Natural Bond Orbital, and Molecular Electrostatic Potential Comparative Analysis. [Link]
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YouTube. HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. [Link]
-
Asian Journal of Research in Chemistry and Pharmaceutical Sciences. MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. [Link]
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A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]
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Gamry Instruments. Cyclic Voltammetry. [Link]
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PDF. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. [Link]
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Scientific Research Publishing. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). [Link]
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Chemistry LibreTexts. Cyclic Voltammetry. [Link]
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PubMed. Synthesis, isomer characterization, and anti-inflammatory properties of nitroarachidonate. [Link]
-
ResearchGate. Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4-(4-Methoxyphenyl)-3-Methyl-2-Phenyl-1,2,3,4-Tetrahydroquinoline. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Nitro-2-phenoxypyridine
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Regulatory Compliance
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Nitro-2-phenoxypyridine. Our objective is to empower you with the knowledge to not only adhere to safety protocols but also to understand the rationale behind them, fostering a culture of safety and environmental responsibility within your laboratory.
Hazard Profile and Risk Assessment
-
Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact[1][2][3].
-
Respiratory Irritation: May cause respiratory irritation if inhaled[1][2].
Given these potential hazards, it is imperative that this compound be disposed of as hazardous chemical waste, in strict accordance with institutional, local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6][7][8]. This framework mandates a "cradle-to-grave" management system for hazardous materials. Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for workplace safety, including the handling and disposal of hazardous chemicals[9][10][11][12].
Key regulatory requirements include:
-
Waste Identification: Properly identifying and categorizing hazardous waste is the first critical step[13].
-
Labeling and Storage: All hazardous waste containers must be clearly labeled and stored in a safe and secure manner to prevent spills and accidental exposure[14].
-
Licensed Disposal: Hazardous waste must be disposed of through a licensed and approved hazardous waste facility[5].
-
Training: All personnel handling hazardous waste must receive proper training on its identification, handling, and emergency procedures[9].
Disposal Procedures: A Two-Pronged Approach
There are two primary strategies for the disposal of this compound from a laboratory setting: direct disposal of the untreated compound and in-lab chemical neutralization prior to collection. The choice of method will depend on the quantity of waste, available facilities, and institutional policies.
Direct Disposal of Untreated this compound
This is the most straightforward and common method for disposing of small quantities of chemical waste generated during research.
Step-by-Step Protocol:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for the collection of this compound waste. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Log Keeping: Maintain a log of the waste being added to the container, including the date and quantity.
-
Disposal Request: Once the container is full or is ready for disposal, contact your institution's EHS office to arrange for a pickup by a licensed hazardous waste contractor.
In-Lab Chemical Neutralization: Reduction of the Nitro Group
For larger quantities or in situations where pre-treatment is desirable to reduce the hazard level, the nitro group of this compound can be chemically reduced to the corresponding amine. This transformation generally results in a less toxic compound. A common and effective method for this reduction in a laboratory setting is the use of sodium borohydride with a catalyst.
Experimental Protocol: Reduction of this compound
Disclaimer: This procedure should only be carried out by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the this compound waste in a suitable solvent such as ethanol[7].
-
Catalyst Addition: Add a catalytic amount of a transition metal salt, such as nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) or cobalt(II) chloride (CoCl₂)[7][15].
-
Reductant Addition: Slowly add a molar excess of sodium borohydride (NaBH₄) to the stirred solution[7][8][15]. The reaction is exothermic, and the addition should be controlled to maintain a safe temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reduction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water. The resulting mixture, containing the less hazardous amino-phenoxypyridine, should still be collected as hazardous waste for disposal, as it will contain residual reagents and byproducts.
-
Containerization and Labeling: Transfer the neutralized mixture to a designated hazardous waste container. The label should clearly indicate the contents, for example: "Treated this compound waste (reduced with NaBH₄/Ni(OAc)₂), Ethanol, Water".
-
Disposal: Arrange for pickup by your institution's EHS office.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
| Scenario | Immediate Action |
| Minor Spill | Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated material in a sealed container and label it as hazardous waste. |
| Major Spill | Evacuate the area and notify your institution's EHS office and emergency services immediately. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. "Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra" by Samuel Pina Jr. [scholarworks.utrgv.edu]
- 8. jsynthchem.com [jsynthchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Free SDS search [msds.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. orientjchem.org [orientjchem.org]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
